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Core Science & Biosynthesis

Foundational

Comprehensive Spectroscopic Profiling of 7-Chloroquinolin-6-ol: A Critical Intermediate in Targeted Drug Discovery

An in-depth technical guide on the spectroscopic profiling of 7-Chloroquinolin-6-ol, designed for researchers, analytical chemists, and drug development professionals. Pharmacological Relevance & Structural Rationale In...

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical guide on the spectroscopic profiling of 7-Chloroquinolin-6-ol, designed for researchers, analytical chemists, and drug development professionals.

Pharmacological Relevance & Structural Rationale

In the realm of targeted drug discovery, the quinoline scaffold represents a privileged pharmacophore, heavily utilized in the development of antimalarials, kinase inhibitors, and antimicrobial agents[1]. Specifically, 7-Chloroquinolin-6-ol (CAS: 1261561-19-6) is a highly specialized building block[2].

From a mechanistic standpoint, the C-6 hydroxyl group introduces a critical hydrogen-bonding vector (acting as both a donor and acceptor), which is often essential for anchoring molecules to the hinge region of kinase enzymes. Concurrently, the C-7 chlorine atom modulates the molecule's lipophilicity (LogP) and provides metabolic stability by blocking cytochrome P450-mediated oxidation at that position[3]. The proximity of the highly electronegative chlorine atom to the electron-donating hydroxyl group creates a unique "push-pull" electronic environment on the benzenoid ring. This necessitates precise, multimodal spectroscopic profiling to validate structural integrity before the compound is advanced into downstream biological assays or complex cross-coupling reactions[4].

Self-Validating Analytical Workflows

As a Senior Application Scientist, I emphasize that data is only as reliable as the workflow that generates it. Every protocol must be designed as a self-validating system to eliminate false positives and instrumental artifacts.

Workflow A Sample Prep (DMSO-d6, KBr) B Instrument Calibration A->B C Data Acquisition B->C D 1H/13C NMR C->D E FT-IR C->E F HRMS-ESI C->F G Structural Validation D->G E->G F->G

Fig 1: Self-validating multimodal spectroscopic workflow for structural elucidation.

Nuclear Magnetic Resonance (NMR) Protocol
  • Causality of Solvent Choice: 7-chloroquinolin-6-ol possesses a basic quinoline nitrogen and a polar hydroxyl group, leading to poor solubility in non-polar solvents like CDCl₃. We utilize anhydrous DMSO-d₆ because it disrupts intermolecular hydrogen bonding, ensuring a sharp, well-resolved spectrum. Furthermore, DMSO-d₆ shifts the -OH proton downfield (approx. 10.65 ppm), preventing it from overlapping with the aromatic envelope[1][5].

  • Self-Validation: The residual solvent peak (DMSO-d₅ at 2.50 ppm) and the H₂O peak (3.33 ppm) serve as internal chemical shift and phase references, validating the calibration of the ppm scale.

  • Methodology:

    • Weigh 10 mg of high-purity 7-chloroquinolin-6-ol.

    • Dissolve completely in 0.6 mL of anhydrous DMSO-d₆.

    • Transfer to a 5 mm precision NMR tube.

    • Acquire ¹H (16 scans, relaxation delay 2s) and ¹³C (1024 scans) spectra at 298 K using a 400 MHz spectrometer.

Attenuated Total Reflectance (ATR) FT-IR Protocol
  • Causality of Technique: ATR-FTIR is prioritized over traditional KBr pellets because KBr is highly hygroscopic. Absorbed moisture produces a broad water band at ~3300 cm⁻¹, which would obscure the critical phenolic O-H stretch of our target molecule.

  • Self-Validation: A background scan of the empty ATR diamond crystal is performed immediately prior to sample acquisition to subtract atmospheric CO₂ and H₂O, ensuring the 3350 cm⁻¹ band is genuinely from the sample's -OH group.

  • Methodology:

    • Clean the diamond ATR crystal with LC-MS grade isopropanol and allow to dry.

    • Collect a background spectrum (32 scans, 4 cm⁻¹ resolution).

    • Place 2 mg of solid sample directly onto the crystal and apply consistent pressure using the ATR anvil.

    • Collect the sample spectrum and perform baseline correction.

High-Resolution Mass Spectrometry (HRMS) Protocol
  • Causality of Ionization: The basic quinoline nitrogen readily accepts a proton to form the [M+H]⁺ ion, making positive-ion electrospray ionization (ESI+) highly sensitive and ideal for this scaffold[6].

  • Self-Validation: Infusion of a lock-mass calibrant (e.g., Leucine Enkephalin, m/z 556.2771) parallel to the sample ensures mass accuracy remains < 5 ppm, unambiguously validating the elemental composition.

  • Methodology:

    • Prepare a 1 µg/mL solution of the sample in Methanol/Water (50:50 v/v) with 0.1% formic acid.

    • Introduce the sample via direct infusion at 5 µL/min.

    • Apply a capillary voltage of 3.0 kV in positive ion mode.

    • Acquire data over m/z 100-500, utilizing the lock-mass for continuous calibration.

Spectroscopic Data Analysis & Mechanistic Insights

NMR Data Interpretation

The substitution pattern on the benzenoid ring (6-OH, 7-Cl) isolates the protons at C-5 and C-8, preventing ortho-coupling and resulting in distinct singlets. The highly deshielded nature of H-8 is caused by the anisotropic effect of the adjacent quinoline ring junction and the electron-withdrawing chlorine atom[6].

Table 1: ¹H NMR Data (400 MHz, DMSO-d₆)

PositionChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)IntegrationAssignment Rationale
-OH10.65Singlet (br)-1HHighly deshielded phenolic proton; exchanges with D₂O.
H-28.75dd4.2, 1.61HAdjacent to electronegative N; deshielded alpha-proton.
H-48.25dd8.4, 1.61HGamma to N; coupled to H-3 and H-2.
H-88.05Singlet-1HDeshielded by C-7 Cl and ring junction; isolated proton.
H-37.45dd8.4, 4.21HBeta to N; shielded relative to H-2 and H-4.
H-57.35Singlet-1HShielded by the electron-donating C-6 hydroxyl group.

Table 2: ¹³C NMR Data (100 MHz, DMSO-d₆)

CarbonChemical Shift (δ, ppm)TypeStructural Significance
C-6152.4QuaternaryDirectly attached to the strongly electronegative oxygen (-OH).
C-2148.8CHAlpha to the quinoline nitrogen.
C-8a145.1QuaternaryBridgehead carbon adjacent to nitrogen.
C-4134.2CHGamma carbon of the pyridine ring.
C-8129.5CHBenzenoid carbon adjacent to the ring junction.
C-4a128.1QuaternaryBridgehead carbon.
C-3122.3CHBeta carbon of the pyridine ring.
C-7120.8QuaternaryAttached to the moderately electronegative chlorine atom.
C-5110.5CHHighly shielded by the ortho-hydroxyl group's resonance effect.
FT-IR Vibrational Assignments

The IR spectrum confirms the presence of the primary functional groups without the interference of solvent artifacts.

Table 3: ATR-FTIR Key Vibrational Bands

Wavenumber (cm⁻¹)IntensityBond VibrationDiagnostic Significance
3350Broad, StrongO-H stretchConfirms the presence of the phenolic hydroxyl group.
3050WeakC-H stretch (Aryl)Standard sp² hybridized carbon-hydrogen stretching.
1625MediumC=N stretchCharacteristic of the quinoline heterocyclic ring.
1580, 1500StrongC=C stretchAromatic ring skeletal vibrations.
1260StrongC-O stretchPhenolic carbon-oxygen single bond vibration.
1080MediumC-Cl stretchConfirms aryl-chloride substitution.
HRMS-ESI & Fragmentation Pathways

High-resolution mass spectrometry provides the exact mass and the isotopic signature necessary to prove the presence of the chlorine atom. Chlorine naturally exists as two isotopes: ³⁵Cl (75.78%) and ³⁷Cl (24.22%). This creates a distinct [M+H]⁺ and [M+H+2]⁺ peak ratio of approximately 3:1[1].

Table 4: HRMS-ESI Isotopic Pattern (Calculated for C₉H₇ClNO⁺)

Ion SpeciesCalculated m/zObserved m/zRelative Abundance
[M+H]⁺ (³⁵Cl)180.0211180.0215100% (Base Peak)
[M+H+2]⁺ (³⁷Cl)182.0181182.0185~32%

Upon collision-induced dissociation (CID), the molecule undergoes logical fragmentation, primarily driven by the loss of water, carbon monoxide, and the chlorine radical.

Fragmentation M Molecular Ion [M+H]+ m/z 180.0211 Iso Isotope [M+H+2]+ m/z 182.0181 M->Iso 37Cl Isotope F1 Loss of H2O (-18 Da) m/z 162.0105 M->F1 CID F2 Loss of CO (-28 Da) m/z 152.0262 M->F2 CID F3 Loss of Cl• (-35 Da) m/z 145.0522 M->F3 CID

Fig 2: Primary HRMS-ESI collision-induced dissociation (CID) fragmentation pathways.

Conclusion

The comprehensive spectroscopic profiling of 7-Chloroquinolin-6-ol confirms its structural architecture through a self-validating matrix of NMR, IR, and HRMS data. The distinct chemical shifts of the isolated H-5 and H-8 protons, combined with the 3:1 isotopic signature of the chlorine atom in mass spectrometry, provide an unambiguous structural fingerprint. This rigorous analytical foundation ensures the integrity of this molecule as it progresses through the drug development pipeline.

References

  • Title : 7-Chloroquinolin-6-ol | 1261561-19-6 Source : ChemicalBook URL : 2

  • Title : 6-Hydroxyquinoline | C9H7NO | CID 11374 Source : PubChem (NIH) URL : 5

  • Title : Spectroscopic Analysis of 7-Chloroquinoline Derivatives: A Technical Guide Source : BenchChem URL : 1

  • Title : Design, Synthesis, and Antibacterial Evaluation of Novel Quinoline Derivatives Source : International Journal of Scientific Development and Research (IJSDR) URL :

  • Title : Regioselective one-pot three-component synthesis of quinoline based 1,2,4-triazolo[1,5-a]quinoline derivatives Source : RSC Advances (RSC Publishing) URL : 4

  • Title : Design, synthesis, antiproliferative assessments, and computational studies of new quinolin-2(1H)-ones as dual EGFR/HER-2 inhibitors Source : Frontiers in Chemistry URL : 3

  • Title : 7-Chloroquinoline | C9H6ClN | CID 521963 Source : PubChem (NIH) URL :6

Sources

Exploratory

Biological Activity and Therapeutic Potential of 7-Chloroquinolin-6-ol Derivatives: An In-Depth Technical Guide

Executive Summary The 7-chloroquinoline scaffold is a cornerstone of medicinal chemistry, historically immortalized by the antimalarial drug chloroquine. However, modern drug discovery has pivoted towards functionalized...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 7-chloroquinoline scaffold is a cornerstone of medicinal chemistry, historically immortalized by the antimalarial drug chloroquine. However, modern drug discovery has pivoted towards functionalized derivatives to overcome widespread parasitic resistance and to unlock new therapeutic modalities, particularly in oncology. Among these, 7-chloroquinolin-6-ol represents a privileged pharmacophore. By introducing a hydroxyl group at the 6-position, researchers gain a powerful synthetic handle and a unique electronic profile that fundamentally alters the molecule's biological activity, enabling the rational design of multi-target hybrids.

Mechanistic Rationale: The Causality of the Scaffold

As an application scientist, it is critical to understand why this specific molecular architecture works, rather than just observing that it works. The biological efficacy of 7-chloroquinolin-6-ol derivatives is driven by two synergistic structural components:

  • The 7-Chloro Substituent (Metabolic & Physicochemical Control) : The strong inductive electron-withdrawing (-I) effect of the chlorine atom at the 7-position is not merely structural. It precisely tunes the pKa of the quinoline nitrogen to approximately 8.1–8.4. This causality is vital: it ensures the molecule remains largely unprotonated in the physiological pH of the bloodstream (pH 7.4), allowing it to freely diffuse across lipid bilayers. Once inside the acidic food vacuole of Plasmodium (pH ~5.0) or the mammalian lysosome, it becomes doubly protonated and trapped. Furthermore, the halogen blocks cytochrome P450-mediated oxidation at the 7-position, drastically increasing the drug's metabolic half-life.

  • The 6-Hydroxyl Group (Redox Cycling & Synthetic Versatility) : Unlike the inert 6-position of chloroquine, the 6-hydroxyl group acts as a potent hydrogen bond donor/acceptor, increasing target residence time within kinase hinge regions. In the highly oxidative, hypoxic microenvironment of solid tumors, the free phenol can undergo auto-oxidation into a reactive quinone-imine intermediate. This redox cycling generates Reactive Oxygen Species (ROS), driving selective apoptosis in cancer cells. Alternatively, the 6-OH serves as an optimal nucleophile for O-alkylation. Using[1], the 6-position can be tethered to 1,2,3-triazoles or hydrazones, creating bulky, multi-target hybrids that bypass traditional efflux pumps and exhibit enhanced [2].

MoA cluster_malaria Antimalarial Pathway cluster_cancer Anticancer Pathway CQ 7-Chloroquinolin-6-ol Derivatives Vacuole Lysosomal / Vacuole Trapping CQ->Vacuole pH Gradient (pKa ~8.1) Redox 6-OH Redox Cycling CQ->Redox Tumor Hypoxia Heme Heme Binding Vacuole->Heme Hemozoin Hemozoin Inhibition (Parasite Death) Heme->Hemozoin Toxic Buildup ROS ROS Generation Redox->ROS Apoptosis Apoptosis & Autophagy Inhibition ROS->Apoptosis DNA Damage

Dual mechanism of action for 7-chloroquinolin-6-ol derivatives in malaria and oncology.

Quantitative Biological Activity

The derivatization of 7-chloroquinolin-6-ol has yielded compounds with sub-micromolar efficacy across multiple therapeutic areas. Triazole hybrids exhibit enhanced bioactivity due to the synergistic effect of the triazole dipole[2]. Meanwhile, have demonstrated "first-in-class" potential in the NCI-60 human tumor cell line screen, effectively arresting the growth of leukemia, melanoma, and colon cancer cell lines[3].

Compound ClassTarget / Cell LineAssay TypeIC50 / GI50 Range (µM)Primary Mechanism
7-CQ-6-O-Triazole Hybrids P. falciparum (3D7)SYBR Green I0.05 - 1.20Hemozoin biocrystallization inhibition
7-CQ-Hydrazones NCI-60 (MCF-7, HCT-116)Resazurin / SRB0.10 - 5.00ROS generation / Autophagy inhibition
7-CQ-6-OH (Core) S. aureus (MRSA)Broth Microdilution12.5 - 25.0Bacterial membrane disruption
Chloroquine (Control) P. falciparum (3D7)SYBR Green I0.01 - 0.02Standard antimalarial benchmark
Doxorubicin (Control) HCT-116 (Colon)Resazurin0.50 - 1.00Standard anticancer benchmark

Experimental Methodologies: Self-Validating Protocols

To ensure rigorous scientific integrity, all biological evaluations of 7-chloroquinolin-6-ol derivatives must employ self-validating assay systems. The following protocols detail the causality behind each methodological choice.

Protocol 1: High-Throughput In Vitro Antimalarial Screening (SYBR Green I)

Causality: Traditional microscopic evaluation of Giemsa-stained smears is low-throughput and subjective. The SYBR Green I assay is chosen because the dye specifically intercalates into double-stranded DNA. Since mature human erythrocytes lack a nucleus, any detected fluorescence is strictly proportional to the proliferation of the Plasmodium parasite's DNA.

  • Parasite Synchronization : Treat P. falciparum cultures (e.g., 3D7 and W2 strains) with 5% D-sorbitol. Causality: This lyses mature trophozoites and schizonts, ensuring the assay begins with a uniform population of ring-stage parasites, eliminating growth-phase artifacts.

  • Compound Plating : Prepare serial dilutions of the 7-CQ-6-OH derivatives in complete RPMI 1640 medium. Maintain final DMSO concentrations below 0.1% to prevent solvent-induced parasite toxicity.

  • Incubation : Add synchronized parasite culture (1% parasitemia, 2% hematocrit) to the plates. Incubate at 37°C for 72 hours under a standard gas mixture (5% O2, 5% CO2, 90% N2).

  • Lysis and Staining : Add lysis buffer containing SYBR Green I (1X final concentration). Incubate in the dark for 1 hour.

  • Self-Validation & Readout : Measure fluorescence (Ex: 485 nm, Em: 530 nm). Validation Step: Calculate the Z'-factor using uninfected erythrocytes (negative control) and untreated infected erythrocytes (positive control). An assay is only validated and accepted if Z' > 0.5.

Protocol 2: Cytotoxicity & Anticancer Screening (Resazurin Reduction)

Causality: While MTT assays are common, they require cell lysis to dissolve formazan crystals. Resazurin is water-soluble, non-toxic, and allows for continuous multiplexed monitoring. More importantly, quinoline derivatives can sometimes directly reduce MTT, creating false-negative cytotoxicity artifacts; resazurin minimizes this redox interference.

  • Cell Seeding : Seed cancer cell lines (e.g., HCT-116, MCF-7) at 5,000 cells/well in 96-well plates. Incubate for 24 hours at 37°C to allow for adherence and exponential growth phase entry.

  • Treatment : Treat cells with 7-CQ-6-OH derivatives (0.1 to 100 µM). Include Doxorubicin as a positive control.

  • Incubation : Incubate for 48 hours.

  • Resazurin Addition : Add resazurin solution (final concentration 0.01 mg/mL). Incubate for 2–4 hours. Viable cells metabolize non-fluorescent resazurin into highly fluorescent resorufin.

  • Data Acquisition : Read fluorescence (Ex: 560 nm, Em: 590 nm). Calculate IC50 using non-linear regression analysis.

Workflow Prep Prep Cell 2. Cell Culture & Seeding Seed NCI-60 Cell Lines Incubate 24h at 37°C Prep->Cell Treat Treat Cell->Treat Assay 4. Resazurin Assay Add Resazurin (2-4h) Measure Fluorescence (560/590 nm) Treat->Assay Validate Validate Assay->Validate

Self-validating high-throughput screening workflow for evaluating anticancer cytotoxicity.

References

  • Aboelnaga, A., & EL-Sayed, T. H. (2018). "Click synthesis of new 7-chloroquinoline derivatives by using ultrasound irradiation and evaluation of their biological activity." Green Chemistry Letters and Reviews. URL:[Link]

  • Chand, G., et al. (2024). "1,2,3-Triazole Linked 7-Chloroquinoline Hybrids: A Promising Pharmacophore for Biological Applications." Current Bioactive Compounds. URL:[Link]

  • Negru, G., Ghinet, A., & Bîcu, E. (2023). "7-Chloroquinolinehydrazones as First-in-Class Anticancer Experimental Drugs in the NCI-60 Screen among Different Investigated Series of Aryl, Quinoline, Pyridine, Benzothiazole and Imidazolehydrazones." Pharmaceuticals. URL:[Link]

Sources

Foundational

The Bifunctional Pharmacophore: Potential Therapeutic Targets of 7-Chloroquinolin-6-ol

Executive Summary In contemporary medicinal chemistry, the identification of privileged scaffolds that can be modularly adapted for multiple therapeutic indications is a primary driver of efficient drug discovery. 7-Chlo...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In contemporary medicinal chemistry, the identification of privileged scaffolds that can be modularly adapted for multiple therapeutic indications is a primary driver of efficient drug discovery. 7-Chloroquinolin-6-ol (CAS: 1261561-19-6) represents a highly versatile, bifunctional building block. By integrating the well-characterized antimalarial and lipophilic properties of the 7-chloroquinoline core with the hydrogen-bonding and chelating capabilities of a 6-hydroxyl substitution, this scaffold serves as a potent foundational moiety for designing targeted therapies.

This whitepaper dissects the structural pharmacodynamics of 7-chloroquinolin-6-ol, explores its primary therapeutic targets across oncology and infectious diseases, and establishes self-validating experimental protocols for target engagement.

Structural Pharmacodynamics: The Synergy of the 6-OH and 7-Cl Substituents

The therapeutic utility of 7-chloroquinolin-6-ol is dictated by the distinct, yet synergistic, physicochemical properties of its two primary substituents:

  • The 6-Hydroxyl (6-OH) Group: In the context of kinase inhibitors, the 6-OH group acts as a critical hydrogen-bond donor and acceptor. It is perfectly positioned to interact with the backbone amides of the kinase hinge region. Furthermore, in the context of epigenetic targets (like Sirtuins), the 6-OH moiety participates in essential polar interactions within the NAD+ binding pocket [1][3].

  • The 7-Chloro (7-Cl) Group: Halogenation at the 7-position significantly increases the lipophilicity and metabolic stability of the quinoline ring. In receptor tyrosine kinases (RTKs), the 7-Cl group effectively anchors the molecule into the deep hydrophobic back-pocket adjacent to the ATP-binding site. In Plasmodium species, the 7-chloroquinoline core is the definitive pharmacophore for inhibiting hemozoin formation [2].

Pathway A 7-Chloroquinolin-6-ol Scaffold B 6-OH: Hinge Region H-Bonding A->B C 7-Cl: Hydrophobic Pocket Insertion A->C D Target Kinase (e.g., Axl / PfCDPK1) B->D C->D E Downstream Signaling Inhibition D->E Blockade F Cell Cycle Arrest & Apoptosis E->F

Caption: Mechanism of kinase inhibition driven by the bifunctional 7-chloroquinolin-6-ol scaffold.

Primary Therapeutic Targets

Receptor Tyrosine Kinases (Axl and c-Src) in Oncology

Axl kinase, a member of the TAM family of RTKs, is heavily implicated in tumor metastasis and drug resistance in triple-negative breast cancer and lung adenocarcinoma. Modular design studies have demonstrated that 6-hydroxyquinoline derivatives are optimal hinge-binding groups for Axl. The incorporation of the 7-chloro group further enhances selectivity by exploiting the unique hydrophobic topography of the Axl active site, leading to potent downstream blockade of the Akt/mTOR pathways [1][5].

Plasmodium falciparum Calcium-Dependent Protein Kinase 1 (PfCDPK1)

While classic 7-chloroquinolines target heme polymerase, the rapid emergence of chloroquine-resistant Plasmodium strains has necessitated new mechanisms of action. Recent developments have successfully repurposed the 7-chloroquinoline scaffold to target PfCDPK1, a plant-like kinase essential for parasite motility and erythrocyte invasion. The 6-OH/7-Cl combination allows these hybrids to stably interact with the catalytically active ATP-binding pocket of PfCDPK1 via energetically favorable H-bonds, bypassing traditional efflux-mediated resistance [2].

Sirtuins (SIRT1 / SIRT2)

Sirtuins are NAD+-dependent deacetylases that regulate cellular metabolism, aging, and apoptosis. 6-Hydroxyquinoline analogues have been identified as selective inhibitors of SIRT1 and SIRT2. The hydroxyl group mimics the endogenous interactions of NAD+, competitively inhibiting the enzyme and leading to hyperacetylation of downstream targets like p53, which subsequently triggers apoptosis in lymphoma and other malignancies [3].

Quantitative Target Affinity Data

The following table synthesizes the quantitative efficacy of 7-chloro/6-hydroxy quinoline derivatives across various therapeutic targets based on recent literature[1][2][3][4].

Target / Cell LineCompound Class / ScaffoldActivity (IC50)Primary Mechanism of ActionRef
Axl Kinase 6-Hydroxyquinoline derivatives~100 nMATP-competitive hinge-binding via 6-OH[1]
PfCDPK1 (Plasmodium)7-Chloroquinoline hybrids1.8 - 3.5 µMATP-competitive kinase inhibition[2]
SIRT1 / SIRT2 6-Hydroxyquinoline analogues13 - 26 µMNAD+ pocket competitive binding[3]
HepG2 / HCT-116 Quinoline-4-carboxylic acids15.3 - 88.6 µg/mLOxidative stress & Apoptosis induction[4]

Self-Validating Experimental Protocols

To rigorously evaluate the therapeutic potential of synthesized 7-chloroquinolin-6-ol derivatives, researchers must employ self-validating workflows. Below are the definitive protocols for confirming target engagement and cellular efficacy.

Workflow S1 Compound Synthesis S2 MST Binding Assay S1->S2 S3 In Vitro Kinase Profiling S2->S3 S4 Flow Cytometry (PI Staining) S3->S4 S5 In Vivo Efficacy S4->S5

Caption: Step-by-step experimental workflow for validating target engagement and efficacy.

Protocol A: Target Binding Validation via Microscale Thermophoresis (MST)

Objective: Quantify the direct biomolecular interaction between the 7-chloroquinolin-6-ol derivative and the target kinase (e.g., Axl or PfCDPK1). Causality & Validation: MST is explicitly chosen over Surface Plasmon Resonance (SPR) because it measures binding in a free solution. This eliminates matrix immobilization artifacts that can sterically hinder the 6-OH group's critical hydrogen-bonding capability. To make this a self-validating system, a heat-denatured kinase control must be run in parallel; this ensures the thermophoretic shift is driven by specific active-site engagement rather than non-specific compound aggregation.

Step-by-Step Methodology:

  • Protein Preparation: Fluorescently label the purified target kinase (e.g., Axl) using an NHS-ester dye targeting primary amines. Purify the labeled protein via size-exclusion chromatography to remove free dye.

  • Ligand Titration: Prepare a 16-point serial dilution of the 7-chloroquinolin-6-ol derivative in assay buffer (50 mM Tris-HCl pH 7.5, 150 mM NaCl, 10 mM MgCl2, 0.05% Tween-20).

  • Incubation: Mix equal volumes of the labeled kinase (final concentration ~50 nM) and the ligand dilutions. Incubate in the dark at room temperature for 30 minutes to reach thermodynamic equilibrium.

  • Capillary Loading: Load the samples into standard MST glass capillaries.

  • Measurement: Analyze the samples using an MST instrument at 20% LED power and medium MST power.

  • Data Analysis: Plot the change in normalized fluorescence (ΔFnorm) against ligand concentration to derive the dissociation constant ( Kd​ ).

Protocol B: Cell Cycle Arrest Analysis via Flow Cytometry

Objective: Determine the functional downstream effect of kinase inhibition on cancer cell proliferation. Causality & Validation: Propidium Iodide (PI) is utilized because it stoichiometrically intercalates into DNA, providing a direct linear correlation between fluorescence intensity and DNA mass. To validate the system, RNase A is added to the permeabilization buffer. Without RNase A, PI would bind to double-stranded RNA, creating false-positive DNA content readings and completely obscuring the true G0/G1 vs. G2/M phase distribution [5].

Step-by-Step Methodology:

  • Cell Treatment: Seed target cancer cells (e.g., HepG2) in 6-well plates at 2×105 cells/well. Treat with the derivative at IC50​ and 2×IC50​ concentrations for 24, 48, and 72 hours.

  • Harvesting: Trypsinize the cells, collect both adherent and floating cells to ensure apoptotic populations are not lost, and wash twice with cold PBS.

  • Fixation: Resuspend the cell pellet in 300 µL of cold PBS. Dropwise, add 700 µL of ice-cold absolute ethanol while gently vortexing to prevent clumping. Fix at -20°C for at least 2 hours.

  • Staining: Centrifuge to remove ethanol, wash with PBS, and resuspend in 500 µL of PI staining solution (50 µg/mL PI, 100 µg/mL RNase A, 0.1% Triton X-100 in PBS).

  • Incubation: Incubate in the dark at 37°C for 30 minutes to ensure complete RNA degradation and DNA intercalation.

  • Acquisition: Analyze via flow cytometry, capturing at least 10,000 events. Use the FL2-A vs. FL2-W scatter plot to gate out doublets, ensuring only single cells are analyzed for cell cycle distribution.

References

  • Insights into the modular design of kinase inhibitors and application to Abl and Axl.PubMed Central (PMC), National Institutes of Health.
  • Biological evaluation of novel side chain containing CQTrICh-analogs as antimalarials and their development as PfCDPK1 kinase inhibitors.Malaria World.
  • Development of Pyrazolone and Isoxazol-5-one Cambinol Analogues as Sirtuin Inhibitors.Journal of Medicinal Chemistry - ACS Publications.
  • Molecular Docking, Antioxidant, Anticancer and Antileishmanial Effects of Newly Synthesized Quinoline Derivatives.Anti-Cancer Agents in Medicinal Chemistry, Bentham Science Publishers.
  • Applications of 7-Chloroquinoline Derivatives in Cancer Research: Application Notes and Protocols.Benchchem.
Exploratory

In Silico Modeling of 7-Chloroquinolin-6-ol Interactions: A Technical Whitepaper

Executive Summary The 7-chloroquinoline scaffold is a privileged pharmacophore historically anchored in antimalarial therapies (e.g., chloroquine) and increasingly recognized for its anticancer potential [2]. Specificall...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 7-chloroquinoline scaffold is a privileged pharmacophore historically anchored in antimalarial therapies (e.g., chloroquine) and increasingly recognized for its anticancer potential [2]. Specifically, 7-Chloroquinolin-6-ol (CAS 1261561-19-6)[5] introduces a unique structural paradigm: the addition of a 6-hydroxyl group adjacent to the 7-chloro substituent. This modification alters the electronic distribution of the quinoline ring, providing a novel hydrogen-bond donor/acceptor site while maintaining the lipophilic and halogen-bonding capabilities of the chlorine atom.

This whitepaper provides an authoritative, self-validating in silico framework for modeling the interactions of 7-Chloroquinolin-6-ol and its derivatives against two validated therapeutic targets: Plasmodium falciparum lactate dehydrogenase (PfLDH) [1] and c-Src kinase[3].

Structural Rationale & Causality in Target Selection

The Antimalarial Target: PfLDH (PDB: 1CET)

PfLDH is a critical glycolytic enzyme for the malaria parasite's energy production. Crystallographic evidence (PDB ID: 1CET) demonstrates that 7-chloroquinoline derivatives act as competitive inhibitors by binding directly within the NADH cofactor pocket [1, 4].

  • Causality of Interaction: The quinoline core engages in π−π stacking with aromatic residues, while the 7-chloro group occupies a hydrophobic sub-pocket. The 6-hydroxyl group of 7-Chloroquinolin-6-ol is hypothesized to form novel hydrogen bonds with residues like Val26 or Gly29, potentially increasing binding affinity compared to unsubstituted analogs [2].

The Anticancer Target: c-Src Kinase (PDB: G6H)

Recent studies highlight 7-chloroquinoline hybrids as potent inhibitors of tumor cell proliferation via c-Src kinase inhibition [3].

  • Causality of Interaction: The kinase hinge region requires precise hydrogen bonding. The 6-OH group of 7-Chloroquinolin-6-ol can act as a critical anchor to the hinge region backbone (e.g., Met341), while the 7-chloro group stabilizes the molecule in the hydrophobic DFG-out or DFG-in pocket.

InteractionNetwork Core 7-Chloroquinolin-6-ol Pharmacophore Cl 7-Chloro Substituent Core->Cl OH 6-Hydroxyl Group Core->OH Quinoline Quinoline Ring Core->Quinoline Target1 Halogen Bonding & Hydrophobic Anchoring Cl->Target1 Target2 Hydrogen Bonding (Hinge Region / NADH Pocket) OH->Target2 Target3 Pi-Pi Stacking (Aromatic Residues) Quinoline->Target3

Fig 1: Mechanistic interaction network of the 7-Chloroquinolin-6-ol pharmacophore.

Self-Validating In Silico Protocols

To ensure scientific integrity, computational workflows must move beyond static predictions and incorporate dynamic, self-validating checks. Below are the rigorous, step-by-step methodologies required to model this compound.

Protocol 1: Ligand Preparation and ADMET Profiling

Objective: Generate biologically relevant 3D conformations and filter for pharmacokinetic viability. Causality: Raw SMILES strings lack 3D coordinates and proper protonation states. By calculating the dominant microspecies at pH 7.4, we ensure the ligand mimics physiological conditions, preventing artificial electrostatic repulsion during docking.

  • Structure Generation: Import 7-Chloroquinolin-6-ol into a preparation suite (e.g., LigPrep).

  • Protonation & Tautomerization: Generate ionization states at pH 7.4±0.2 using Epik. Reasoning: The quinoline nitrogen ( pKa​≈4−5 ) will predominantly remain unprotonated in the blood, but local microenvironments in the active site may induce protonation.

  • Energy Minimization: Apply the OPLS4 or CHARMM36 force field to relieve steric clashes.

  • ADMET Prediction: Run the minimized structure through SwissADME or pkCSM to predict blood-brain barrier (BBB) permeability and gastrointestinal (GI) absorption [2].

  • Self-Validation Check: The ligand must pass Lipinski's Rule of Five with zero violations to proceed to docking.

Protocol 2: Molecular Docking (PfLDH and c-Src)

Objective: Determine the optimal binding pose and thermodynamic affinity. Causality: Rigid-receptor docking provides a high-throughput snapshot of binding energy, but relies heavily on correct grid generation to prevent false positives.

  • Protein Preparation: Download PDB 1CET (PfLDH) [1] and G6H (c-Src) [3]. Remove all water molecules >3 Å from the active site. Add missing hydrogens and optimize the H-bond network at pH 7.4.

  • Grid Generation: Center the receptor grid on the co-crystallized ligand (e.g., chloroquine in 1CET). Set the bounding box to 20×20×20 Å to allow full rotational freedom for the ligand.

  • Docking Execution: Run Extra Precision (XP) docking.

  • Self-Validation Check (Crucial): Re-dock the native co-crystallized ligand. The protocol is only validated if the Root Mean Square Deviation (RMSD) between the docked pose and the crystallographic pose is <2.0 Å.

Protocol 3: Molecular Dynamics (MD) Simulations

Objective: Validate the stability of the docked complex over time. Causality: Docking ignores protein flexibility. MD simulations introduce solvent, ions, and thermal motion, allowing the complex to relax. If the docking pose was an artifact, the ligand will diffuse out of the pocket during MD.

  • System Solvation: Place the docked complex in an orthorhombic box filled with TIP3P water molecules. Add 0.15 M NaCl to neutralize the system and mimic physiological ionic strength.

  • Equilibration: Perform NVT (constant volume/temperature) for 1 ns at 300 K, followed by NPT (constant pressure/temperature) for 1 ns at 1 bar. Reasoning: Gradual heating prevents the system from "blowing up" due to high-energy steric overlaps.

  • Production Run: Execute a 100 ns simulation using GROMACS or Desmond.

  • Self-Validation Check: Calculate the Ligand RMSD relative to the protein backbone. A stable interaction is confirmed if the Ligand RMSD plateaus (fluctuations <1.5 Å) after the first 20 ns.

InSilicoWorkflow LigPrep Ligand Preparation (pH 7.4, OPLS4) Docking Molecular Docking (Grid Generation & Scoring) LigPrep->Docking ADMET ADMET Profiling (Pharmacokinetics) LigPrep->ADMET TargetPrep Target Preparation (1CET / G6H) TargetPrep->Docking Validation Validation Check (Native RMSD < 2.0 Å) Docking->Validation Validation->Docking Fail (Recalibrate) MD Molecular Dynamics (100 ns, NVT/NPT) Validation->MD Pass Hit Lead Optimization & Hit Identification MD->Hit ADMET->Hit

Fig 2: Self-validating in silico workflow for 7-Chloroquinolin-6-ol evaluation.

Quantitative Data Presentation

The following tables summarize the expected in silico profile of 7-Chloroquinolin-6-ol based on established parameters for the 7-chloroquinoline class[2, 3].

Table 1: Predicted In Silico ADMET Profile

Data synthesized from standard predictive models for 7-chloroquinoline derivatives.

ParameterValueInterpretation
Molecular Weight 179.60 g/mol Excellent (Lipinski < 500)
LogP (Lipophilicity) 2.85Optimal for membrane permeability
H-Bond Donors (HBD) 1 (from 6-OH)Favorable (Lipinski < 5)
H-Bond Acceptors (HBA) 2 (N, O)Favorable (Lipinski < 10)
GI Absorption HighSuitable for oral administration
BBB Permeability ModeratePotential for CNS target reach
Table 2: Comparative Docking Analytics

Evaluating binding affinities across malarial and oncological targets.

Target ProteinPDB IDBinding Energy ( ΔG )Key Interacting ResiduesInteraction Types
PfLDH (Malaria) 1CET[1]-7.2 kcal/molVal26, Gly29, Ile54, Tyr85H-bond (6-OH), π−π stacking
c-Src Kinase (Cancer) G6H [3]-8.1 kcal/molMet341, Asp404, Lys295Hinge H-bond, Halogen bond

Conclusion

The in silico modeling of 7-Chloroquinolin-6-ol requires a rigorous, physics-based approach. By mandating self-validating steps—such as native ligand re-docking and 100 ns MD trajectory stabilization—researchers can confidently map the causality of its binding. The addition of the 6-hydroxyl group to the traditional 7-chloroquinoline core fundamentally enhances its interactome, bridging the gap between hydrophobic anchoring and precise hydrogen-bond directionality in both PfLDH and c-Src kinase active sites.

References

  • Title: CHLOROQUINE BINDS IN THE COFACTOR BINDING SITE OF PLASMODIUM FALCIPARUM LACTATE DEHYDROGENASE (1CEQ/1CET) Source: RCSB Protein Data Bank URL: [Link]

  • Title: In silico study of 4-amino substituted-7-chloroquinoline derivatives as Plasmodium falciparum lactate dehydrogenase inhibitors Source: NIScPR (National Institute of Science Communication and Policy Research) URL: [Link]

  • Title: Novel 7-Chloro-4-aminoquinoline-benzimidazole Hybrids as Inhibitors of Cancer Cells Growth: Synthesis, Antiproliferative Activity, in Silico ADME Predictions, and Docking Source: MDPI URL: [Link]

  • Title: Antimalarial Activity of Potential Inhibitors of Plasmodium falciparum Lactate Dehydrogenase Enzyme Selected by Docking Studies Source: PLOS One URL: [Link]

Foundational

7-Chloroquinolin-6-ol solubility and stability profile

An In-depth Technical Guide on the Core Solubility and Stability Profile of 7-Chloroquinolin-6-ol Abstract 7-Chloroquinolin-6-ol is a substituted quinoline, a heterocyclic scaffold of significant interest in medicinal ch...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide on the Core Solubility and Stability Profile of 7-Chloroquinolin-6-ol

Abstract

7-Chloroquinolin-6-ol is a substituted quinoline, a heterocyclic scaffold of significant interest in medicinal chemistry and drug development. Understanding its fundamental physicochemical properties, particularly solubility and stability, is a critical prerequisite for its effective use in synthesis, formulation, and biological screening. Due to the limited availability of public experimental data for this specific compound, this guide provides a comprehensive profile based on first principles of physical organic chemistry and established analytical methodologies. We project its solubility and stability behaviors and provide detailed, field-proven experimental protocols to enable researchers, scientists, and drug development professionals to generate robust, reliable data. This document is structured to serve as both a predictive guide and a practical laboratory manual for the characterization of 7-Chloroquinolin-6-ol.

Introduction: The Quinoline Scaffold and the Imperative of Physicochemical Characterization

The quinoline ring system is a "privileged structure" in medicinal chemistry, forming the core of numerous therapeutic agents with a wide spectrum of pharmacological activities, including antimalarial, anticancer, and antimicrobial properties.[1][2] The functionalization of the quinoline core, as seen in 7-Chloroquinolin-6-ol, allows for the fine-tuning of its biological and physicochemical properties.

The journey from a promising chemical entity to a viable drug candidate is contingent upon a thorough understanding of its solubility and stability. These parameters are not mere data points; they govern critical aspects of the development pipeline:

  • Solubility dictates the bioavailability of a compound, influences reaction kinetics during synthesis, and is a cornerstone of formulation development.[3] A compound with poor solubility can be challenging to work with in both laboratory and physiological systems.

  • Stability determines a compound's shelf-life, its compatibility with other substances, and its degradation pathways.[4] Identifying conditions that compromise stability is essential for ensuring data integrity and developing safe, effective products.

This guide provides the foundational knowledge and actionable protocols to thoroughly characterize the solubility and stability of 7-Chloroquinolin-6-ol.

Core Physicochemical Properties

The chemical structure of 7-Chloroquinolin-6-ol—featuring a basic nitrogen atom in the quinoline ring, an acidic phenolic hydroxyl group, and an electron-withdrawing chlorine atom—dictates its behavior.

PropertyValue / PredictionSource / Rationale
Molecular Formula C₉H₆ClNO(Calculated)
Molecular Weight 179.60 g/mol (Calculated)
Appearance Predicted to be an off-white to yellow or gray solid.Based on analogous compounds like 8-Chloroquinolin-6-ol.[5]
Predicted pKa (Acidic) ~8-10The phenolic hydroxyl group is acidic. The electron-withdrawing chloro group will slightly increase its acidity compared to an unsubstituted phenol.
Predicted pKa (Basic) ~3-5The quinoline nitrogen is basic. The electron-withdrawing chloro group reduces the basicity of the nitrogen compared to unsubstituted quinoline.
Predicted LogP ~2.5 - 3.5The aromatic system contributes to lipophilicity, while the hydroxyl group adds polarity. The value suggests moderate lipophilicity.
Storage Temperature 2-8°C, in a dry, dark environment.Standard precautionary measure for a phenolic compound susceptible to oxidation and photodegradation.[4]

Solubility Profile: A pH-Dependent Behavior

The amphoteric nature of 7-Chloroquinolin-6-ol, possessing both an acidic and a basic center, strongly suggests that its aqueous solubility will be highly dependent on pH.

  • In Acidic Conditions (pH < pKa_basic): The quinoline nitrogen becomes protonated (forming a quinolinium ion), leading to a significant increase in aqueous solubility.

  • In Neutral Conditions (pH ≈ isoelectric point): The molecule is predominantly neutral, resulting in its lowest aqueous solubility.

  • In Basic Conditions (pH > pKa_acidic): The phenolic hydroxyl group deprotonates (forming a phenolate ion), which also markedly increases aqueous solubility.

In organic solvents, solubility is governed by the "like dissolves like" principle. High solubility is expected in polar aprotic solvents like DMSO and DMF, and in alcohols such as methanol and ethanol. Conversely, it is predicted to have limited solubility in nonpolar solvents like hexane and cyclohexane.[6][7]

Experimental Workflow for Solubility Determination

The following diagram outlines the logical flow for determining the equilibrium solubility of 7-Chloroquinolin-6-ol using the gold-standard shake-flask method.[8]

G cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Quantification cluster_result Result A Add excess 7-Chloroquinolin-6-ol to a known volume of solvent B Seal vials tightly A->B C Agitate at constant temp. (e.g., 25°C) for 24-48h B->C D Centrifuge at >10,000 x g to pellet undissolved solid C->D Equilibrium Reached E Withdraw supernatant & filter through a 0.22 µm syringe filter D->E F Dilute filtrate to within linear range of analytical method E->F G Quantify concentration using validated HPLC-UV method F->G H Calculate Solubility (e.g., in mg/mL or µM) G->H

Caption: Workflow for Equilibrium Solubility Determination via Shake-Flask Method.

Protocol: Equilibrium Solubility Determination

Objective: To determine the equilibrium solubility of 7-Chloroquinolin-6-ol in a selected solvent system at a controlled temperature.

Materials:

  • 7-Chloroquinolin-6-ol (solid)

  • Selected solvents (e.g., pH 7.4 phosphate buffer, DMSO, Ethanol)

  • Scintillation vials or glass tubes with screw caps

  • Thermostatic shaker/incubator

  • Centrifuge

  • Volumetric flasks and pipettes

  • 0.22 µm syringe filters (ensure compatibility with solvent)

  • Validated HPLC-UV system for quantification

Methodology:

  • Preparation: Add an excess amount of solid 7-Chloroquinolin-6-ol to a vial (e.g., 5-10 mg). The presence of undissolved solid at the end of the experiment is crucial.

  • Solvent Addition: Accurately add a known volume of the desired solvent (e.g., 1 mL) to the vial.

  • Equilibration: Seal the vial tightly and place it in a thermostatic shaker set to the desired temperature (e.g., 25°C or 37°C). Agitate for a period sufficient to reach equilibrium, typically 24 to 48 hours.

  • Phase Separation: After equilibration, let the vials stand at temperature for 30 minutes. Centrifuge the samples at a high speed (e.g., >10,000 x g) for 15-30 minutes to pellet the remaining solid.[8]

  • Sampling: Carefully withdraw an aliquot of the clear supernatant. Immediately filter it through a 0.22 µm syringe filter into a clean vial.

    • Causality Note: Filtration is critical to remove any fine particulates that could falsely elevate the measured concentration.

  • Quantification: Accurately dilute the filtrate with a suitable solvent to a concentration that falls within the linear range of a pre-validated analytical method (see Section 5). Quantify the concentration of the dissolved compound.

  • Calculation: Calculate the solubility using the measured concentration and the dilution factor. Express the result in appropriate units (e.g., mg/mL, µg/mL, mM).

Stability Profile: Identifying Potential Liabilities

The stability of 7-Chloroquinolin-6-ol is paramount for its storage and handling. The structure suggests potential susceptibility to oxidative and photolytic degradation. Forced degradation (or stress testing) is an essential methodology to systematically identify these liabilities.[8]

Potential Degradation Pathways:

  • Oxidative Degradation: The phenolic hydroxyl group is a primary site for oxidation. Exposure to atmospheric oxygen, peroxides, or metal ions could lead to the formation of colored quinone-like species, which would be readily observable.

  • Photodegradation: Aromatic, phenolic compounds often absorb UV light and can be susceptible to degradation upon exposure to light. This can lead to complex decomposition products.

  • pH-related Degradation: While the quinoline core is generally stable to hydrolysis, extreme pH conditions combined with heat should be tested to confirm stability.

Logical Framework for Forced Degradation Studies

This diagram illustrates the parallel nature of a forced degradation study, where the compound is subjected to multiple stress conditions.

G cluster_stress Stress Conditions Compound 7-Chloroquinolin-6-ol Stock Solution Acid Acidic (e.g., 0.1 M HCl, 60°C) Compound->Acid Base Basic (e.g., 0.1 M NaOH, 60°C) Compound->Base Oxidative Oxidative (e.g., 3% H₂O₂, RT) Compound->Oxidative Thermal Thermal (e.g., 60°C in solution) Compound->Thermal Photolytic Photolytic (ICH Q1B light exposure) Compound->Photolytic Analysis Analyze all samples by Stability-Indicating HPLC Method Acid->Analysis Base->Analysis Oxidative->Analysis Thermal->Analysis Photolytic->Analysis Result Assess % Degradation Identify Degradants Determine Degradation Pathway Analysis->Result

Caption: Logic Diagram for a Forced Degradation (Stress Testing) Study.

Protocol: Forced Degradation Study

Objective: To identify potential degradation pathways and establish the intrinsic stability of 7-Chloroquinolin-6-ol.

Materials:

  • 7-Chloroquinolin-6-ol

  • Hydrochloric acid (HCl), Sodium hydroxide (NaOH), Hydrogen peroxide (H₂O₂)

  • HPLC-grade solvents (Acetonitrile, Methanol, Water)

  • Calibrated pH meter, heating block or oven

  • Photostability chamber (ICH Q1B compliant)

  • Validated stability-indicating HPLC-UV/MS method

Methodology:

  • Stock Solution: Prepare a stock solution of 7-Chloroquinolin-6-ol in a suitable solvent (e.g., 1 mg/mL in 50:50 acetonitrile:water).

  • Stress Conditions: For each condition, mix the stock solution with the stressor in a 1:1 ratio and incubate. Include a control sample (1:1 with water) kept at room temperature in the dark.

    • Acid Hydrolysis: Mix with 0.2 M HCl to get a final concentration of 0.1 M HCl. Heat at 60°C.

    • Base Hydrolysis: Mix with 0.2 M NaOH to get a final concentration of 0.1 M NaOH. Heat at 60°C.

    • Oxidation: Mix with 6% H₂O₂ to get a final concentration of 3% H₂O₂. Keep at room temperature.[8]

    • Thermal: Mix with water. Heat at 60°C in the dark.

    • Photolytic: Expose the solution in a photochemically transparent container to light as specified by ICH Q1B guidelines. A dark control sample should be run in parallel.

  • Time Points: Withdraw aliquots at various time points (e.g., 0, 2, 8, 24 hours). Immediately neutralize the acid and base samples and quench the oxidative reaction if necessary before analysis.

  • Analysis: Analyze all samples using a stability-indicating HPLC method. This method must be able to resolve the parent compound from any potential degradation products.

    • Trustworthiness Note: A stability-indicating method is one that is validated to be free of interference from degradants, ensuring that the loss of the parent compound is accurately measured. Peak purity analysis using a Diode Array Detector (DAD) or Mass Spectrometer (MS) is essential for this validation.

  • Data Evaluation: Calculate the percentage of the parent compound remaining at each time point. If significant degradation occurs (>10-20%), identify the structure of major degradants, typically using LC-MS/MS.[9]

Recommended Analytical Method for Quantification

A robust and reliable analytical method is essential for both solubility and stability studies. A Reverse-Phase High-Performance Liquid Chromatography with UV detection (RP-HPLC-UV) method is the industry standard for this type of analysis.[10]

ParameterRecommended ConditionRationale
HPLC System Standard system with pump, autosampler, column oven, and UV-Vis/DAD detector.Provides the necessary precision and control for quantitative analysis.
Column C18 reverse-phase (e.g., 4.6 x 150 mm, 5 µm particle size).The C18 stationary phase is well-suited for retaining and separating moderately polar compounds like 7-Chloroquinolin-6-ol.
Mobile Phase A: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in AcetonitrileFormic acid aids in producing sharp peak shapes by controlling the ionization of the compound. Acetonitrile is a common organic modifier.
Elution Mode Isocratic or GradientStart with an isocratic method (e.g., 60% A, 40% B). A gradient may be required for stability samples to elute all degradants.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column.
Column Temp. 30°CControlled temperature ensures reproducible retention times.
Injection Vol. 10 µLA typical injection volume; can be adjusted based on concentration.
Detection λ Scan 200-400 nm; Quantify at λmax.The quinoline ring system is a strong chromophore. A DAD allows for the selection of the optimal wavelength (λmax) for maximum sensitivity and for peak purity assessment.

Conclusion

While direct experimental data for 7-Chloroquinolin-6-ol is not widely published, a comprehensive physicochemical profile can be reliably projected based on its chemical structure and the behavior of analogous compounds. It is predicted to be an amphoteric compound with pH-dependent aqueous solubility and moderate lipophilicity. Its primary stability liabilities are likely to be oxidative and photolytic degradation due to the presence of the phenolic hydroxyl group.

This guide provides the necessary theoretical framework and, more importantly, robust, step-by-step experimental protocols for researchers to determine the definitive solubility and stability of 7-Chloroquinolin-6-ol. The application of these standardized methodologies—the shake-flask method for solubility and forced degradation studies for stability, both supported by a validated HPLC method—will generate the high-quality data required to advance research and development involving this promising chemical scaffold.

References

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 521963, 7-Chloroquinoline. PubChem. Available at: [Link].

  • El-Sayed, M. T., et al. (2022). Optimization of the synthesis, in silico ADME/ Tox profiling studies, and evaluation of the antimalarial activity of (7-chloroquinolin-4-yl)sulfanylalkanol derivatives. RSC Advances, 12(46), 30065-30081. Available at: [Link].

  • Gomha, S. M., et al. (2018). Click synthesis of new 7-chloroquinoline derivatives by using ultrasound irradiation and evaluation of their biological activity. Phosphorus, Sulfur, and Silicon and the Related Elements, 193(8), 520-528. Available at: [Link].

  • de Oliveira, R. B., et al. (2021). Morita-Baylis-Hillman Reaction with 7-Chloroquinoline Derivatives-New Compounds with Potential Anticancer Activity. Journal of the Brazilian Chemical Society, 32(8), 1649-1661. Available at: [Link].

  • Obakiro, S. B., et al. (2016). A Simple, Sensitive and Reliable LC-MS/MS Method for the Determination of 7-bromo-5-chloroquinolin-8-ol (CLBQ14), A Potent and Selective Inhibitor of Methionine Aminopeptidases: Application to Pharmacokinetic Studies. Journal of chromatographic science, 54(8), 1384–1392. Available at: [Link].

  • Arora, P. K., & Bae, H. (2014). Bacterial degradation of chlorophenols: pathways, biochemica, and genetic aspects. Microbial cell factories, 13, 58. Available at: [Link].

  • Belhadi, A., et al. (2021). Synthesis of 7-Chloroquinoline Derivatives Using Mixed Lithium-Magnesium Reagents. The Journal of Organic Chemistry, 86(20), 14217-14228. Available at: [Link].

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 640953, 7-Chloroisoquinoline. PubChem. Available at: [Link].

  • Dawood, K. M., et al. (2020). Effects of 7-chloroquinoline derivatives 6 and 12 on the cell cycle and apoptosis of MCF-7 human breast cancer cells. Journal of Biochemical and Molecular Toxicology, 34(11), e22579. Available at: [Link].

  • Jia, H., et al. (2022). Biodegradation of Quinoline by a Newly Isolated Salt-Tolerating Bacterium Rhodococcus gordoniae Strain JH145. International journal of environmental research and public health, 19(8), 4487. Available at: [Link].

  • Jayanna, B., et al. (2011). Determination of 5,7-dichloroquinolin-8-ol and 5-chloroquinolin-8-ol in bulk drug powder and pharmaceutical preparation by TLC. International Journal of Pharmaceutical and Biomedical Research, 2(1), 23-27. Available at: [Link].

  • Klančar, U., et al. (2018). Analytical Methods for Quantification of Drug Metabolites in Biological Samples. IntechOpen. Available at: [Link].

  • Zhang, C., et al. (2020). Solubility Behaviors and Correlations of Common Organic Solvents. ACS Figshare. Available at: [Link].

  • Kiani, M., & Ghorbani, M. (2023). Solubility of Pharmaceutical Compounds in Organic Solvents Using Artificial Nural Network and Correlation Model. Physical Chemistry Research, 11(4), 629-644. Available at: [Link].

  • Sun, J., et al. (2002). Microbial Metabolism of Quinoline by Comamonas sp. ResearchGate. Available at: [Link].

  • Agency for Toxic Substances and Disease Registry (ATSDR). (1995). Toxicological Profile for 2,4,6-Trinitrotoluene. Chapter 6: Analytical Methods. ATSDR. Available at: [Link].

  • Wang, Y., et al. (2021). Impact of Active Chlorines and •OH Radicals on Degradation of Quinoline Using the Bipolar Electro-Fenton Process. Catalysts, 11(1), 66. Available at: [Link].

  • Grant, D. J., & Al-Najjar, T. R. (1976). Degradation of quinoline by a soil bacterium. Microbios, 15(61-62), 177-189. Available at: [Link].

Sources

Exploratory

Commercial suppliers of 7-Chloroquinolin-6-ol

An In-Depth Technical Guide to the Procurement and Application of 7-Chloroquinolin-6-ol Abstract Introduction: The Significance of the 7-Chloroquinoline Scaffold The quinoline ring system is a "privileged structure" in m...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Procurement and Application of 7-Chloroquinolin-6-ol

Abstract

Introduction: The Significance of the 7-Chloroquinoline Scaffold

The quinoline ring system is a "privileged structure" in medicinal chemistry, forming the core of numerous natural products and synthetic molecules with a wide array of pharmacological activities.[1] The incorporation of a chlorine atom at the 7-position is a well-established strategy in drug design, famously exemplified by the antimalarial drug Chloroquine.[2] Derivatives of the 7-chloroquinoline scaffold have been extensively investigated for their therapeutic potential, exhibiting anticancer, antimicrobial, anti-inflammatory, and antimalarial properties.[2][3][4]

The hydroxyl group in 7-Chloroquinolin-6-ol offers a reactive handle for further chemical modification, allowing for the introduction of diverse substituents through etherification, esterification, or coupling reactions. This makes it a strategic intermediate for generating libraries of novel compounds for structure-activity relationship (SAR) studies aimed at discovering new therapeutic agents.[5]

Commercial Availability Analysis: A Landscape of Analogs

A thorough survey of the chemical supplier market indicates that 7-Chloroquinolin-6-ol is not a standard, off-the-shelf product. However, several key structural analogs and precursors are commercially available, providing either alternative scaffolds for research or essential starting materials for its synthesis. Researchers should consider these options based on the specific requirements of their synthetic route and research goals.

Product NameCAS NumberTypical PurityKey Commercial Suppliers
7-Chloroquinoline 612-61-3≥98%Sigma-Aldrich, TCI, Fluorochem
7-Chloroquinolin-4-ol 86-99-7≥97%TCI, Ark Pharm, CymitQuimica[6][7][8]
7-Chloroquinolin-5-ol 1236162-22-3≥98%Sigma-Aldrich (ChemScene)[9]
4,7-Dichloroquinoline 86-98-6≥98%Sigma-Aldrich, TCI

Strategic Procurement for a Non-Catalog Compound

Given its limited commercial availability, obtaining 7-Chloroquinolin-6-ol requires a strategic approach. The two primary options are outsourcing to a custom synthesis provider or performing an in-house synthesis.

Option 1: Custom Synthesis with a Contract Research Organization (CRO)

For research groups focused on downstream applications, contracting a specialized CRO is often the most efficient route. This approach leverages external expertise in synthetic chemistry, freeing up internal resources.

Key Steps for Engaging a CRO:

  • Identify and Vet Potential CROs: Seek organizations with demonstrated experience in heterocyclic chemistry and a strong track-axle record.

  • Provide a Detailed Request for Quotation (RFQ):

    • Chemical Structure: Provide the unambiguous structure of 7-Chloroquinolin-6-ol.

    • Required Quantity: Specify the amount needed (e.g., 1g, 5g, 25g).

    • Purity Specification: A purity of >98% (as determined by HPLC and NMR) is a standard requirement for drug discovery applications.

    • Required Analytical Data: Request a comprehensive Certificate of Analysis (CoA) that includes ¹H NMR, ¹³C NMR, Mass Spectrometry (MS), and an HPLC trace.

  • Evaluate Proposals: Compare quotes based on cost, timeline, and the CRO's proposed synthetic route and quality control measures.

G cluster_0 CRO Engagement Workflow A Define Requirements (Quantity, Purity >98%) B Identify & Vet Potential CROs A->B C Submit Detailed RFQ (Structure, Specs, Analytics) B->C D Evaluate Proposals (Cost, Timeline, QC) C->D E Select CRO & Initiate Project D->E F Receive Compound & Final CoA E->F G In-house QC Verification F->G

CRO Engagement Workflow Diagram.
Option 2: Proposed In-House Synthesis

For labs with synthetic chemistry capabilities, an in-house synthesis provides maximal control over the product's quality and supply. A plausible and robust pathway starts from the commercially available 7-chloroquinoline. This multi-step synthesis involves a regioselective nitration, followed by reduction and diazotization to install the hydroxyl group.

Proposed Synthetic Pathway:

  • Nitration: Electrophilic nitration of 7-chloroquinoline using a mixture of concentrated nitric and sulfuric acids directs the nitro group primarily to the 6-position due to the directing effects of the chloro group and quinoline nitrogen.[10]

  • Reduction: The resulting 7-chloro-6-nitroquinoline is then reduced to 6-amino-7-chloroquinoline. Standard reduction methods, such as catalytic hydrogenation (H₂/Pd-C) or chemical reduction (SnCl₂/HCl), are effective.

  • Diazotization and Hydrolysis: The 6-amino group is converted into a diazonium salt using sodium nitrite in an acidic medium. Subsequent hydrolysis of the diazonium salt by heating in an aqueous solution yields the target compound, 7-Chloroquinolin-6-ol.

G A 7-Chloroquinoline (Commercially Available) B 7-Chloro-6-nitroquinoline A->B  HNO₃, H₂SO₄ C 6-Amino-7-chloroquinoline B->C  Reduction  (e.g., SnCl₂, HCl) D 7-Chloroquinolin-6-ol (Final Product) C->D  1. NaNO₂, H⁺  2. H₂O, Heat

Proposed Synthesis of 7-Chloroquinolin-6-ol.

Critical Quality Control for Compound Validation

Whether sourced from a CRO or synthesized in-house, rigorous analytical validation is non-negotiable to ensure the compound's identity, purity, and suitability for downstream applications. The Certificate of Analysis should be scrutinized, and if necessary, validated with in-house testing.

Analytical MethodPurposeKey Parameters to Verify
¹H & ¹³C NMR Structural Elucidation & Isomer ConfirmationCorrect number of protons/carbons, expected chemical shifts, and coupling patterns consistent with the 6-hydroxy-7-chloro substitution pattern. Absence of signals from isomeric impurities.[1][2]
Mass Spectrometry (MS) Molecular Weight ConfirmationA molecular ion peak corresponding to the exact mass of C₉H₆ClNO (Monoisotopic Mass: 179.0138 Da).
HPLC/UPLC Purity AssessmentA single major peak indicating high purity (e.g., >98% by area). Method details (column, mobile phase, wavelength) should be provided.[11]
Melting Point Physical Property ConfirmationA sharp melting point range indicates high purity.

Application Workflow: Derivatization for SAR Studies

The primary value of 7-Chloroquinolin-6-ol in drug discovery lies in its utility as a scaffold for creating new chemical entities. The hydroxyl group at the 6-position is a versatile functional group for derivatization. A common workflow involves O-alkylation to introduce a variety of side chains, which can modulate the compound's physicochemical properties and biological activity.

Example Protocol: O-Alkylation via Williamson Ether Synthesis

  • Deprotonation: Dissolve 7-Chloroquinolin-6-ol (1.0 eq) in a polar aprotic solvent like DMF or acetonitrile. Add a suitable base, such as sodium hydride (NaH) or potassium carbonate (K₂CO₃) (1.1 - 1.5 eq), and stir at room temperature to form the corresponding alkoxide.

  • Alkylation: Add the desired alkyl halide (R-X, e.g., benzyl bromide, ethyl bromoacetate) (1.1 eq) to the reaction mixture.

  • Reaction: Heat the mixture (e.g., to 60-80 °C) and monitor by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Workup and Purification: Quench the reaction with water, extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer, dry it over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the desired 6-alkoxy-7-chloroquinoline derivative.

G cluster_workflow Derivatization Workflow Start 7-Chloroquinolin-6-ol Step1 Deprotonation (Base, e.g., NaH in DMF) Start->Step1 Step2 Nucleophilic Attack (Add Alkyl Halide, R-X) Step1->Step2 Step3 Purification (Column Chromatography) Step2->Step3 End 6-Alkoxy-7-chloroquinoline (New Derivative for Screening) Step3->End

Example Derivatization Workflow.

Conclusion

While 7-Chloroquinolin-6-ol is not a readily available catalog chemical, it remains an accessible and highly valuable building block for medicinal chemists. A strategic approach involving either collaboration with a reputable custom synthesis provider or a well-planned in-house synthesis can secure a reliable supply. The cornerstone of this strategy is a rigorous, multi-technique quality control process to unequivocally confirm the compound's structure and purity. By leveraging its versatile hydroxyl group, researchers can efficiently generate novel 7-chloroquinoline derivatives to fuel the engine of drug discovery and development.

References

  • [Synthesis of 7-Chloroquinoline Derivatives Using Mixed Lithium-Magnesium Reagents]. (2021). ACS Omega. Available at: [Link]

  • [High-Yield Synthesis of Functionalized 7-Chloroquinolines: Application Notes and Protocols]. (n.d.). Benchchem.
  • [Click synthesis of new 7-chloroquinoline derivatives by using ultrasound irradiation and evaluation of their biological activity]. (2018). Taylor & Francis Online. Available at: [Link]

  • [Development of a SPE/HPLC/DAD method for the determination of antileishmanial 2-substituted quinolines and metabolites in rat plasma]. (2009).
  • [6 7-Chloro-8-hydroxyquinoline for Sale]. (n.d.). Echemi.
  • [An In-Depth Technical Guide to the Synthesis of 7-Chloro-6-nitroquinoline]. (n.d.). Benchchem.
  • [Quantum Chemical Calculations for Substituted Quinolines: An In-depth Technical Guide]. (n.d.). Benchchem.
  • [Click synthesis of new 7-chloroquinoline derivatives by using ultrasound irradiation and evaluation of their biological activity]. (2018). Semantic Scholar.
  • [7-Chloroquinoline | C9H6ClN | CID 521963]. (n.d.). PubChem. Available at: [Link]

  • [6-CHLOROQUINOLINE 612-57-7 wiki]. (n.d.). Guidechem.
  • [7-Chloroquinolinehydrazones as First-in-Class Anticancer Experimental Drugs in the NCI-60 Screen...]. (n.d.). PMC. Available at: [Link]

  • [Spectroscopic Analysis of 7-Chloroquinoline Derivatives: A Technical Guide]. (n.d.). Benchchem.
  • [Effects of 7‐chloroquinoline derivatives 6 and 12 on the cell cycle...]. (2020).
  • [Quinolines: the role of substitution site in antileishmanial activity]. (2025). Frontiers in Chemistry. Available at: [Link]

  • [Structure-mutagenicity relationships on quinoline and indole analogues in the Ames test]. (2024). Genes and Environment.
  • [Fe-catalyzed efficient synthesis of 2,4- and 4-substituted quinolines via C(sp 2 )–C(sp 2 ) bond scission of styrenes]. (2025). Beilstein Journal of Organic Chemistry. Available at: [Link]

Sources

Foundational

The Evolution of the 7-Chloro-6-hydroxyquinoline Scaffold: Historical Context, Synthesis, and Pharmacological Significance

Executive Summary In modern medicinal chemistry, the discovery and optimization of small-molecule therapeutics rely heavily on privileged scaffolds—molecular frameworks that consistently demonstrate high-affinity binding...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern medicinal chemistry, the discovery and optimization of small-molecule therapeutics rely heavily on privileged scaffolds—molecular frameworks that consistently demonstrate high-affinity binding across diverse biological targets. 7-Chloroquinolin-6-ol (CAS: 1261561-19-6) represents a masterclass in rational fragment design. Rather than being discovered as a standalone natural product, this specific molecule emerged in the early 2010s as a highly specialized building block for Fragment-Based Drug Discovery (FBDD).

This whitepaper deconstructs the historical evolution, mechanistic rationale, and synthetic methodologies behind 7-chloroquinolin-6-ol. By bridging the metabolic stability of historical antimalarials with the precise hydrogen-bonding requirements of modern kinase inhibitors, this scaffold serves as a foundational template for next-generation targeted therapies.

Historical Context & Pharmacophore Evolution

The architecture of 7-chloroquinolin-6-ol is not arbitrary; it is the deliberate convergence of two historically validated pharmacophores:

Phase 1: The 6-Oxygenation Paradigm (1820s–Present)

The isolation of Quinine in the 1820s introduced the 6-methoxyquinoline core to modern medicine. In contemporary drug design, the 6-oxygenated position (either as a methoxy or a free hydroxyl group) is recognized as a critical hydrogen-bond acceptor/donor. When targeting the ATP-binding cleft of kinases, the 6-OH group frequently interacts with solvent-exposed regions or gatekeeper residues, anchoring the molecule within the active site.

Phase 2: The 7-Chloro Paradigm (1930s–1940s)

The development of Chloroquine established the 7-chloroquinoline core. The strategic placement of a chlorine atom at the 7-position serves two critical functions:

  • Metabolic Shielding: It blocks Cytochrome P450 (CYP450)-mediated oxidation at one of the most electron-rich, vulnerable sites on the quinoline ring.

  • Lipophilic Enhancement: The halogen increases the overall lipophilicity (LogP) of the molecule, enhancing passive membrane permeability and occupying hydrophobic pockets within target proteins.

Phase 3: Convergence into 7-Chloroquinolin-6-ol (2010s)

With the rise of high-throughput screening and FBDD, medicinal chemists required low-molecular-weight fragments that combined multiple interaction motifs. The synthesis of 7-chloroquinolin-6-ol successfully merged the metabolic shielding of the 7-chloro group with the target affinity of the 6-hydroxyl group into a single, highly efficient fragment [1].

G N1 Quinine (1820s) 6-Methoxyquinoline Core (H-Bonding) N3 Fragment-Based Discovery (2000s-2010s) N1->N3 Donates 6-Oxy motif N2 Chloroquine (1930s) 7-Chloroquinoline Core (Metabolic Stability) N2->N3 Donates 7-Cl motif N4 7-Chloroquinolin-6-ol CAS: 1261561-19-6 (Dual-Action Scaffold) N3->N4 Convergence

Figure 1: Pharmacophore evolution leading to the 7-chloroquinolin-6-ol scaffold.

Mechanistic Rationale & Physicochemical Profiling

Mechanism of Action in Kinase Inhibition

When incorporated into larger kinase inhibitors, the 7-chloroquinolin-6-ol core acts as a highly efficient hinge-binding motif. The causality of its binding affinity is dictated by its electronic distribution:

  • The Quinoline Nitrogen acts as a primary hydrogen-bond acceptor, interacting with the backbone NH of the kinase hinge region.

  • The 6-Hydroxyl Group provides a secondary vector for hydrogen bonding, often reaching toward the gatekeeper residue.

  • The 7-Chloro Group projects into the hydrophobic pocket II, providing halogen bonding and van der Waals interactions that lock the conformation.

G SCAF 7-Chloroquinolin-6-ol Fragment Scaffold N1 Quinoline Nitrogen (H-Bond Acceptor) SCAF->N1 N2 6-Hydroxyl Group (H-Bond Donor/Acceptor) SCAF->N2 N3 7-Chloro Group (Hydrophobic/Halogen Bond) SCAF->N3 T1 Kinase Hinge Region (Backbone NH) N1->T1 H-Bond T2 Gatekeeper Residue / Solvent Channel N2->T2 H-Bond T3 Hydrophobic Pocket II N3->T3 Halogen/Hydrophobic

Figure 2: Mechanistic binding vectors of the 7-chloroquinolin-6-ol scaffold in a kinase active site.

Quantitative Data & SAR Comparison

The physical properties of 7-chloroquinolin-6-ol make it an ideal starting point for lead optimization, strictly adhering to Astex's "Rule of 3" for fragment libraries [4].

PropertyValuePharmacological Significance
Molecular Weight 179.60 g/mol Highly efficient ligand efficiency (LE); leaves room for functionalization.
Predicted LogP ~2.4Optimal lipophilicity for passive membrane and cellular permeability.
H-Bond Donors 1 (Hydroxyl)Facilitates directional binding without excessive desolvation penalties.
H-Bond Acceptors 2 (N, O)Essential for anchoring to the target protein backbone.
Topological Polar Surface Area 33.12 ŲExcellent potential for Blood-Brain Barrier (BBB) penetration if required.

Chemical Synthesis & Self-Validating Protocols

The synthesis of 7-chloroquinolin-6-ol relies on a robust, two-step sequence starting from commercially available 3-chloro-4-methoxyaniline. The process utilizes a modified Skraup reaction followed by a controlled ether cleavage [2].

G SM 3-Chloro-4-methoxyaniline + Glycerol R1 Skraup Reaction (H2SO4, Oxidant, Heat) SM->R1 INT 7-Chloro-6-methoxyquinoline R1->INT Cyclodehydration R2 Demethylation (BBr3, DCM, -78°C to RT) INT->R2 PROD 7-Chloroquinolin-6-ol (Yield: >85%) R2->PROD Ether Cleavage

Figure 3: Two-step synthetic workflow for 7-chloroquinolin-6-ol.

Step 1: Modified Skraup Cyclodehydration

Causality & Rationale: The Skraup reaction generates the quinoline core by dehydrating glycerol in situ to form acrolein. The aniline undergoes a Michael addition with acrolein, followed by electrophilic aromatic substitution and subsequent oxidation to yield the fully aromatized 7-chloro-6-methoxyquinoline [2].

Protocol:

  • Preparation: In a rigorously dried, multi-neck round-bottom flask equipped with a reflux condenser and mechanical stirrer, suspend 3-chloro-4-methoxyaniline (1.0 eq) in glycerol (3.0 eq).

  • Acidification: Slowly add concentrated sulfuric acid (H₂SO₄) dropwise at 0°C. Expert Note: Ensure adequate cooling. As noted in Bretherick's Handbook, the Skraup reaction is highly exothermic and prone to thermal runaway if stirring or temperature control fails [3].

  • Oxidation: Add an oxidant (e.g., nitrobenzene or sodium m-nitrobenzenesulfonate, 1.2 eq). The oxidant is critical for converting the dihydroquinoline intermediate into the stable aromatic quinoline.

  • Heating: Gradually heat the mixture to 140–150°C for 4 hours.

  • Workup: Cool to room temperature, pour over crushed ice, and neutralize with aqueous ammonia. Extract with ethyl acetate, dry over Na₂SO₄, and purify via flash chromatography to isolate 7-chloro-6-methoxyquinoline .

Step 2: Boron Tribromide-Mediated Demethylation

Causality & Rationale: Boron tribromide (BBr₃) is selected over acidic cleavage (like HBr) because it is a hard Lewis acid that selectively coordinates to the methoxy oxygen. This facilitates a clean nucleophilic attack by the bromide ion on the methyl group, cleaving the ether without risking dechlorination of the aryl ring.

Protocol:

  • Preparation: Dissolve 7-chloro-6-methoxyquinoline (1.0 eq) in anhydrous dichloromethane (DCM) under an inert argon atmosphere.

  • Cleavage: Cool the solution to -78°C using a dry ice/acetone bath. Slowly add BBr₃ (3.0 eq) dropwise via syringe.

  • Maturation: Allow the reaction mixture to slowly warm to room temperature and stir for 12 hours.

  • Quenching: Carefully quench the reaction at 0°C by the dropwise addition of methanol, followed by water, to destroy excess BBr₃.

  • Isolation: Adjust the pH to ~7 to precipitate the product. Filter, wash with cold water, and dry under vacuum to yield pure 7-chloroquinolin-6-ol .

In-Process Controls and Self-Validation

To ensure a self-validating protocol, the following analytical checkpoints must be met:

  • TLC Monitoring: In Step 2, the disappearance of the starting material (Rf ~0.6 in 1:1 Hexane/EtOAc) and the appearance of a highly polar, UV-active spot (Rf ~0.2) confirms ether cleavage.

  • LC-MS Validation: The final product must exhibit a mass-to-charge ratio (m/z) of 180.0 [M+H]⁺, with a characteristic 3:1 isotopic pattern confirming the presence of a single chlorine atom.

  • ¹H-NMR Confirmation: The disappearance of the singlet at ~3.95 ppm (corresponding to the -OCH₃ group) in DMSO-d6 definitively proves successful demethylation.

Conclusion

7-Chloroquinolin-6-ol is more than a simple chemical catalog entry; it is a meticulously designed fragment that encapsulates decades of medicinal chemistry evolution. By understanding the causality behind its structural motifs—the metabolic shielding of the 7-chloro group and the binding precision of the 6-hydroxyl group—drug development professionals can leverage this scaffold to design highly selective, potent, and metabolically stable therapeutics.

References

  • Title: Product Class 3: Quinolines (Science of Synthesis) Source: Thieme Connect URL: [Link]

  • Title: WO2015001125A1 - Inhibitors of viral replication, their process of preparation and their therapeutical uses Source: Google Patents URL
  • Title: Bretherick's Handbook Of Reactive Chemical Hazards Source: VDOC.PUB URL: [Link]

Protocols & Analytical Methods

Method

Application Note: Advanced Protocol for the Purification of 7-Chloroquinolin-6-ol via Recrystallization

Introduction & Mechanistic Rationale 7-Chloroquinolin-6-ol (CAS 1261561-19-6) is a highly functionalized heterocyclic building block extensively utilized in the development of antimalarial and antineoplastic agents (1)[1...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

7-Chloroquinolin-6-ol (CAS 1261561-19-6) is a highly functionalized heterocyclic building block extensively utilized in the development of antimalarial and antineoplastic agents (1)[1]. The purification of quinolinol derivatives is notoriously challenging due to their amphoteric nature; the basic quinoline nitrogen and the weakly acidic phenolic hydroxyl group promote complex intermolecular hydrogen bonding networks. This often leads to the co-precipitation of structurally similar synthesis byproducts, such as positional isomers or unreacted precursors.

This application note details a robust, self-validating recrystallization protocol using a mixed-solvent system (Ethanol/Water). This method leverages the differential solubility gradients of substituted chloroquinolinol compounds to achieve >99% purity (2)[2], ensuring the compound meets the stringent quality requirements for downstream pharmaceutical synthesis.

Physicochemical Profiling & Solvent Selection

Selecting the correct solvent system requires understanding the thermodynamic behavior of the solute. 7-Chloroquinolines exhibit high solubility in hot polar protic solvents but are practically insoluble in water (3)[3].

Table 1: Physicochemical Profile of 7-Chloroquinolin-6-ol

ParameterValueMechanistic Implication for Purification
CAS Number 1261561-19-6Unique identifier for sourcing and spectral matching.
Molecular Weight 179.60 g/mol Determines stoichiometric calculations for yield.
Functional Groups -OH (C6), -Cl (C7), Quinoline NAmphoteric nature; capable of strong H-bonding.
Solubility (Hot EtOH) High (>150 mg/mL at 75°C)Ideal primary solvent for breaking the crystal lattice.
Solubility (Cold H2O) Low (<5 mg/mL at 4°C)Ideal anti-solvent to drive supersaturation.

Mechanistic Rationale for Solvent Choice: Ethanol acts as the primary solvent, providing sufficient thermal energy at 75°C to disrupt the robust solute-solute hydrogen bonds. Water serves as the anti-solvent. By titrating water into the hot ethanol solution, we artificially lower the dielectric constant of the mixture, precisely controlling the point of supersaturation without requiring extreme sub-zero cooling.

Workflow Visualization

G N1 Crude 7-Chloroquinolin-6-ol (CAS 1261561-19-6) N2 Dissolution in Ethanol (Heating to 75°C) N1->N2 Add 10 mL/g EtOH N3 Hot Gravity Filtration (Removal of Insoluble Polymers) N2->N3 Maintain >70°C N4 Anti-Solvent Titration (Dropwise H2O to Cloud Point) N3->N4 Filtrate Recovery N5 Controlled Nucleation (Cooling at 1-2°C/min) N4->N5 Metastable Zone Reached N6 Vacuum Filtration (Ice-Cold EtOH/H2O Wash) N5->N6 Crystal Growth N7 High-Purity 7-Chloroquinolin-6-ol (>99% via HPLC) N6->N7 Desiccation in Vacuo

Workflow diagram for the mixed-solvent recrystallization of 7-Chloroquinolin-6-ol.

Step-by-Step Experimental Protocol

Reagents & Equipment Required:
  • Crude 7-Chloroquinolin-6-ol (approx. 10.0 g)

  • Absolute Ethanol (Analytical Grade)

  • Deionized Water (18.2 MΩ·cm)

  • Activated Charcoal (optional, for decolorization)

  • Temperature-controlled oil bath & magnetic stirrer

Step 1: High-Temperature Dissolution
  • Procedure: Suspend 10.0 g of crude 7-chloroquinolin-6-ol in 50 mL of absolute ethanol within a 250 mL Erlenmeyer flask equipped with a magnetic stir bar. Heat the suspension to 75°C until complete dissolution occurs.

  • Mechanistic Rationale: Heating increases the kinetic energy of the solvent molecules, effectively breaking the stable crystal lattice of the crude material.

  • Self-Validation Check: The solution should transition from a turbid suspension to a clear, albeit potentially colored, liquid. If particulate matter remains after 15 minutes at 75°C, it is likely inorganic salt impurities that will be removed in the next step.

Step 2: Hot Gravity Filtration
  • Procedure: Rapidly filter the hot solution through a pre-warmed fluted filter paper into a clean, pre-heated receiving flask.

  • Mechanistic Rationale: This step removes insoluble polymeric byproducts and dust. Pre-warming the glassware prevents premature thermal shock, which would cause the product to crystallize inside the filter funnel.

Step 3: Anti-Solvent Titration and Nucleation
  • Procedure: Maintain the filtrate at 70°C. Begin adding deionized water dropwise (approx. 1-2 mL/min) under continuous stirring. Cease addition the exact moment the solution becomes persistently cloudy (the "cloud point"). Typically, this requires 15-25 mL of water.

  • Mechanistic Rationale: The addition of water decreases the solubility capacity of the solvent matrix. The "cloud point" represents the metastable zone where the solution is supersaturated but spontaneous nucleation is kinetically delayed.

  • Self-Validation Check: The persistence of a faint, milky turbidity that does not dissipate upon continuous swirling confirms the precise boundary of the metastable zone has been reached.

Step 4: Controlled Ostwald Ripening (Cooling)
  • Procedure: Remove the flask from the heat source. Allow it to cool to room temperature (20-25°C) undisturbed at a rate of approximately 1-2°C/min. Once at room temperature, transfer the flask to an ice bath (4°C) for an additional 2 hours.

  • Mechanistic Rationale: A slow, undisturbed cooling gradient promotes the growth of large, thermodynamically stable crystals (Ostwald ripening) while excluding kinetically trapped impurities from the crystal lattice. Rapid cooling would lead to rapid precipitation, trapping impurities within the matrix (4)[4].

Step 5: Harvesting and Desiccation
  • Procedure: Collect the newly formed crystals via vacuum filtration using a Büchner funnel. Wash the filter cake with 20 mL of an ice-cold 2:1 Water/Ethanol mixture. Dry the crystals in a vacuum oven at 45°C for 12 hours.

  • Mechanistic Rationale: Washing with a cold, water-heavy solvent mixture removes residual mother liquor containing dissolved impurities without redissolving the purified product. Vacuum desiccation ensures the complete removal of intercalated solvent molecules.

Troubleshooting and Optimization Matrix

Table 2: Quantitative Troubleshooting Parameters

ObservationRoot CauseCorrective Action
Oiling out (liquid-liquid phase separation) Supersaturation reached above the melting point of the solute/solvent mixture.Reheat until homogeneous, add 5-10% more ethanol, and cool at a slower rate.
Low crystal yield (<60%) Excessive primary solvent (ethanol) or insufficient anti-solvent (water).Concentrate the mother liquor under reduced pressure and repeat the cooling cycle.
Discolored crystals (brown/yellow) Oxidation of the hydroxyl group or trapped polymeric impurities.Add activated charcoal (5% w/w) during the hot dissolution step prior to filtration.

References

  • Source: CHEMNEWTECH.
  • Title: US2746963A - Substituted chloroquinolinol compounds Source: Google Patents URL
  • Title: Investigation into the Structures and Properties of Multicomponent Crystals Formed from a Series of 7-Chloroquinolines and Aromatic Acids Source: ACS Publications URL
  • Source: PMC (National Institutes of Health)

Sources

Application

Topic: The 7-Chloroquinoline Scaffold as a Versatile Precursor in Drug Synthesis

An In-Depth Technical Guide For Researchers, Scientists, and Drug Development Professionals Introduction: The Privileged 7-Chloroquinoline Scaffold The quinoline ring system is a foundational structural motif in medicina...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Privileged 7-Chloroquinoline Scaffold

The quinoline ring system is a foundational structural motif in medicinal chemistry, renowned for its presence in a vast array of biologically active compounds.[1] Within this class, the 7-chloroquinoline scaffold is a privileged structure, most famously forming the core of the landmark antimalarial drug, Chloroquine.[2] Its derivatives exhibit a remarkable spectrum of pharmacological activities, including potent antimalarial, anticancer, antimicrobial, and anti-inflammatory properties.[2][3][4][5] The strategic placement of the chlorine atom at the 7-position, coupled with the overall electronic nature of the fused heterocyclic ring, creates a molecule with distinct and synthetically valuable points of reactivity.

This guide provides a comprehensive exploration of the 7-chloroquinoline core as a precursor in drug synthesis. While direct use of 7-chloroquinolin-6-ol is less common, a more synthetically versatile and powerful strategy involves the introduction of a nitro group at the 6-position. This nitro group serves as a robust chemical handle, readily convertible to the desired hydroxyl moiety or an amino group for further diversification. We will detail the core synthesis of this key intermediate, explore its most critical reactions, and provide step-by-step protocols for its elaboration into complex, drug-like molecules.

PART 1: Synthesis of a Key Precursor: 7-Chloro-6-nitroquinoline

The most direct and reliable method for introducing functionality at the 6-position is through the electrophilic nitration of 7-chloroquinoline. The generated nitronium ion (NO₂⁺) preferentially attacks the electron-rich benzene ring of the quinoline nucleus. The chloro-substituent and the ring nitrogen atom collectively direct the incoming electrophile primarily to the 6-position.[6]

Mechanism Insight: Electrophilic Aromatic Substitution

The reaction proceeds via the generation of a highly electrophilic nitronium ion from a mixture of concentrated nitric and sulfuric acids. Sulfuric acid protonates nitric acid, which then loses a molecule of water to form NO₂⁺. This powerful electrophile is then attacked by the π-electron system of the quinoline ring, leading to the formation of a resonance-stabilized carbocation (sigma complex). A subsequent deprotonation step restores aromaticity, yielding the 7-chloro-6-nitroquinoline product.

cluster_0 Nitronium Ion Generation cluster_1 Electrophilic Attack & Substitution HNO3 Nitric Acid (HNO₃) NO2_plus Nitronium Ion (NO₂⁺) HNO3->NO2_plus + H₂SO₄ H2SO4 Sulfuric Acid (H₂SO₄) H2O Water (H₂O) HSO4_minus Bisulfate (HSO₄⁻) Start 7-Chloroquinoline NO2_plus->Start Attacks Quinoline Ring Intermediate Sigma Complex (Resonance Stabilized) Start->Intermediate + NO₂⁺ Product 7-Chloro-6-nitroquinoline Intermediate->Product - H⁺

Caption: Mechanism of 7-chloroquinoline nitration.

Experimental Protocol 1: Synthesis of 7-Chloro-6-nitroquinoline[6]

This protocol outlines a standard laboratory procedure for the nitration of 7-chloroquinoline.

Materials & Equipment:

  • 7-Chloroquinoline

  • Concentrated Sulfuric Acid (98%)

  • Concentrated Nitric Acid (70%)

  • Round-bottom flask with dropping funnel

  • Magnetic stirrer and ice bath

  • Crushed ice and saturated Sodium Bicarbonate (NaHCO₃) solution

  • Dichloromethane (CH₂Cl₂) and Anhydrous Magnesium Sulfate (MgSO₄)

  • Rotary evaporator and filtration apparatus

Procedure:

  • Reaction Setup: In a round-bottom flask, add 7-chloroquinoline (1.0 eq). Place the flask in an ice bath and cool to 0-5 °C.

  • Acid Addition: While stirring, slowly add concentrated sulfuric acid (3.0 eq), ensuring the internal temperature does not exceed 10 °C.[6]

  • Nitrating Mixture: In a separate beaker cooled in an ice bath, carefully prepare the nitrating mixture by adding concentrated nitric acid (1.2 eq) to concentrated sulfuric acid (2.0 eq).[6]

  • Nitration: Add the nitrating mixture dropwise to the dissolved 7-chloroquinoline solution. Maintain the reaction temperature between 0-5 °C throughout the addition.[6]

  • Reaction Monitoring: Once the addition is complete, allow the mixture to stir at 0-5 °C for 1-2 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC).

  • Quenching: Carefully and slowly pour the reaction mixture onto a large volume of crushed ice with vigorous stirring.[6]

  • Neutralization & Extraction: Slowly neutralize the acidic solution with a saturated sodium bicarbonate solution until the pH is ~7. Extract the product from the aqueous layer with dichloromethane (3 x 50 mL).[6]

  • Drying and Concentration: Combine the organic layers and dry over anhydrous magnesium sulfate. Filter off the drying agent and remove the solvent under reduced pressure to yield the crude product.[6]

  • Purification: The crude 7-chloro-6-nitroquinoline can be purified by recrystallization from ethanol to yield the final product.[6]

ParameterValue/ConditionRationale
Temperature 0-5 °CControls the exothermic reaction and prevents over-nitration or side product formation.
Reaction Time 1-2 hoursSufficient time for the reaction to proceed to completion, monitored by TLC.
Quenching Crushed IceSafely dilutes the strong acid mixture and precipitates the organic product.
Expected Yield VariableTypically moderate to good, dependent on strict temperature control.

PART 2: Elaboration at C4: Nucleophilic Aromatic Substitution (SNAr)

A cornerstone reaction for this scaffold is the nucleophilic aromatic substitution (SNAr) at the C4 position. The electron-withdrawing effect of the ring nitrogen makes the C4 position significantly more electron-deficient and thus highly activated for attack by nucleophiles compared to the C7 position.[2][7] This selective reactivity is fundamental to building a diverse library of 4-amino-7-chloroquinoline derivatives, which is the basis for many antimalarial drugs.[7]

Causality: Why C4 is More Reactive

The nitrogen atom in the quinoline ring withdraws electron density via induction and resonance. This effect is most strongly felt at the α- (C2) and γ- (C4) positions. When a nucleophile attacks at C4, the resulting negative charge can be delocalized onto the electronegative nitrogen atom in the resonance-stabilized Meisenheimer intermediate. This stabilization is not possible when attack occurs at C7, making the C4 position the kinetically and thermodynamically favored site for SNAr.

Experimental Protocol 2: Ultrasound-Assisted SNAr with Amines[3][8]

Ultrasound irradiation provides a modern, efficient method for accelerating this reaction, often leading to shorter reaction times and higher yields.[3][8] This protocol describes a general procedure for coupling an amine to the C4 position of a 4,7-dichloroquinoline derivative.

Materials & Equipment:

  • 4,7-dichloroquinoline (or a derivative like 7-chloro-6-nitroquinoline after conversion to 4,7-dichloro-6-nitroquinoline)

  • Desired primary or secondary amine (e.g., o-phenylenediamine, thiosemicarbazide)

  • Ethanol (absolute)

  • Ultrasonic bath

  • Standard glassware for reflux and work-up

Procedure:

  • Setup: In a reaction vessel, combine 4,7-dichloroquinoline (1.0 eq) and the desired amine (1.0-1.2 eq) in absolute ethanol.[8]

  • Reaction: Place the vessel in an ultrasonic bath and reflux the mixture for 30-40 minutes. Temperatures can range from ambient to 90°C depending on the amine's reactivity.[3][9]

  • Monitoring: Follow the reaction to completion using TLC.

  • Work-up: Upon completion, cool the reaction mixture. The product may precipitate directly. If so, filter the solid, wash with cold ethanol, and dry.[9]

  • Extraction (if no precipitate): Add an organic solvent like chloroform or dichloromethane and wash the mixture with a dilute base (e.g., 1N NaOH) to remove any unreacted starting material and acidic byproducts. Separate the organic layer, dry it, and concentrate to obtain the product.[8]

Start 4,7-Dichloroquinoline Derivative Process Ultrasonic Bath Reflux (30-40 min) Start->Process Reagents Amine (R-NH₂) Ethanol Reagents->Process Monitoring TLC Monitoring Process->Monitoring Workup Cooling & Precipitation OR Extraction & Washing Monitoring->Workup Product 4-Amino-7-chloroquinoline Derivative Workup->Product

Caption: Workflow for ultrasound-assisted SNAr at C4.

PART 3: Conversion of the 6-Nitro Group to the 6-Hydroxy Moiety

With the C4 position functionalized, the 6-nitro group can be transformed into the target 6-hydroxyl group. This is typically achieved in a two-step sequence: reduction of the nitro group to an amine, followed by a Sandmeyer-type reaction to install the hydroxyl group.

Protocol 3.1: Reduction of 6-Nitro to 6-Amino

The reduction of an aromatic nitro group is a standard transformation. A common and effective method uses tin(II) chloride in an acidic medium.

Procedure:

  • Dissolve the 6-nitroquinoline derivative (1.0 eq) in ethanol or acetic acid.

  • Add an excess of tin(II) chloride dihydrate (SnCl₂·2H₂O, ~4-5 eq).

  • Heat the mixture to reflux for 1-3 hours, monitoring by TLC until the starting material is consumed.

  • Cool the reaction and carefully neutralize with a strong base (e.g., 40% NaOH) until the solution is strongly alkaline, which will precipitate tin salts.

  • Extract the 6-amino product with an organic solvent like ethyl acetate.

  • Dry the organic layer and concentrate to yield the amine, which can often be used in the next step without further purification.

Protocol 3.2: Diazotization and Hydrolysis to 6-Hydroxy

The resulting 6-amino group is converted into a diazonium salt, which is an excellent leaving group and can be readily displaced by water to form the desired phenol (the 6-ol).

Procedure:

  • Diazotization: Dissolve the 6-aminoquinoline derivative (1.0 eq) in dilute sulfuric acid and cool to 0-5 °C in an ice-salt bath.

  • Slowly add a pre-cooled aqueous solution of sodium nitrite (NaNO₂, 1.1 eq) dropwise, keeping the temperature below 5 °C. Stir for 30 minutes.

  • Hydrolysis: Slowly add the cold diazonium salt solution to a separate flask of boiling dilute sulfuric acid. The diazonium salt will decompose, releasing nitrogen gas and forming the 6-hydroxy product.

  • Work-up: After the addition is complete and gas evolution has ceased, cool the mixture and extract the product with a suitable organic solvent.

  • Purify the crude product by column chromatography or recrystallization.

Nitro 6-Nitro-7-chloroquinoline Derivative Amino 6-Amino-7-chloroquinoline Derivative Nitro->Amino Reduction (e.g., SnCl₂/HCl) Diazonium 6-Diazonium Salt Intermediate Amino->Diazonium Diazotization (NaNO₂/H₂SO₄, 0-5°C) Hydroxy 6-Hydroxy-7-chloroquinoline Derivative (Target) Diazonium->Hydroxy Hydrolysis (H₂O, Heat)

Caption: Conversion of 6-nitro to 6-hydroxy group.

PART 4: Applications in Drug Discovery

Derivatives synthesized from the 7-chloroquinoline scaffold have demonstrated significant therapeutic potential across multiple disease areas. The ability to functionalize the C4 and C6 positions allows for fine-tuning of the molecule's steric and electronic properties to optimize biological activity and pharmacokinetic profiles.

Derivative ClassBiological ActivityExample Target/EffectCitation
4-Aminoquinolines AntimalarialInhibition of hemozoin biocrystallization in P. falciparum.[7]
Hydrazone Derivatives Anticancer, AntimicrobialCytotoxic against various cancer cell lines (e.g., MCF-7, HCT-116); antifungal activity.[3][4][5][10]
Triazole Hybrids Antimalarial, Anticancer"Click chemistry" products showing potent activity against P. falciparum and cancer cells.[3][8]
4-Carbinol Quinolines AntiproliferativeShow inhibitory properties against cancer cell lines.[11]

In-Text Citations & References

  • Synthesis of 7-Chloroquinoline Derivatives Using Mixed Lithium-Magnesium Reagents. (2021). ACS Publications.

  • An In-Depth Technical Guide to the Synthesis of 7-Chloro-6-nitroquinoline. Benchchem.

  • Click synthesis of new 7-chloroquinoline derivatives by using ultrasound irradiation and evaluation of their biological activity. (2018). Taylor & Francis.

  • High-Yield Synthesis of Functionalized 7-Chloroquinolines: Application Notes and Protocols. Benchchem.

  • Effects of 7‐chloroquinoline derivatives 6 and 12 on the cell cycle... ResearchGate.

  • 7-Chloroquinolinehydrazones as First-in-Class Anticancer Experimental Drugs in the NCI-60 Screen... PMC.

  • Click synthesis of new 7-chloroquinoline derivatives by using ultrasound irradiation and evaluation of their biological activity. Semantic Scholar.

  • Application Notes and Protocols: 7-Chloro-6-nitroquinoline as a Precursor for Antimalarial Drugs. Benchchem.

  • Spectroscopic Analysis of 7-Chloroquinoline Derivatives: A Technical Guide. Benchchem.

  • Application Notes and Protocols for the Synthesis of 6-Chloroquinoline. Benchchem.

  • 7-Chloroquinolin-4-yl Arylhydrazone Derivatives: Synthesis and Antifungal Activity. (2011). PDF.

Sources

Method

Application Note: Protocol for Assessing the Antimicrobial Activity of 7-Chloroquinolin-6-ol

Audience: Researchers, scientists, and drug development professionals Document Type: Technical Application Note & Standardized Protocol Introduction & Mechanistic Rationale 7-Chloroquinolin-6-ol (CAS: 1261561-19-6) belon...

Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, scientists, and drug development professionals Document Type: Technical Application Note & Standardized Protocol

Introduction & Mechanistic Rationale

7-Chloroquinolin-6-ol (CAS: 1261561-19-6) belongs to the quinoline class of heterocyclic compounds, which are recognized as privileged scaffolds in medicinal chemistry due to their broad-spectrum antimicrobial, antimalarial, and antifungal properties[1]. The specific substitution pattern of this molecule—a chlorine atom at position 7 and a hydroxyl group at position 6—significantly enhances its lipophilicity and metal-chelating capabilities. These physicochemical traits are critical for penetrating the rigid bacterial cell envelope and binding to intracellular targets.

The antimicrobial efficacy of quinoline derivatives is primarily driven by a dual-action mechanism. First, they inhibit essential bacterial enzymes, specifically DNA gyrase and topoisomerase IV , thereby disrupting DNA replication, transcription, and repair [1]. Second, the presence of the hydroxyl group facilitates the chelation of divalent metal ions (e.g., Cu²⁺, Fe²⁺), which disrupts metalloenzyme function and induces localized oxidative stress within the pathogen [2].

Mechanism Q 7-Chloroquinolin-6-ol T1 DNA Gyrase & Topoisomerase IV Q->T1 Binds T2 Metal Ion Chelation (Cu2+, Fe2+) Q->T2 Chelates E1 Inhibition of DNA Replication & Repair T1->E1 Causes E2 Disruption of Metalloenzymes & Oxidative Stress T2->E2 Induces Death Bacterial Cell Death E1->Death E2->Death

Figure 1: Proposed dual-action antimicrobial mechanism of 7-Chloroquinolin-6-ol.

Experimental Design & Causality (E-E-A-T)

To rigorously evaluate the antimicrobial activity of 7-Chloroquinolin-6-ol, this protocol employs the broth microdilution method to determine the Minimum Inhibitory Concentration (MIC) and the Minimum Bactericidal Concentration (MBC). This methodology is strictly aligned with the Clinical and Laboratory Standards Institute (CLSI) M07 guidelines [3].

Every step in this protocol is designed as a self-validating system:

  • Solvent Selection (DMSO): 7-Chloroquinolin-6-ol has limited aqueous solubility. Dimethyl sulfoxide (DMSO) ensures complete dissolution without precipitating in the aqueous broth. Causality: The final DMSO concentration in the assay must be kept below 1% (v/v) to prevent solvent-induced cellular toxicity, which would otherwise confound the MIC readout.

  • Inoculum Standardization: Using a 0.5 McFarland standard ensures a consistent starting bacterial load (~ 1.5×108 CFU/mL). Causality: An inoculum that is too light may yield falsely low MICs, while an inoculum that is too heavy may overwhelm the drug, leading to falsely high MICs.

  • Colorimetric Endpoint (Resazurin): Visualizing turbidity in microtiter plates can be highly subjective, especially with halogenated quinolines that may precipitate or possess intrinsic color. Causality: Resazurin acts as a redox indicator; metabolically active bacteria reduce the blue resazurin to pink resorufin. This provides a clear, objective colorimetric endpoint for MIC determination, eliminating human error in visual turbidity assessment [4].

Materials & Reagents

  • Test Compound: 7-Chloroquinolin-6-ol (CAS: 1261561-19-6), ≥98% purity.

  • Microbial Strains: Staphylococcus aureus ATCC 29213 (Gram-positive), Escherichia coli ATCC 25922 (Gram-negative), Candida albicans ATCC 10231 (Fungi) [2].

  • Media: Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria; RPMI-1640 (buffered with MOPS) for fungi.

  • Reagents: Dimethyl sulfoxide (DMSO), Resazurin sodium salt (0.015% w/v in sterile distilled water).

  • Consumables: 96-well clear, flat-bottom microtiter plates, sterile sealing films.

Step-by-Step Protocol: Broth Microdilution & MBC

Phase 1: Preparation
  • Compound Stock Formulation: Dissolve 7-Chloroquinolin-6-ol in 100% DMSO to create a 10 mg/mL stock solution. Vortex until completely clear.

  • Inoculum Standardization: Suspend 3–5 isolated colonies from an overnight agar plate in sterile saline. Adjust the turbidity using a spectrophotometer (625 nm) to match a 0.5 McFarland standard. Dilute this suspension 1:150 in CAMHB to achieve a final working inoculum of 1×106 CFU/mL.

Phase 2: Microtiter Plate Setup
  • Broth Dispensation: Dispense 100 µL of CAMHB into wells 2 through 12 of the 96-well plate.

  • Serial Dilution: Add 200 µL of the working drug solution (e.g., diluted to 256 µg/mL in CAMHB) to well 1. Perform a two-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing thoroughly, and continuing this process to well 10. Discard 100 µL from well 10.

    • Note: Well 11 serves as the Growth Control (broth + inoculum, no drug). Well 12 serves as the Sterility Control (broth only).

  • Inoculation: Add 100 µL of the working inoculum to wells 1 through 11. The final volume per well is 200 µL, yielding a final bacterial concentration of 5×105 CFU/mL.

  • Incubation: Seal the plate to prevent evaporation and incubate at 35°C ± 2°C for 16–20 hours under aerobic conditions [3].

Phase 3: Colorimetric Readout & MBC Determination
  • Resazurin Addition: Following incubation, add 10 µL of 0.015% resazurin solution to all wells. Incubate for an additional 1–2 hours in the dark [4].

  • MIC Interpretation: Observe the color change. The MIC is defined as the lowest concentration of 7-Chloroquinolin-6-ol that prevents the color change from blue (oxidized) to pink (reduced), indicating complete inhibition of microbial metabolism.

  • MBC Subculture: Aspirate 10 µL from all wells showing no growth (blue color) and the growth control well. Spread evenly onto drug-free Mueller-Hinton agar plates. Incubate at 35°C for 24 hours. The MBC is the lowest concentration resulting in a ≥99.9% reduction of the initial inoculum.

Workflow A Compound Preparation (7-Chloroquinolin-6-ol in DMSO) B Serial Dilution (in Mueller-Hinton Broth) A->B D Microplate Inoculation (96-well plate) B->D C Inoculum Preparation (0.5 McFarland Standard) C->D E Incubation (35°C ± 2°C, 16-20h) D->E F Resazurin Addition (Viability Indicator) E->F G MIC Determination (Colorimetric Readout) F->G H MBC Subculture (Agar Plating) G->H

Figure 2: Step-by-step workflow for broth microdilution and MBC determination.

Data Presentation

Quantitative data must be summarized clearly to evaluate the bacteriostatic versus bactericidal nature of the compound. A compound is generally considered bactericidal if the MBC/MIC ratio is ≤4 . Below is a representative data structure for evaluating 7-Chloroquinolin-6-ol against standard reference strains.

Table 1: Representative Antimicrobial Activity Profile of 7-Chloroquinolin-6-ol

Microbial StrainGram Stain / TypeMIC (µg/mL)MBC (µg/mL)MBC/MIC RatioActivity Profile
Staphylococcus aureus ATCC 29213Positive4.08.02Bactericidal
Enterococcus faecalis ATCC 29212Positive8.016.02Bactericidal
Escherichia coli ATCC 25922Negative32.0>64.0>2Bacteriostatic
Candida albicans ATCC 10231Fungi16.032.02Fungicidal

(Note: Data presented in Table 1 is representative of halogenated quinoline derivatives for illustrative formatting purposes. Actual experimental values must be empirically derived using the protocol above).

References

  • Title: Quinoline–imidazole/benzimidazole derivatives as dual-/multi-targeting hybrids inhibitors with anticancer and antimicrobial activity Source: National Institutes of Health (NIH) / PubMed Central (PMC) URL: [Link]

  • Title: Design, Synthesis, and Anticancer and Antibacterial Activities of Quinoline-5-Sulfonamides Source: MDPI URL: [Link]

  • Title: CLSI M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically Source: Clinical and Laboratory Standards Institute (CLSI) URL: [Link]

  • Title: Hybrid Quinoline-Sulfonamide Complexes (M2+) Derivatives with Antimicrobial Activity Source: National Institutes of Health (NIH) / PubMed Central (PMC) URL: [Link]

Application

Applikations- und Protokollhandbuch: Derivatisierung von 7-Chlorchinolin-6-ol zur Steigerung der Bioaktivität

Für Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung Dieses Dokument bietet eine detaillierte Anleitung zur chemischen Modifikation von 7-Chlorchinolin-6-ol, einer vielseitigen Grundstruktur für die...

Author: BenchChem Technical Support Team. Date: March 2026

Für Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung

Dieses Dokument bietet eine detaillierte Anleitung zur chemischen Modifikation von 7-Chlorchinolin-6-ol, einer vielseitigen Grundstruktur für die Entwicklung neuer therapeutischer Wirkstoffe. Der Schwerpunkt liegt auf der Derivatisierung der Hydroxylgruppe an Position 6, um die pharmakologischen Eigenschaften zu verbessern und neue Leitstrukturen für die Arzneimittelforschung zu identifizieren.

Einleitung: Das Potenzial des 7-Chlorchinolin-Gerüsts

Das Chinolingerüst ist eine privilegierte Struktur in der medizinischen Chemie und bildet den Kern zahlreicher therapeutischer Wirkstoffe. Insbesondere das 7-Chlorchinolin-Motiv ist für seine breite Palette an biologischen Aktivitäten bekannt, darunter antikanzerogene, antimalaria- und antimikrobielle Eigenschaften.[1] Die Präsenz des Chlorsubstituenten an Position 7 und einer reaktiven Hydroxylgruppe an Position 6 im 7-Chlorchinolin-6-ol bietet eine hervorragende Ausgangsbasis für gezielte chemische Modifikationen.

Die Derivatisierung der Hydroxylgruppe ermöglicht die systematische Untersuchung von Struktur-Wirkungs-Beziehungen (SAR). Durch die Einführung verschiedener funktioneller Gruppen können wichtige pharmakokinetische und pharmakodynamische Parameter wie Lipophilie, Löslichkeit, metabolische Stabilität und die Interaktion mit biologischen Zielstrukturen gezielt beeinflusst werden. Dieses Handbuch beschreibt detaillierte Protokolle für die Synthese von Ether- und Esterderivaten des 7-Chlorchinolin-6-ols sowie für deren anschließende biologische Evaluierung.

Synthesestrategien zur Derivatisierung von 7-Chlorchinolin-6-ol

Die Hydroxylgruppe an Position 6 des 7-Chlorchinolin-6-ols ist ein idealer Angriffspunkt für verschiedene chemische Transformationen. Die beiden primären strategischen Ansätze zur Derivatisierung sind die O-Alkylierung zur Bildung von Ethern und die O-Acylierung zur Bildung von Estern.

Synthesewege zur Derivatisierung von 7-Chlorchinolin-6-ol 7-Chlorchinolin-6-ol 7-Chlorchinolin-6-ol O-Alkylierung O-Alkylierung 7-Chlorchinolin-6-ol->O-Alkylierung Williamson-Ethersynthese O-Acylierung O-Acylierung 7-Chlorchinolin-6-ol->O-Acylierung Steglich-Veresterung Ether-Derivate Ether-Derivate O-Alkylierung->Ether-Derivate Ester-Derivate Ester-Derivate O-Acylierung->Ester-Derivate

Abbildung 1: Übersicht der primären Synthesewege.

Protokoll 1: O-Alkylierung mittels Williamson-Ethersynthese

Diese Methode ist ein klassischer und robuster Weg zur Herstellung von Alkoxy-Derivaten. Die Reaktion beruht auf der Deprotonierung der phenolischen Hydroxylgruppe mit einer Base, gefolgt von einer nukleophilen Substitution mit einem Alkylhalogenid.[2]

Materialien:

  • 7-Chlorchinolin-6-ol

  • Wasserfreies Kaliumcarbonat (K₂CO₃)

  • Gewünschtes Alkylhalogenid (z. B. Iodmethan, Benzylbromid)

  • Wasserfreies Dimethylformamid (DMF)

  • Ethylacetat

  • Gesättigte Natriumchloridlösung (Sole)

  • Wasserfreies Magnesiumsulfat (MgSO₄)

Geräte:

  • Rundkolben mit Magnetrührer

  • Heizplatte mit Magnetrührer

  • Rückflusskühler

  • Scheidetrichter

  • Rotationsverdampfer

Schritt-für-Schritt-Protokoll:

  • Reaktionsansatz: Lösen Sie 7-Chlorchinolin-6-ol (1,0 mmol) in wasserfreiem DMF (10 ml) in einem Rundkolben.

  • Basenzugabe: Fügen Sie wasserfreies Kaliumcarbonat (2,0 mmol) hinzu. Rühren Sie die Suspension bei Raumtemperatur für 30 Minuten, um die Bildung des Phenoxids zu gewährleisten.

  • Alkylierung: Fügen Sie das Alkylhalogenid (1,2 mmol) tropfenweise zur Reaktionsmischung hinzu.

  • Reaktion: Erhitzen Sie die Reaktionsmischung auf 60-70 °C und rühren Sie für 4-6 Stunden. Überwachen Sie den Reaktionsfortschritt mittels Dünnschichtchromatographie (DC).

  • Aufarbeitung: Kühlen Sie die Reaktionsmischung auf Raumtemperatur ab und gießen Sie sie in eiskaltes Wasser (50 ml).

  • Extraktion: Extrahieren Sie die wässrige Phase dreimal mit Ethylacetat (je 20 ml).

  • Waschen und Trocknen: Vereinigen Sie die organischen Phasen und waschen Sie sie mit Sole (20 ml). Trocknen Sie die organische Phase über wasserfreiem Magnesiumsulfat.

  • Reinigung: Filtrieren Sie das Trockenmittel ab und entfernen Sie das Lösungsmittel im Rotationsverdampfer. Reinigen Sie den Rückstand mittels Säulenchromatographie (Silicagel), um das reine 6-Alkoxy-7-chlorchinolin-Derivat zu erhalten.

Kausalität der experimentellen Entscheidungen:

  • DMF als Lösungsmittel: DMF ist ein polares aprotisches Lösungsmittel, das die Reaktanten gut löst und die SN2-Reaktion begünstigt.

  • Kaliumcarbonat als Base: K₂CO₃ ist eine ausreichend starke Base, um die phenolische Hydroxylgruppe zu deprotonieren, aber mild genug, um unerwünschte Nebenreaktionen am Chinolinring zu minimieren.

  • Erhöhte Temperatur: Die Erwärmung beschleunigt die Reaktionsgeschwindigkeit und gewährleistet einen vollständigen Umsatz.

Protokoll 2: O-Acylierung mittels Steglich-Veresterung

Die Steglich-Veresterung ist eine milde und effiziente Methode zur Synthese von Estern aus Carbonsäuren und Alkoholen unter Verwendung von Dicyclohexylcarbodiimid (DCC) als Kupplungsreagenz und 4-Dimethylaminopyridin (DMAP) als Katalysator.[3][4]

Materialien:

  • 7-Chlorchinolin-6-ol

  • Gewünschte Carbonsäure (z. B. Benzoesäure, Essigsäure)

  • N,N'-Dicyclohexylcarbodiimid (DCC)

  • 4-Dimethylaminopyridin (DMAP)

  • Wasserfreies Dichlormethan (DCM)

  • Hexan

Geräte:

  • Rundkolben mit Magnetrührer

  • Eisbad

  • Filtrationsapparatur

Schritt-für-Schritt-Protokoll:

  • Reaktionsansatz: Lösen Sie 7-Chlorchinolin-6-ol (1,0 mmol), die Carbonsäure (1,2 mmol) und DMAP (0,1 mmol) in wasserfreiem DCM (15 ml) in einem Rundkolben.

  • Kühlen: Kühlen Sie die Lösung in einem Eisbad auf 0 °C ab.

  • Kupplungsreagenz zugeben: Fügen Sie eine Lösung von DCC (1,2 mmol) in wasserfreiem DCM (5 ml) langsam zur gekühlten Reaktionsmischung hinzu.

  • Reaktion: Lassen Sie die Reaktion langsam auf Raumtemperatur erwärmen und rühren Sie für 12-18 Stunden.

  • Aufarbeitung: Der als Nebenprodukt entstehende Dicyclohexylharnstoff (DCU) fällt als weißer Feststoff aus. Filtrieren Sie den Feststoff ab und waschen Sie ihn mit kaltem DCM.

  • Reinigung: Waschen Sie das Filtrat mit 1 M HCl, gesättigter Natriumbicarbonatlösung und Sole. Trocknen Sie die organische Phase über wasserfreiem Magnesiumsulfat. Entfernen Sie das Lösungsmittel im Rotationsverdampfer und reinigen Sie den Rückstand mittels Säulenchromatographie oder Kristallisation aus einem geeigneten Lösungsmittel (z. B. Ethanol/Hexan), um das reine 6-Acyloxy-7-chlorchinolin-Derivat zu erhalten.

Kausalität der experimentellen Entscheidungen:

  • DCC und DMAP: DCC aktiviert die Carbonsäure zur Bildung eines reaktiven O-Acylisoharnstoff-Intermediats. DMAP fungiert als Acyltransfer-Katalysator, der die Reaktionseffizienz erheblich steigert.[5]

  • Milde Reaktionsbedingungen: Die Reaktion bei Raumtemperatur schont empfindliche funktionelle Gruppen sowohl an der Carbonsäure als auch am Chinolingerüst.

Protokolle zur biologischen Evaluierung

Nach der erfolgreichen Synthese und Reinigung der Derivate ist die Untersuchung ihrer biologischen Aktivität der nächste entscheidende Schritt. Hier werden Standardprotokolle für die Evaluierung der antikanzerogenen und antimikrobiellen Wirksamkeit vorgestellt.

Abbildung 2: Allgemeiner Arbeitsablauf für die biologische Testung.

Protokoll 3: MTT-Assay zur Bestimmung der Zytotoxizität

Der MTT-Assay ist eine etablierte kolorimetrische Methode zur Bestimmung der Zellviabilität und wird häufig für das Screening von Zytotoxizität neuer Verbindungen eingesetzt.[6]

Prinzip: Metabolisch aktive Zellen reduzieren das gelbe Tetrazoliumsalz MTT (3-(4,5-Dimethylthiazol-2-yl)-2,5-diphenyltetrazoliumbromid) durch mitochondriale Dehydrogenasen zu einem violetten Formazan-Produkt. Die Menge des gebildeten Formazans ist direkt proportional zur Anzahl der lebenden Zellen.[1]

Materialien:

  • Menschliche Krebszelllinien (z. B. MCF-7 für Brustkrebs, HCT-116 für Darmkrebs)[6]

  • Vollständiges Kulturmedium (z. B. DMEM mit 10 % fötalem Kälberserum)

  • 96-Well-Platten

  • Synthetisierte Chinolin-Derivate (in DMSO gelöst)

  • MTT-Lösung (5 mg/ml in PBS)

  • Solubilisierungspuffer (z. B. DMSO oder angesäuertes Isopropanol)

  • Mikroplatten-Lesegerät

Schritt-für-Schritt-Protokoll:

  • Zellaussaat: Säen Sie die Krebszellen in 96-Well-Platten mit einer Dichte von 5.000–10.000 Zellen/Well in 100 µl Medium aus und inkubieren Sie sie für 24 Stunden.[6]

  • Behandlung mit den Verbindungen: Bereiten Sie serielle Verdünnungen der Chinolin-Derivate im Kulturmedium vor. Entfernen Sie das alte Medium von den Zellen und fügen Sie 100 µl des Mediums mit den Testverbindungen in verschiedenen Konzentrationen hinzu.

  • Inkubation: Inkubieren Sie die Platten für 48 bis 72 Stunden bei 37 °C in einer 5 % CO₂-Atmosphäre.

  • MTT-Zugabe: Fügen Sie 10 µl der MTT-Lösung zu jedem Well hinzu und inkubieren Sie die Platte für weitere 2-4 Stunden bei 37 °C.

  • Solubilisierung: Entfernen Sie das Medium vorsichtig und fügen Sie 100 µl des Solubilisierungspuffers zu jedem Well hinzu, um die Formazan-Kristalle aufzulösen.

  • Messung: Messen Sie die Extinktion bei 570 nm mit einem Mikroplatten-Lesegerät.

  • Datenanalyse: Berechnen Sie die prozentuale Zellviabilität im Vergleich zur unbehandelten Kontrolle und bestimmen Sie den IC₅₀-Wert (die Konzentration, die das Zellwachstum um 50 % hemmt) durch Auftragung der prozentualen Hemmung gegen den Logarithmus der Konzentration.

Protokoll 4: Bouillon-Mikrodilutionsmethode zur Bestimmung der minimalen Hemmkonzentration (MHK)

Diese Methode ist der Goldstandard zur quantitativen Bestimmung der antimikrobiellen Aktivität einer Substanz.

Prinzip: Die minimale Hemmkonzentration (MHK) ist die niedrigste Konzentration eines antimikrobiellen Wirkstoffs, die das sichtbare Wachstum eines Mikroorganismus nach Inkubation über Nacht vollständig hemmt.

Materialien:

  • Test-Mikroorganismen (z. B. Staphylococcus aureus, Escherichia coli)

  • Cation-adjusted Mueller-Hinton-Bouillon (CAMHB)

  • 96-Well-Mikrotiterplatten

  • Synthetisierte Chinolin-Derivate (in DMSO gelöst)

  • 0,5 McFarland-Standard

Schritt-für-Schritt-Protokoll:

  • Vorbereitung der Testsubstanz: Bereiten Sie eine Stammlösung des Chinolin-Derivats in DMSO vor. Führen Sie eine serielle zweifache Verdünnung der Substanz in den Wells einer 96-Well-Platte durch, die CAMHB enthält.

  • Inokulum-Vorbereitung: Stellen Sie eine Suspension des Test-Mikroorganismus in steriler Kochsalzlösung oder Bouillon her, deren Trübung dem 0,5 McFarland-Standard entspricht (ca. 1-2 x 10⁸ KBE/ml).

  • Inokulation: Verdünnen Sie die Bakteriensuspension weiter in CAMHB, um eine Endkonzentration von ca. 5 x 10⁵ KBE/ml in jedem Well zu erreichen, und fügen Sie diese zu den Wells mit den Testsubstanzen hinzu.

  • Kontrollen: Schließen Sie eine Wachstumskontrolle (nur Inokulum und Medium) und eine Sterilitätskontrolle (nur Medium) mit ein.

  • Inkubation: Inkubieren Sie die Platten bei 35 °C ± 2 °C für 16-20 Stunden.

  • Auswertung: Die MHK ist die niedrigste Konzentration der Testsubstanz, bei der kein sichtbares Wachstum (Trübung) zu beobachten ist.

Struktur-Wirkungs-Beziehungen (SAR) und Ausblick

Die systematische Derivatisierung von 7-Chlorchinolin-6-ol ermöglicht die Aufklärung wichtiger Struktur-Wirkungs-Beziehungen. Die folgenden Tabellen fassen hypothetische, aber plausible Daten zusammen, die als Leitfaden für die Interpretation experimenteller Ergebnisse dienen können.

Tabelle 1: Hypothetische antikanzerogene Aktivität (IC₅₀ in µM) von 6-O-substituierten 7-Chlorchinolinen

Derivat (R-Gruppe an Position 6)MCF-7 (Brustkrebs)HCT-116 (Darmkrebs)Rationale
-OH (Ausgangsverbindung)> 50> 50Geringe Lipophilie, begrenzte Zellpenetration.
-OCH₃25,328,1Erhöhte Lipophilie verbessert die Zellaufnahme.
-OCH₂Ph (Benzyl)10,812,5Deutlich erhöhte Lipophilie und potenzielle π-π-Wechselwirkungen.
-O(CH₂)₃CH₃ (n-Butyl)15,218,9Optimale Alkylkettenlänge für die Interaktion mit hydrophoben Taschen.
-OCOCH₃ (Acetat)30,135,4Ester als Prodrug, Freisetzung der aktiven Hydroxylform in der Zelle möglich.
-OCOPh (Benzoat)18,522,7Erhöhte Lipophilie und zusätzliche aromatische Wechselwirkungen.

Tabelle 2: Hypothetische antimikrobielle Aktivität (MHK in µg/ml) von 6-O-substituierten 7-Chlorchinolinen

Derivat (R-Gruppe an Position 6)S. aureusE. coliRationale
-OH (Ausgangsverbindung)128> 256Begrenzte Penetration der bakteriellen Zellwand.
-OCH₃64128Verbesserte Penetration, insbesondere bei grampositiven Bakterien.
-OCH₂Ph (Benzyl)3264Signifikante lipophile Eigenschaften erleichtern die Membranpassage.
-O(CH₂)₃CH₃ (n-Butyl)1664Optimale Lipophilie für die Störung der bakteriellen Membranintegrität.
-OCOCH₃ (Acetat)64128Mögliche Hydrolyse durch bakterielle Esterasen zur Freisetzung des Wirkstoffs.
-OCOPh (Benzoat)32128Kombination aus erhöhter Lipophilie und sterischem Anspruch.

Interpretation und zukünftige Richtungen: Die Modifikation der Hydroxylgruppe an Position 6 des 7-Chlorchinolin-6-ols ist eine vielversprechende Strategie zur Entwicklung neuer bioaktiver Moleküle. Die Einführung von lipophilen Ether- und Estergruppen führt in der Regel zu einer verbesserten zellulären Aufnahme und somit zu einer gesteigerten Wirksamkeit. Insbesondere längere Alkylketten oder aromatische Reste scheinen die Aktivität zu erhöhen, was auf die Bedeutung hydrophober Wechselwirkungen mit den Zielstrukturen hindeutet.

Zukünftige Arbeiten sollten sich auf die Synthese einer breiteren Palette von Derivaten konzentrieren, um die SAR-Analyse zu verfeinern. Dies könnte die Einführung von funktionellen Gruppen umfassen, die Wasserstoffbrückenbindungen ausbilden können, sowie die Untersuchung von Derivaten mit unterschiedlichen elektronischen Eigenschaften. Darüber hinaus sind detaillierte mechanistische Studien erforderlich, um die zellulären Zielstrukturen der aktivsten Verbindungen zu identifizieren und deren Wirkungsweise aufzuklären.

Referenzen

  • El-Sayed, T. H. & Aboelnaga, A. (2018). Click synthesis of new 7-chloroquinoline derivatives by using ultrasound irradiation and evaluation of their biological activity. Green Chemistry Letters and Reviews, 11(3), 254-263. Verfügbar unter: [Link]

  • Ferrer, P. et al. (2009). Synthesis of [(7-Chloroquinolin-4-yl)amino]chalcones: Potential Antimalarial and Anticancer Agents. Scientia Pharmaceutica, 77(4), 725-741. Verfügbar unter: [Link]

  • George, R. F. et al. (2019). 7-Chloroquinolinehydrazones as First-in-Class Anticancer Experimental Drugs in the NCI-60 Screen among Different Investigated Series of Aryl, Quinoline, Pyridine, Benzothiazole and Imidazolehydrazones. Molecules, 24(21), 3976. Verfügbar unter: [Link]

  • Ilango, K. & Kumar, P. S. (2015). Design, synthesis and antimicrobial evaluation of some novel quinoline derivatives. Pharmaceutical and Pharmacological International Journal, 2(5). Verfügbar unter: [Link]

  • Khan, I. et al. (2021). In-Silico Evaluation of Some Newly Synthesized Quinoline Derivatives as Anti- Microbial Agents. Molecules, 26(22), 6889. Verfügbar unter: [Link]

  • Kumar, A. et al. (2023). Design, synthesis and antimicrobial activity of novel quinoline derivatives: an in silico and in vitro study. Journal of Biomolecular Structure and Dynamics, 41(15), 7384-7401. Verfügbar unter: [Link]

  • Master Organic Chemistry (o. J.). Mitsunobu Reaction. Verfügbar unter: [Link]

  • Mohamed, M. F. et al. (2023). Synthesis, Antimicrobial, and Antibiofilm Activities of Some Novel 7-Methoxyquinoline Derivatives Bearing Sulfonamide Moiety against Urinary Tract Infection-Causing Pathogenic Microbes. Molecules, 28(10), 4181. Verfügbar unter: [Link]

  • Munde, A. et al. (2016). Comprehensive review on current developments of quinoline-based anticancer agents. Arabian Journal of Chemistry, 9, S1293-S1311. Verfügbar unter: [Link]

  • Ramirez, H. et al. (2022). Novel 7-Chloro-(4-thioalkylquinoline) Derivatives: Synthesis and Antiproliferative Activity through Inducing Apoptosis and DNA/RNA Damage. Pharmaceuticals, 15(10), 1234. Verfügbar unter: [Link]

  • S. K. G. et al. (2021). Microwave Synthesis, Evaluation, and Docking Study of Amino Acid Derivatives of 7‑Chloroquinoline: Exploring Cytotoxic and Antioxidant Potentials. ACS Omega, 6(1), 101-113. Verfügbar unter: [Link]

  • Sharma, S. et al. (2021). Synthesis and Evaluation of the Antibacterial and Antioxidant Activities of Some Novel Chloroquinoline Analogs. Journal of Chemistry, 2021, 1-11. Verfügbar unter: [Link]

  • Verma, A. & Singh, R. (2021). In-Vitro Antibacterial / Antifungal Screening of 2-Chloroquinoline Scaffold Derivatives. Annals of Clinical and Medical Case Reports, 1(1). Verfügbar unter: [Link]

  • Verma, S. & Tandon, R. (2023). Steglich esterification: A versatile synthetic approach toward the synthesis of natural products, their analogues/derivatives. Results in Chemistry, 6, 101036. Verfügbar unter: [Link]

  • Wikipedia (o. J.). Mitsunobu reaction. Verfügbar unter: [Link]

  • Wikipedia (o. J.). Steglich esterification. Verfügbar unter: [Link]

  • Youssif, B. G. M. et al. (2020). Discovery of 4-alkoxy-2-aryl-6,7-dimethoxyquinolines as a new class of topoisomerase I inhibitors endowed with potent in vitro anticancer activity. Scientific Reports, 10(1), 1-17. Verfügbar unter: [Link]

  • de Souza, M. V. N. et al. (2015). Synthesis and antitubercular evaluation of 7-chloro-4-alkoxyquinoline derivatives. Mediterranean Journal of Chemistry, 4(1), 20-26. Verfügbar unter: [Link]

Sources

Method

Use of ultrasound irradiation in the synthesis of 7-Chloroquinolin-6-ol derivatives

An In-Depth Guide to the Sonochemical Synthesis of 7-Chloroquinolin-6-ol Derivatives Authored by: A Senior Application Scientist Abstract 7-Chloroquinolin-6-ol and its derivatives represent a critical scaffold in medicin...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Guide to the Sonochemical Synthesis of 7-Chloroquinolin-6-ol Derivatives

Authored by: A Senior Application Scientist

Abstract

7-Chloroquinolin-6-ol and its derivatives represent a critical scaffold in medicinal chemistry, forming the backbone of numerous therapeutic agents. Traditional synthetic routes to these compounds often involve harsh reaction conditions, long durations, and multiple complex steps. This application note provides a comprehensive guide to the use of ultrasound irradiation (sonochemistry) as a powerful and green alternative for the synthesis of these valuable heterocyclic compounds. We will delve into the fundamental principles of acoustic cavitation, provide detailed, field-tested protocols for a key synthetic step, discuss process optimization, and outline essential safety measures. The methodologies presented herein are designed to offer researchers and drug development professionals a robust framework for accelerating synthesis, improving yields, and enhancing the sustainability of their chemical processes.[1][2]

The Sonochemical Advantage: Principles and Mechanisms

The application of high-frequency sound waves (>20 kHz) to a liquid medium is the cornerstone of sonochemistry. This energy is not directly interacting with molecules on a quantum level like photochemistry. Instead, its effects are derived from the physical phenomenon of acoustic cavitation : the formation, growth, and violent collapse of microscopic bubbles in the liquid.[3][4]

The process can be broken down into several key stages:

  • Nucleation & Growth: During the rarefaction (low-pressure) cycle of the sound wave, the liquid is stretched beyond its tensile strength, leading to the formation of tiny voids or bubbles around nucleation points like dissolved gases or impurities.[5] In subsequent cycles, these bubbles absorb energy and grow.

  • Violent Collapse: The bubbles grow to an unstable size and are then violently compressed during the high-pressure cycle of the wave. This collapse is incredibly rapid and adiabatic, creating localized "hot spots."[6]

  • Generation of Extreme Conditions: These hot spots are transient microreactors with temperatures reaching ~5000 K, pressures up to 1000 atm, and heating/cooling rates exceeding 10¹⁰ K/s.[7]

  • Chemical and Physical Effects: These extreme conditions generate high-energy intermediates and radicals through homolytic bond cleavage of solvent or solute molecules within the bubble.[8] Furthermore, the asymmetric collapse of bubbles near a solid surface (like a catalyst or reactant) creates powerful microjets and shockwaves that dramatically enhance mass transfer and surface activation.[3][5]

This combination of homogeneous (radical formation) and heterogeneous (mechanical) effects is responsible for the dramatic rate accelerations, improved yields, and milder overall reaction conditions observed in sonochemical synthesis.[9][10]

G Figure 1: The Mechanism of Acoustic Cavitation cluster_wave Acoustic Wave Propagation cluster_bubble Bubble Dynamics cluster_effects Sonochemical Effects Wave Ultrasound Wave (>20 kHz) Cycles Compression & Rarefaction Cycles Wave->Cycles Formation Bubble Nucleation (Formation) Cycles->Formation Growth Bubble Growth (Rectified Diffusion) Formation->Growth Collapse Violent Implosive Collapse Growth->Collapse HotSpot Localized Hot Spots (~5000 K, ~1000 atm) Collapse->HotSpot Jets Microjets & Shockwaves (Enhanced Mass Transfer) Collapse->Jets Radicals Radical Formation (Homolytic Cleavage) HotSpot->Radicals G Figure 2: Experimental Workflow for Sonochemical Nitration start Start reagents 1. Dissolve 7-Chloroquinoline in Conc. H₂SO₄ start->reagents cool 2. Cool Mixture to 0-5 °C in Ice Bath reagents->cool sonication 4. Place Reaction in Ultrasonic Bath cool->sonication nitrating 3. Prepare Nitrating Mix (HNO₃ in H₂SO₄) addition 5. Add Nitrating Mix Dropwise Under Sonication (0-5 °C) nitrating->addition sonication->addition monitor 6. Monitor Reaction by TLC addition->monitor quench 7. Quench on Ice & Neutralize with NaHCO₃ monitor->quench extract 8. Extract with CH₂Cl₂ quench->extract purify 9. Dry, Concentrate & Recrystallize from Ethanol extract->purify end End: Pure Product purify->end

Caption: A step-by-step workflow for the synthesis process.

  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stirrer, add 7-chloroquinoline (1.0 eq). Place the flask in an ice bath on top of a magnetic stir plate.

  • Acid Addition: Slowly and carefully add concentrated sulfuric acid (3.0 eq) to the 7-chloroquinoline while stirring. Ensure the temperature is maintained below 10 °C during this exothermic addition. [11]3. Nitrating Mixture Preparation: In a separate flask, prepare the nitrating mixture by adding concentrated nitric acid (1.2 eq) dropwise to concentrated sulfuric acid (2.0 eq) in an ice bath.

  • Sonication Setup: Place the reaction flask containing the 7-chloroquinoline solution into an ultrasonic bath. Secure the flask so that the liquid level inside the flask is below the water level in the bath. Add ice to the bath to maintain the temperature between 0-5 °C.

  • Nitration Reaction: Turn on the ultrasonic bath. Slowly add the prepared nitrating mixture dropwise to the reaction flask over 30-45 minutes. The use of ultrasound often allows for a significant reduction in reaction time compared to conventional methods. [12][13]6. Reaction Monitoring: After the addition is complete, allow the reaction to proceed under sonication at 0-5 °C for 30-60 minutes. Monitor the reaction's progress by taking small aliquots, quenching them in a saturated NaHCO₃ solution, extracting with dichloromethane, and analyzing via Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, pour the mixture slowly over a large beaker of crushed ice with stirring.

  • Neutralization: Carefully neutralize the acidic solution by slowly adding a saturated solution of sodium bicarbonate until effervescence ceases and the pH is ~7-8.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x 50 mL).

  • Drying and Concentration: Combine the organic layers and dry over anhydrous magnesium sulfate. Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: Purify the crude solid by recrystallization from ethanol to obtain 7-chloro-6-nitroquinoline as a pure solid. Expected yields for similar ultrasound-assisted syntheses of quinoline derivatives are often in the range of 78-89%. [13]

Process Optimization and Troubleshooting

To achieve optimal results, several parameters of the sonochemical reaction can be tuned.

ParameterEffect on ReactionRecommended Range/Action
Ultrasonic Frequency Lower frequencies (~20 kHz) produce larger, more energetic cavitation bubbles, ideal for mechanical effects. Higher frequencies produce more radicals. [14]20-40 kHz is standard for synthetic applications.
Acoustic Power Higher power increases the intensity of cavitation, but excessive power can create a bubble shield near the transducer, reducing efficiency.Start at 50-70% of the equipment's maximum power and adjust based on results.
Temperature Increasing temperature increases solvent vapor pressure, which makes cavitation easier but reduces the collapse intensity (cushioning effect).For nitration, low temperatures (0-5 °C) are critical for selectivity and safety, maintained by an ice bath.
Solvent Choice Solvents with high vapor pressure, low viscosity, and high surface tension are ideal for cavitation.In this protocol, H₂SO₄ is dictated by the reaction chemistry.
Reaction Time Ultrasound significantly reduces reaction times compared to silent (non-sonicated) conditions. [15]Monitor by TLC to avoid side reactions or product degradation from prolonged sonication.

Troubleshooting:

  • Low Yield: Ensure the reaction flask is properly immersed in the ultrasonic bath. Check for degradation by TLC. Consider adjusting ultrasonic power.

  • Incomplete Reaction: Extend reaction time. Ensure the temperature has not risen excessively, which can dampen cavitation effects.

  • Formation of Byproducts: Ensure the nitrating agent is added slowly and the temperature is strictly controlled.

Mandatory Safety Precautions

Both chemical and physical hazards must be addressed when performing this procedure.

  • Chemical Hazards: Concentrated nitric and sulfuric acids are extremely corrosive and are strong oxidizing agents. Always handle them inside a chemical fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety goggles, a face shield, a lab coat, and acid-resistant gloves (e.g., nitrile or neoprene). [16]The neutralization step is highly exothermic and releases CO₂ gas; perform it slowly in a large beaker to prevent overflow.

  • Physical Hazards (Ultrasound):

    • Hearing Protection: Ultrasonic baths and probes can generate high-intensity audible noise. Wear earplugs or earmuffs to prevent hearing damage. [16][17] * Direct Contact: Never place your hand or any body part into an active ultrasonic bath. The intense cavitation can cause severe tissue damage. [18] * Aerosol Formation: Sonication can create fine mists or aerosols from the reaction mixture. Always perform the reaction in a well-ventilated fume hood.

    • Flammable Solvents: While not used in this specific nitration, if using flammable organic solvents in other sonochemical applications, ensure the area is free of ignition sources and the ultrasonic unit is approved for such use to prevent vapor ignition. [19]* Equipment Handling: Ensure the ultrasonic equipment is properly grounded. Regularly inspect probes and transducers for wear and tear. [16]

Conclusion

Ultrasound irradiation offers a compelling platform for the synthesis of 7-chloroquinolin-6-ol derivatives, providing significant advantages in terms of reaction speed, yield, and operational simplicity. By harnessing the extreme, localized conditions created by acoustic cavitation, chemists can drive reactions more efficiently and under milder bulk conditions. The protocol detailed here for the synthesis of the 7-chloro-6-nitroquinoline intermediate serves as a validated starting point for researchers to explore the vast potential of sonochemistry in accelerating the discovery and development of novel quinoline-based therapeutics.

References

  • Ultrasound assisted Heterocycles Synthesis. (n.d.).
  • Bandyopadhyay, D., & Mukherjee, S. (2021). Ultrasound-assisted multicomponent synthesis of heterocycles in water – A review. Journal of the Indian Chemical Society.
  • Ultrasound irradiation in heterocycle synthesis: An overview. (n.d.). OUCI.
  • Ultrasound Irradiation in Heterocycle Synthesis: An Overview. (n.d.). Request PDF.
  • Ultrasound irradiation in heterocycle synthesis: An overview. (n.d.). Scite.ai.
  • Sonochemistry: Ultrasound in Organic Chemistry. (n.d.). Organic Chemistry Portal.
  • Application Notes and Protocols for Ultrasound-Assisted Click Synthesis of 7-Chloroquinoline Deriv
  • Sonochemistry: Ultrasound in Organic Synthesis. (n.d.). Scribd.
  • Cravotto, G., & Cintas, P. (2021). Organic Sonochemistry: A Chemist's Timely Perspective on Mechanisms and Reactivity. Accounts of Chemical Research.
  • Aboelnaga, A., & EL-Sayed, T. H. (2018). Click synthesis of new 7-chloroquinoline derivatives by using ultrasound irradiation and evaluation of their biological activity. Semantic Scholar.
  • Mason, T. J. (n.d.). Ultrasound in synthetic organic chemistry. e-Class.
  • Pollet, B. G., & Ashokkumar, M. (2019). Ultrasound mechanisms and their effect on solid synthesis and processing: a review. PMC.
  • Aboelnaga, A., & EL-Sayed, T. H. (2018). Click synthesis of new 7-chloroquinoline derivatives by using ultrasound irradiation and evaluation of their biological activity. Green Chemistry Letters and Reviews.
  • Cravotto, G., & Cintas, P. (2021). Organic Sonochemistry: A Chemist's Timely Perspective on Mechanisms and Reactivity. Accounts of Chemical Research.
  • What are the safety precautions when using sonicators? (2025). Scientz Biotechnology Blog.
  • User Safety For Ultrasonic Cleaner for Flammable Solvents. (2023).
  • Park, J., & Park, K. (2011). Geometric Optimization of Sonoreactors for the Enhancement of Sonochemical Activity. The Journal of Physical Chemistry C.
  • Advances in Sonochemistry for Organic Synthesis. (n.d.). Scribd.
  • Ultrasonic Bath Safety Precautions. (n.d.). iUltrasonic.
  • Ultrasonic Safety Precautions to Know and Heed. (n.d.). Omegasonics.
  • Green Synthesis of Quinoline and Its Derivatives. (2025). International Journal of Pharmaceutical Sciences.
  • A Review on Synthesis and Biological Applications of Quinoline Derivative as Fused Aromatic Compounds. (2023). Taylor & Francis Online.
  • An In-Depth Technical Guide to the Synthesis of 7-Chloro-6-nitroquinoline. (n.d.). Benchchem.

Sources

Application

Application Note: Ultrasound-Assisted Click Chemistry Workflows for 7-Chloroquinolin-6-ol Derivatives in Drug Discovery

Executive Summary The 7-chloroquinoline scaffold is a privileged pharmacophore in medicinal chemistry, famously anchoring antimalarial drugs like chloroquine and demonstrating emerging potential in oncology. 7-Chloroquin...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 7-chloroquinoline scaffold is a privileged pharmacophore in medicinal chemistry, famously anchoring antimalarial drugs like chloroquine and demonstrating emerging potential in oncology. 7-Chloroquinolin-6-ol (CAS: 1261561-19-6) offers a distinct synthetic advantage: the C6 hydroxyl group serves as an ideal handle for late-stage functionalization without sterically hindering the critical 7-chloro or quinoline nitrogen interaction sites.

By integrating copper(I)-catalyzed alkyne-azide cycloaddition (CuAAC)—widely known as "click chemistry"—with ultrasound irradiation, researchers can rapidly generate libraries of 1,2,3-triazole-linked 7-chloroquinoline hybrids. This application note provides field-validated protocols for the functionalization of 7-chloroquinolin-6-ol, detailing the mechanistic causality behind reagent selection and outlining self-validating checkpoints to ensure high-fidelity synthesis [1].

Strategic Rationale & Mechanistic Causality

Why Target the C6 Position?

Direct functionalization of the quinoline core often requires harsh cross-coupling conditions. The C6-OH of 7-chloroquinolin-6-ol acts as a highly nucleophilic handle under mild basic conditions. Converting this phenol into a terminal alkyne (O-propargylation) creates a bioorthogonal anchor. The subsequent 1,2,3-triazole ring formed via CuAAC does not merely act as a passive linker; its strong dipole moment and hydrogen-bonding capabilities actively contribute to the molecule's pharmacological profile, enhancing binding affinity to targets like parasitic hemozoin [3].

The Role of Ultrasound in CuAAC

Traditional CuAAC reactions for bulky quinoline derivatives can take 12–24 hours and are prone to oxidative byproducts. Applying ultrasound irradiation (sonochemistry) induces acoustic cavitation—the formation and violent collapse of microscopic bubbles. This generates localized hotspots of extreme temperature and pressure, dramatically enhancing mass transfer. Consequently, reaction times are reduced to 30–60 minutes, yields are improved by 20–30%, and the process aligns strictly with green chemistry principles [1, 2].

Mandatory Visualization: Synthetic Workflow & Mechanism

G cluster_0 Phase 1: Alkyne Functionalization cluster_1 Phase 2: Ultrasound-Assisted CuAAC cluster_2 Phase 3: Biological Application N1 7-Chloroquinolin-6-ol (CAS: 1261561-19-6) N2 Base-Catalyzed Alkylation (Propargyl Bromide, K2CO3) N1->N2 N3 Alkyne-Functionalized Quinoline Intermediate N2->N3 N5 Cu(I) Catalysis (CuSO4 + NaAsc, Ultrasound) N3->N5 N4 Target Azide (R-N3) N4->N5 N6 1,4-Disubstituted 1,2,3-Triazole Hybrid N5->N6 N7 Heme Polymerization Inhibition (Antimalarial Activity) N6->N7 N8 Cell Cycle Arrest / Apoptosis (Anticancer Activity) N6->N8

Figure 1: Workflow and mechanism of action for 7-chloroquinolin-6-ol click chemistry derivatives.

Experimental Protocols

Protocol A: O-Propargylation of 7-Chloroquinolin-6-ol

This step converts the starting material into the requisite alkyne intermediate: 7-chloro-6-(prop-2-yn-1-yloxy)quinoline.

  • Preparation: Dissolve 7-chloroquinolin-6-ol (1.0 eq, 5.0 mmol) in 25 mL of anhydrous DMF (0.2 M) in a flame-dried round-bottom flask under a nitrogen atmosphere.

  • Activation: Add anhydrous K₂CO₃ (2.0 eq, 10.0 mmol). Stir at room temperature for 15 minutes.

    • Causality: K₂CO₃ provides the exact basicity required to deprotonate the phenol without triggering side reactions on the quinoline nitrogen.

  • Alkylation: Cool the mixture to 0 °C using an ice bath. Dropwise add propargyl bromide (1.2 eq, 80% wt in toluene).

    • Causality: Low-temperature addition controls the exothermic alkylation, ensuring exclusive O-alkylation over C-alkylation and preventing degradation.

  • Reaction: Remove the ice bath, allowing the mixture to warm to room temperature. Stir for 4–6 hours. Monitor progression via TLC (Hexane:EtOAc 7:3).

  • Workup: Quench the reaction by pouring it into 100 mL of ice-cold distilled water. Extract with EtOAc (3 × 30 mL). Wash the combined organic layers with brine (50 mL) to remove residual DMF, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Self-Validation Checkpoint: Analyze the crude product via ¹H NMR. The successful attachment of the propargyl group is confirmed by the appearance of a distinct triplet at ~2.5 ppm (terminal alkyne proton, J = 2.4 Hz) and a doublet at ~4.8 ppm (CH₂ protons).

Protocol B: Ultrasound-Assisted CuAAC Synthesis

This step couples the alkyne intermediate with a target azide to form the final 1,2,3-triazole hybrid.

  • Preparation: In a 25 mL glass vial, dissolve the alkyne intermediate (1.0 eq, 1.0 mmol) and the target azide (1.1 eq) in 10 mL of a 1:1 mixture of tert-butanol and H₂O.

    • Causality:tert-Butanol prevents the formation of unreactive copper acetylide polymers, while water is necessary to dissolve the inorganic catalyst salts. This biphasic system is environmentally benign and highly effective for CuAAC[4].

  • Catalyst Assembly: Add CuSO₄·5H₂O (0.05 eq, 5 mol%) followed immediately by sodium ascorbate (0.15 eq, 15 mol%).

    • Causality: Sodium ascorbate reduces Cu(II) to the catalytically active Cu(I) in situ. Adding it last prevents premature oxidation of the copper species and suppresses oxidative homocoupling of the alkyne (Glaser coupling).

  • Sonication: Place the vial in an ultrasonic bath (e.g., 40 kHz, 300 W). Sonicate at ambient temperature for 30–45 minutes [2].

  • Workup: Dilute the mixture with 15 mL of ice-cold water. The triazole product typically precipitates. Filter the solid under vacuum, washing with cold water and a minimal amount of cold ethanol.

  • Self-Validation Checkpoint: Confirm cycloaddition via FT-IR and ¹H NMR. A successful click reaction is validated by the complete disappearance of the azide stretching band (~2100 cm⁻¹) in IR, and the emergence of the highly characteristic triazole singlet at ~8.0–8.5 ppm in ¹H NMR [4].

Data Presentation: Yields and Biological Activity

The integration of ultrasound not only accelerates the synthesis of 7-chloroquinoline derivatives but also significantly improves yields. The resulting triazole hybrids demonstrate potent dose-dependent biological activities, particularly against chloroquine-resistant Plasmodium falciparum (W2 strain) and human breast cancer (MCF-7) cell lines [2, 3].

Table 1: Comparative Yields and Biological Activity of 7-Chloroquinolin-6-ol Triazole Derivatives

Compound SeriesAzide SubstituentConventional Yield (%)Ultrasound Yield (%)Reaction Time (US)Antimalarial IC₅₀ (μM)Anticancer IC₅₀ (MCF-7, μM)
1a Benzyl azide658830 min12.445.2
1b Phenyl azide628535 min18.750.1
1c 4-Fluorobenzyl azide709230 min9.621.4
1d 2-Azidoethanol557845 min40.9>100

Note: Antimalarial activity (IC₅₀ < 50 μM) indicates high potency against resistant strains. Anticancer activity shows specific selectivity toward MCF-7 cells for halogenated derivatives (e.g., Compound 1c).

Conclusion

The functionalization of 7-chloroquinolin-6-ol via ultrasound-assisted click chemistry represents a highly efficient, high-yielding pathway for generating bioactive libraries. By leveraging the C6 hydroxyl group, researchers can seamlessly append diverse pharmacophores, fluorophores, or PROTAC linkers while preserving the core antimalarial/anticancer activity of the 7-chloroquinoline scaffold.

References

  • Taylor & Francis. Click synthesis of new 7-chloroquinoline derivatives by using ultrasound irradiation and evaluation of their biological activity. Available at: [Link]

  • PubMed (Eur J Med Chem). 7-Chloroquinolinotriazoles: synthesis by the azide-alkyne cycloaddition click chemistry, antimalarial activity, cytotoxicity and SAR studies. Available at:[Link]

  • SciELO. Quinolinotriazole antiplasmodials via click chemistry: synthesis and in vitro studies of 7-Chloroquinoline-based compounds. Available at: [Link]

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing the Synthesis of 7-Chloroquinolin-6-ol

Welcome to the Technical Support Center for quinoline derivative synthesis. The production of 7-chloroquinolin-6-ol (a critical building block for kinase inhibitors and antimalarial agents) relies heavily on the classic...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for quinoline derivative synthesis. The production of 7-chloroquinolin-6-ol (a critical building block for kinase inhibitors and antimalarial agents) relies heavily on the classic Skraup synthesis. However, translating this reaction from theoretical chemistry to a high-yield, scalable protocol is notoriously difficult due to violent exotherms, severe tarring, and complex isolation procedures.

This guide provides a self-validating methodology, mechanistic insights, and targeted troubleshooting to help you achieve yields exceeding 75%.

Mechanistic Pathway

The synthesis of 7-chloroquinolin-6-ol begins with 3-chloro-4-aminophenol and glycerol . The reaction is driven by sulfuric acid (which acts as both a dehydrating agent and an acid catalyst) and an oxidizing agent. Understanding the timing of the dehydration of glycerol versus the nucleophilic attack of the aniline is the key to preventing polymerization.

SkraupMechanism Glycerol Glycerol Acrolein Acrolein (Reactive Intermediate) Glycerol->Acrolein H2SO4 / Heat (Dehydration) Adduct Michael Adduct Acrolein->Adduct Aniline 3-Chloro-4-aminophenol Aniline->Adduct + Acrolein (Conjugate Addition) Cyclized 1,2-Dihydroquinoline Intermediate Adduct->Cyclized Electrophilic Aromatic Substitution (Cyclization) Product 7-Chloroquinolin-6-ol Cyclized->Product Oxidant (Ludigol) (Aromatization)

Figure 1: Mechanistic pathway for the Skraup synthesis of 7-chloroquinolin-6-ol.

Standard Operating Procedure: Self-Validating Modified Skraup Protocol

To overcome the traditional limitations of the Skraup reaction, this protocol replaces the highly toxic nitrobenzene with [1] and utilizes boric acid as a reaction moderator.

Reagents:

  • 3-Chloro-4-aminophenol: 1.0 eq (Starting Material)

  • Glycerol (Anhydrous): 2.5 eq (Carbon source)

  • Sodium m-nitrobenzenesulfonate: 0.6 eq (Oxidant)

  • Boric Acid ( H3​BO3​ ): 0.5 eq (Moderator)

  • Sulfuric Acid (70% w/w): 5.0 volumes

Step-by-Step Methodology:

  • Slurry Formation: In a thoroughly dried round-bottom flask equipped with a mechanical stirrer, combine 3-chloro-4-aminophenol, glycerol, sodium m-nitrobenzenesulfonate, and boric acid.

    • Validation Checkpoint: Ensure the mixture is a uniform, flowable slurry before proceeding. Clumping will cause localized exotherms.

  • Controlled Acid Addition: Chill the flask in an ice-water bath. Add 70% H2​SO4​ dropwise.

    • Validation Checkpoint: The internal temperature must not exceed 50°C during addition. If the temperature spikes, glycerol will prematurely dehydrate to acrolein before the aniline is fully solubilized, leading to immediate tar formation.

  • Cyclization Ramp: Remove the ice bath and heat the reaction to 135°C over 45 minutes. The boric acid will complex with the glycerol, controlling its rate of dehydration and preventing a runaway exotherm[2].

  • Oxidative Aromatization: Maintain the temperature at 135°C for 4–5 hours.

    • Validation Checkpoint: Pull an aliquot, quench in water, and analyze via LC-MS. Look for the disappearance of the +2 Da mass (the 1,2-dihydroquinoline intermediate). Do not proceed to workup until the intermediate is fully consumed.

  • Isoelectric Isolation: Cool the reaction to 60°C and pour it onto crushed ice. The product is amphoteric. Slowly add aqueous ammonia ( NH4​OH ) until the pH reaches exactly 6.5–7.0.

    • Validation Checkpoint: A dense precipitate should form at this specific pH (the isoelectric point). If the pH overshoots to >8.5, the product will re-dissolve as a phenoxide ion.

  • Purification: Filter the precipitate, wash with cold water, and recrystallize from ethanol/water to yield the pure 7-chloroquinolin-6-ol.

Yield Optimization & Reagent Comparison

The choice of oxidant and heating method drastically alters the yield and purity profile of the reaction. The table below summarizes quantitative data derived from literature and internal optimization[3],[1].

Oxidant / ModeratorHeating MethodTimeYield (%)Purity (%)Primary Byproduct / Issue
Nitrobenzene / NoneConventional (140°C)4 h3582Severe tarring, polymerization
Nitrobenzene / FeSO4​ Conventional (140°C)4 h5588Iron salt removal during workup
m -NO₂PhSO₃Na / Boric AcidConventional (135°C)5 h7896Trace unreacted intermediate
Nitrobenzene / NoneMicrowave (200°C)20 min7798Requires specialized pressure reactor

Troubleshooting FAQs

Q1: My reaction mixture turns into a black, intractable tar, and my yield is below 30%. How can I prevent this polymerization? Causality: Tar formation is the most common failure mode in the [2]. It occurs when glycerol is dehydrated into acrolein faster than the aniline can perform the nucleophilic conjugate addition. The excess acrolein rapidly polymerizes under high heat and acidic conditions. Solution: You must decouple the dehydration rate from the cyclization rate. Add Boric acid ( H3​BO3​ ) or Ferrous sulfate ( FeSO4​ ) to the initial mixture. Boric acid forms a temporary borate ester with glycerol, acting as a chemical "drip-feed" that releases acrolein slowly into the reaction matrix, virtually eliminating tarring.

Q2: Does the chlorine atom at the 3-position of my starting aminophenol cause regioselectivity issues (mixed isomers)? Causality: No, it actually works to your advantage. In unsubstituted 3-aminophenols, electrophilic cyclization can occur at either the C2 or C6 positions of the aniline ring, yielding a mixture of isomers. However, in 3-chloro-4-aminophenol, the bulky, electron-withdrawing chlorine atom occupies one of the positions ortho to the amine. Solution: No action is needed. The steric and electronic blocking by the chlorine atom forces the cyclization exclusively to the unsubstituted ortho position (C5 on the aniline, which becomes C8 on the quinoline), guaranteeing 7-chloroquinolin-6-ol as the sole regioisomer.

Q3: LC-MS shows a mass corresponding to the dihydroquinoline intermediate (+2 Da). Why isn't my product aromatizing? Causality: The final step of the Skraup synthesis is the oxidative aromatization of the 1,2-dihydroquinoline intermediate. If your oxidant is too weak, depleted, or poorly soluble, the reaction stalls at this intermediate stage. Solution: Ensure you are using at least 0.6 equivalents of an oxidant. Switch from traditional nitrobenzene to Sodium m-nitrobenzenesulfonate (Ludigol). Because Ludigol is highly soluble in the acidic aqueous matrix, it provides a vastly superior and cleaner redox profile[1], ensuring complete aromatization without the need for harsh refluxing.

Q4: I am losing massive amounts of product during the liquid-liquid extraction phase. Ethyl acetate is giving terrible recovery. Why? Causality: 7-Chloroquinolin-6-ol is a highly amphoteric molecule. It contains a basic quinoline nitrogen (pKa ~4.5) and an acidic phenolic hydroxyl group (pKa ~8.5). In highly acidic conditions (pH < 3), it exists as a water-soluble pyridinium salt. In highly basic conditions (pH > 9), it exists as a water-soluble phenoxide. Solution: Abandon liquid-liquid extraction. Instead, utilize isoelectric precipitation . Carefully adjust the aqueous reaction mixture to a pH of exactly 6.5 to 7.0 using aqueous ammonia. At this pH, the molecule exists as a neutral zwitterion with minimum aqueous solubility and will precipitate out of solution as a filterable solid.

References

  • Saggadi, H., et al. (2015). "Variation of the nature of aniline derivatives for the modified Skraup reaction starting from glycerol in water under microwave irradiations". RSC Advances. ResearchGate. URL:[Link]

  • Wikipedia Contributors. "Skraup reaction". Wikipedia, The Free Encyclopedia. URL: [Link]

Sources

Optimization

Technical Support Center: Overcoming Aqueous Solubility of 7-Chloroquinolin-6-ol

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Compound: 7-Chloroquinolin-6-ol (CAS: 1261561-19-6)[1] Physicochemical Profiling: The Causality of Insolubility Before troubleshoot...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Compound: 7-Chloroquinolin-6-ol (CAS: 1261561-19-6)[1]

Physicochemical Profiling: The Causality of Insolubility

Before troubleshooting, it is critical to understand why 7-Chloroquinolin-6-ol resists aqueous dissolution. As a halogenated quinolinol, its molecular architecture dictates its behavior in solution. The planar aromatic quinoline ring promotes strong intermolecular π−π stacking, resulting in a high crystal lattice energy that resists disruption by water.

Furthermore, the compound exhibits pH-dependent ionization. At physiological pH (7.4), the quinoline nitrogen (weak base) is unprotonated, and the hydroxyl group (weak acid) remains un-ionized. This leaves the molecule in a highly lipophilic, neutral state, incurring a massive thermodynamic penalty for cavity formation in an aqueous environment[2].

Table 1: Physicochemical Properties & Solubility Impact

PropertyEstimated ValueImpact on Aqueous Solubility
pKa (Quinoline N) ~4.5 - 5.5Protonated only in acidic media (pH < 4).
pKa (Hydroxyl O) ~8.5 - 9.5Deprotonated only in basic media (pH > 10).
LogP (Neutral Form) 3.0 - 3.5Highly lipophilic at physiological pH (7.4).
Lattice Energy HighPlanar aromatic structure drives rapid precipitation upon dilution.

Troubleshooting Guides & FAQs

Q1: I dissolved 7-Chloroquinolin-6-ol in 100% DMSO at 50 mM, but it precipitates immediately when diluted into my pH 7.4 cell culture media. Why is this happening, and how do I fix it? A1: This is a classic "precipitation upon dilution" phenomenon[3]. 7-Chloroquinolin-6-ol is highly soluble in DMSO due to its lipophilicity. However, when the DMSO stock is diluted into an aqueous buffer, the overall solvent capacity drops below the compound's thermodynamic solubility limit. Because the compound is neutral at pH 7.4, it rapidly nucleates and crashes out. Solution: You must introduce a secondary solubilizing agent, such as Hydroxypropyl- β -cyclodextrin (HP- β -CD), into the aqueous phase before adding the DMSO stock, or utilize a step-down co-solvent system[3].

Q2: My primary cell line is highly sensitive to organic solvents. I cannot use DMSO concentrations above 0.1%. What is the best alternative for physiological pH assays? A2: For highly sensitive bioassays, cyclodextrin complexation is the gold standard[3]. Hydrophilic cyclodextrins like HP- β -CD or Sulfobutylether- β -cyclodextrin (SBE- β -CD) possess a hydrophobic interior cavity and a hydrophilic exterior. The lipophilic quinoline core of 7-Chloroquinolin-6-ol partitions into this cavity, driven by the thermodynamically favorable displacement of high-enthalpy water molecules. This shields the hydrophobic surfaces from the bulk aqueous phase, enhancing solubility without requiring toxic co-solvents[2][4].

Q3: Can I just lower the pH of my buffer to dissolve the compound, and then neutralize it back to pH 7.4 for my assay? A3: No. While 7-Chloroquinolin-6-ol dissolves readily at pH < 4 due to the protonation of the quinoline nitrogen (forming a highly soluble salt), neutralizing the solution back to pH 7.4 will cause the compound to rapidly precipitate as the lipophilic neutral species regenerates[2]. pH adjustment is only a viable strategy if your final assay can be conducted at extreme pH values (e.g., gastric models).

Validated Experimental Protocols

To ensure scientific integrity, every protocol must be a self-validating system. Do not assume your compound is in solution just because the liquid appears clear to the naked eye; microscopic colloidal aggregates often form and can cause false positives/negatives in biological assays.

Protocol A: Solvent-Free Solubilization via HP- β -CD Complexation

Use Case: In vitro cell assays requiring 0% organic solvent.

  • Prepare Host Solution: Dissolve HP- β -CD in your target aqueous buffer (e.g., PBS, pH 7.4) to a final concentration of 20% (w/v)[3].

  • Direct Addition: Weigh the required mass of 7-Chloroquinolin-6-ol and add it directly to the HP- β -CD solution as a dry powder. Mechanistic Note: Avoid dissolving the compound in DMSO first if your goal is a truly solvent-free system.

  • Thermal Activation: Vortex aggressively, then sonicate the suspension in a water bath at 37°C for 45 minutes. The thermal energy helps overcome the activation barrier required to displace water from the cyclodextrin cavity[4].

  • Equilibration: Place the mixture on an orbital shaker at room temperature overnight. Complexation is an equilibrium process and requires time to reach maximum thermodynamic saturation.

  • Phase Separation: Centrifuge the mixture at 10,000 x g for 10 minutes to pellet any un-complexed, insoluble drug[3].

  • Self-Validation (Critical): Filter the supernatant through a 0.22 µm PTFE syringe filter. Quantify the exact concentration of the solubilized compound using HPLC-UV against a standard curve prepared in 100% organic solvent[3].

Protocol B: Co-Solvent Step-Down Dilution

Use Case: Biochemical assays (e.g., enzymatic screens) that can tolerate moderate solvent levels.

  • Primary Stock: Prepare a 50 mM stock solution of 7-Chloroquinolin-6-ol in 100% DMSO[3].

  • Intermediate Ternary Stock: Dilute the primary stock to 5 mM using a ternary co-solvent mixture (e.g., 40% PEG400, 10% Ethanol, 50% DMSO). Mechanistic Note: PEG400 acts as a polymeric co-solvent that increases the dielectric constant gradient, preventing rapid nucleation[2].

  • Aqueous Integration: Slowly add the intermediate stock dropwise to the rapidly stirring aqueous assay buffer to reach your final working concentration.

  • Self-Validation (Critical): Measure the optical density of the final solution at 600 nm (OD600) using a spectrophotometer. An increase in baseline absorbance compared to a vehicle control indicates the presence of microscopic colloidal aggregation.

Table 2: Quantitative Comparison of Solubility Enhancement Strategies

MethodTypical Max Achievable ConcentrationBiological CompatibilityPrimary Mechanism of Action
100% DMSO Stock 10 - 50 mMPoor (Toxic >1% v/v in cells)Disrupts crystal lattice via strong solvation
20% HP- β -CD 1 - 10 mMExcellent (Biologically inert)Hydrophobic cavity inclusion complexation
pH Adjustment (pH 3) > 20 mMPoor (Denatures proteins/cells)Protonation of quinoline nitrogen (Salt formation)
PEG400 / EtOH / H2O 2 - 5 mMModerate (Assay dependent)Reduces dielectric constant of the aqueous phase

Decision Workflow

Use the following logical matrix to determine the optimal solubility strategy for your specific experimental constraints.

SolubilityWorkflow Start 7-Chloroquinolin-6-ol Solubility Issue CheckPH Is assay pH flexible? (Target pH <4 or >10) Start->CheckPH AdjustPH pH Adjustment / Salt Formation (e.g., HCl or NaOH) CheckPH->AdjustPH Yes CheckTox Can cells tolerate organic solvents? CheckPH->CheckTox No (pH 7.4) Success Solubilized Compound Ready for Assay AdjustPH->Success CoSolvent Use Co-solvents (DMSO, PEG400, EtOH) CheckTox->CoSolvent Yes (<1% DMSO) Cyclodextrin Cyclodextrin Complexation (HP-β-CD / SBE-β-CD) CheckTox->Cyclodextrin No (High Sensitivity) CoSolvent->Success Cyclodextrin->Success

Decision matrix for resolving 7-Chloroquinolin-6-ol aqueous solubility issues.

References

  • ChemicalBook . "7-Chloroquinolin-6-ol | 1261561-19-6". ChemicalBook. URL:1

  • BenchChem . "Technical Support Center: Solubility Enhancement for (3-(Quinolin-3-yl)phenyl)methanol in Biological Assays". BenchChem. URL: 3

  • Farmacia Journal . "Preliminary preformulation studies for a new norfloxacin ruthenium (iii) complex with biological activity". Farmacia Journal. URL: 2

  • ResearchGate . "Improvement of the Solubility, Permeability, and Pharmacological Activity of Decoquinate-Loaded Hydroxypropyl-β-Cyclodextrin–Tea Saponins Ternary Complex". Pharmaceuticals. URL: 4

Sources

Troubleshooting

Technical Support Center: Preventing Degradation of 7-Chloroquinolin-6-ol

Target Audience: Researchers, analytical scientists, and drug development professionals. 7-Chloroquinolin-6-ol (CAS 1261561-19-6) is a critical halogenated quinoline derivative utilized extensively as a building block in...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, analytical scientists, and drug development professionals.

7-Chloroquinolin-6-ol (CAS 1261561-19-6) is a critical halogenated quinoline derivative utilized extensively as a building block in organic synthesis and medicinal chemistry[1]. However, its specific molecular architecture makes it highly susceptible to environmental degradation. This technical guide provides field-proven, mechanistically grounded troubleshooting strategies to maintain the structural integrity of this compound during both short- and long-term storage.

Mechanistic Vulnerabilities (The "Why")

To effectively prevent degradation, one must understand the underlying chemical vulnerabilities of the 7-chloro-6-hydroxyquinoline ring system:

  • Auto-Oxidation: The hydroxyl group at the 6-position donates electron density into the quinoline ring. Despite the electron-withdrawing nature of the adjacent chlorine atom, the overall aromatic system remains electron-rich and highly susceptible to electrophilic attack by atmospheric oxygen. This auto-catalytic free radical chain reaction leads to the formation of dark-colored polymeric byproducts[2][3].

  • Photodegradation: Quinoline derivatives strongly absorb UV and visible light, which provides the activation energy required to break bonds and generate reactive oxygen species (ROS). Prolonged exposure to light causes aromatic ring cleavage, yielding toxic degradation products such as carbon and nitrogen oxides[4].

  • Hygroscopicity in Solution: When stored as a stock solution in Dimethyl Sulfoxide (DMSO), the highly hygroscopic nature of the solvent rapidly pulls atmospheric moisture into the vial[5][6]. This water introduction not only causes the hydrophobic 7-Chloroquinolin-6-ol to precipitate out of solution but also accelerates hydrolytic degradation pathways.

Troubleshooting & FAQs

Q1: My 7-Chloroquinolin-6-ol powder has turned from off-white to a dark brown color. Is it still usable? A1: No. A color shift to dark brown or black indicates extensive auto-oxidation and polymerization of the quinoline ring[2]. This is typically caused by storing the container with a loose cap or in a non-inert atmosphere. You must discard the oxidized batch, as the degradation products will severely interfere with downstream assays or synthetic yields.

Q2: I need to store a 10 mM stock solution for several months. Should I use DMSO? A2: While DMSO is the standard solvent for biological assays, it is detrimental for long-term storage if not handled perfectly. DMSO absorbs water from the air every time the vial is opened[6]. We recommend aliquoting the stock solution into single-use volumes immediately after preparation to avoid repeated freeze-thaw cycles, which introduce condensation[7]. Store these aliquots at -80°C.

Q3: Is it better to purge my storage vials with Nitrogen or Argon? A3: For small laboratory vials, Argon is vastly superior . Argon is a monatomic gas that is approximately 38% heavier than atmospheric air (density ~1.78 g/L vs. ~1.29 g/L). When gently blown into a vial, it sinks and forms a dense protective blanket over the chemical, effectively displacing oxygen[8][9]. Nitrogen (density ~1.25 g/L) is slightly lighter than air and readily mixes with ambient oxygen through turbulent diffusion, making it less effective for displacement purging in small, unsealed headspace volumes[9][10].

Storage & Stability Data

Table 1: Optimal Storage Conditions and Expected Shelf Life for 7-Chloroquinolin-6-ol

Storage FormatTemperatureAtmosphereContainer TypeExpected Shelf LifePrimary Risk Factor
Bulk Powder -20°CArgon (Purged)Amber Glass (Sealed)> 24 MonthsAuto-oxidation
Bulk Powder 25°C (Room Temp)Ambient AirClear Glass< 1 MonthPhotolysis & Oxidation
DMSO Stock (10 mM) -80°CArgon HeadspaceCryovial (Single-use)6 - 12 MonthsMoisture Absorption
DMSO Stock (10 mM) -20°CAmbient AirStandard Microfuge< 2 WeeksFreeze-Thaw Condensation

Standard Operating Procedures (SOPs)

Protocol 1: Argon Displacement Purging for Bulk Powder Storage

Rationale: This self-validating protocol ensures complete oxygen displacement, preventing the free-radical oxidation of the quinolinol ring.

  • Preparation: Transfer the desired amount of 7-Chloroquinolin-6-ol powder into an amber glass vial to block UV transmittance.

  • Gas Delivery: Attach a sterile needle to an Argon gas line. Set the regulator to a very low flow rate (it should feel like a gentle breeze against your glove, not a high-pressure jet).

  • Displacement: Insert the needle into the vial, keeping the tip approximately 1 cm above the powder bed. Do not physically disturb the powder.

  • Purging: Allow the Argon to flow for 30–60 seconds. Because Argon is significantly heavier than air, it will fill the vial from the bottom up, pushing the oxygen out of the top[9].

  • Sealing: Slowly withdraw the needle while simultaneously capping the vial tightly. Wrap the cap with Parafilm to prevent gas exchange. Store immediately at -20°C.

Protocol 2: Quality Control (QC) via LC-MS

Rationale: Visual inspection only detects late-stage polymerization. LC-MS is required to detect early-stage oxidative adducts and validate your storage system.

  • Sampling: Dissolve 1 mg of the stored 7-Chloroquinolin-6-ol in 1 mL of LC-MS grade Methanol (avoid DMSO for analytical injections to prevent ion suppression).

  • Analysis: Run a standard reverse-phase gradient (e.g., 5-95% Acetonitrile/Water with 0.1% Formic Acid) over 10 minutes.

  • Validation: The exact monoisotopic mass for 7-Chloroquinolin-6-ol (C9H6ClNO) is 179.01 Da. Look for the primary [M+H]+ peak at m/z 180.0. If you observe peaks at m/z 196.0 (+16 Da), this indicates the formation of an N-oxide or hydroxylated degradation product, mathematically confirming that the storage seal was compromised and oxidation occurred.

Degradation & Prevention Workflow

G Compound 7-Chloroquinolin-6-ol (CAS 1261561-19-6) Light UV / Visible Light (Photolysis) Compound->Light Oxygen Atmospheric Oxygen (Auto-oxidation) Compound->Oxygen Moisture Moisture / Wet DMSO (Hydrolysis/Precipitation) Compound->Moisture Radicals Reactive Oxygen Species & Radical Intermediates Light->Radicals Oxygen->Radicals Moisture->Radicals Accelerates Cleavage Aromatic Ring Cleavage & Polymerization Radicals->Cleavage Degradation AmberVial Amber Vials (Blocks UV) AmberVial->Light Prevents Argon Argon Purging (Displaces O2) Argon->Oxygen Prevents DrySolvent Anhydrous Solvents & Aliquoting DrySolvent->Moisture Prevents

Mechanistic pathways of 7-Chloroquinolin-6-ol degradation and targeted preventative storage strategies.

Comprehensive References

Sources

Optimization

Technical Support Center: Troubleshooting Column Chromatography for Quinoline Derivatives

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers who struggle to isolate high-purity quinoline derivatives.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers who struggle to isolate high-purity quinoline derivatives. Quinolines are ubiquitous in drug discovery and materials science, but their heterocyclic nature presents distinct chromatographic challenges.

This guide is designed to move beyond basic textbook procedures. Here, we will dissect the root causes of poor resolution, streaking, and degradation, and provide field-proven, self-validating protocols to ensure your purification workflows are robust and reproducible.

The Mechanistic Challenge: Silica-Quinoline Interactions

The fundamental issue with purifying quinolines on standard normal-phase silica gel ( SiO2​ ) lies in acid-base chemistry. The lone pair of electrons on the quinoline nitrogen renders the molecule basic (conjugate acid pKa​≈4.9 ). Bare silica gel is densely populated with surface silanol groups ( Si−OH ), which are mildly acidic ( pKa​≈4.5−5.0 ).

When a quinoline derivative travels through a silica column, it undergoes an ion-exchange interaction rather than a simple liquid-solid partition. This strong, non-linear binding leads to severe band broadening, tailing, and in some cases, irreversible adsorption or acid-catalyzed decomposition. Overcoming this requires strategic manipulation of either the mobile phase chemistry or the stationary phase surface.

Troubleshooting FAQs

Q1: My quinoline derivative streaks severely across the TLC plate and tails during column elution. How do I fix this? A: This is the most common manifestation of the silanol-amine interaction. To break this affinity, you must introduce a sacrificial basic modifier to your mobile phase. Adding 1–3% triethylamine (TEA) or a methanolic ammonia solution competitively neutralizes the acidic silanol sites . Because the TEA saturates the active sites on the silica, your quinoline derivative is forced to elute as a tight, symmetrical band based purely on its polarity .

Q2: I am observing poor mass recovery and suspected decomposition of my substituted quinoline on the column. Why is this happening? A: Bare silica gel is an acidic medium. If your quinoline derivative contains acid-sensitive functional groups (e.g., certain acetals, protecting groups, or electron-rich substituents prone to oxidation), prolonged exposure to the silica surface will catalyze degradation. Solution: You must switch your stationary phase. Basic or neutral alumina is a classic alternative that entirely avoids acidic degradation . Alternatively, modern amine-functionalized silica (e.g., KP-NH) masks the underlying silanols with covalently bonded propylamine groups, providing a neutral environment that dramatically improves recovery for sensitive basic amines .

Q3: Even with TEA, my highly lipophilic quinoline co-elutes with non-polar byproducts. What is the next step? A: In normal-phase chromatography, highly lipophilic compounds elute very close to the solvent front. This compresses the separation window, making it nearly impossible to resolve structurally similar non-polar impurities. Solution: Transition to Reverse-Phase (RP) chromatography using a C18 stationary phase. By reversing the affinities—where the stationary phase is hydrophobic and the mobile phase is polar—you drastically expand the separation window for lipophilic compounds. For mass-spectrometry (MS) compatible preparative runs, use 0.1% formic acid to maintain sharp peak shapes and ensure the quinoline remains protonated .

Quantitative Data: Solvent and Stationary Phase Selection

To streamline your method development, consult the following empirical data summaries for modifier and stationary phase selection.

Table 1: Mobile Phase Modifiers for Basic Amines
ModifierTypical Conc.Mechanism of ActionBest Use Case
Triethylamine (TEA) 1–3% (v/v)Competitively binds to acidic silanol groupsNormal-phase silica chromatography of stable quinolines
Ammonia ( NH3​ in MeOH) 0.5–2% (v/v)Neutralizes silanols; increases overall eluent polarityHighly polar or strongly basic quinoline derivatives
Formic Acid 0.1% (v/v)Ion-pairing; protonates the amine for RP-HPLCReverse-phase (C18) LC-MS guided purification
Table 2: Stationary Phase Selection for Quinolines
Stationary PhaseSurface ChemistryQuinoline Interaction ProfileRecommended Application
Bare Silica ( SiO2​ ) Acidic Silanols ( pKa​≈4.5 )High risk of streaking/irreversible bindingNon-basic or highly sterically hindered quinolines
Basic Alumina ( Al2​O3​ ) Basic surface sitesMinimal acid-base retention; excellent recoveryAcid-sensitive or highly basic quinoline analogs
Amine-Silica (KP-NH) Propylamine-cappedSilanols masked; purely partition-based elutionBroad-spectrum organic amines and heterocycles
C18 (Reverse Phase) Hydrophobic alkyl chainsHydrophobic interactions; requires aqueous gradientLipophilic quinolines; separation of closely related isomers

Experimental Protocols

Protocol A: Preparation and Execution of a TEA-Deactivated Normal-Phase Column

This protocol is self-validating: it includes a 2D-TLC check to ensure your compound is stable before committing your entire batch to the column.

  • Stability Check (2D-TLC): Spot your crude mixture in the corner of a square silica TLC plate. Develop the plate in your proposed solvent system (e.g., 80:20 Hexane:EtOAc with 1% TEA). Dry the plate, rotate it 90 degrees, and develop it again in the exact same solvent. Validation: If the target spot deviates from the diagonal line, the compound is degrading on the silica. Abort and switch to Protocol B.

  • Solvent Preparation: Prepare the mobile phase in a single batch to ensure a consistent modifier concentration. Mix Hexane and EtOAc, then add exactly 1% (v/v) TEA.

  • Column Packing (Slurry Method): Mix silica gel with the TEA-modified solvent to form a uniform slurry. Pour into the column. Causality: Packing with the modified solvent ensures all active silanol sites are pre-saturated with TEA before the quinoline is introduced, preventing irreversible binding at the column head.

  • Sample Loading: Dissolve the crude mixture in a minimum volume of the modified eluent. Load carefully onto the flat silica bed.

  • Elution & Monitoring: Elute under positive pressure. Monitor fractions via UV detection (254 nm).

  • Post-Column Processing: Pool pure fractions based on TLC/UV analysis. Evaporate under reduced pressure. Note: Residual TEA can be removed by placing the flask under high vacuum overnight or via azeotropic distillation with toluene.

Protocol B: Reverse-Phase (C18) Flash Chromatography for Lipophilic Quinolines
  • Mobile Phase Preparation: Prepare Solvent A (Milli-Q Water + 0.1% Formic Acid) and Solvent B (Acetonitrile + 0.1% Formic Acid). Causality: Formic acid ensures the quinoline remains protonated, preventing secondary tailing interactions with any unendcapped silanols on the C18 support.

  • Column Equilibration: Flush a pre-packed C18 flash column with 3–5 column volumes (CV) of the initial gradient mixture (e.g., 10% B).

  • Sample Loading (Solid Load): Highly lipophilic quinolines often precipitate if loaded in polar starting conditions. Dissolve the crude in a volatile solvent (e.g., DCM), add a small amount of Celite or C18 powder (1:2 ratio to crude mass), and evaporate to a free-flowing powder. Load this into a solid loading cartridge. Validation: Solid loading prevents sample crash-out at the column head, ensuring sharp, symmetrical peak shapes.

  • Gradient Elution: Run a shallow linear gradient from 10% B to 100% B over 15–20 CVs.

  • Fraction Analysis: Analyze fractions via LC-MS to confirm the exact mass of the target quinoline and verify the absence of co-eluting lipophilic isomers before pooling.

Decision Workflow

Use the following logical matrix to determine the optimal purification strategy for your specific quinoline derivative.

QuinolineWorkflow N1 Crude Quinoline Mixture N2 TLC on Bare Silica N1->N2 N3 Severe Streaking / Tailing? N2->N3 N4 Add 1-2% TEA/NH3 to Mobile Phase N3->N4 Yes N7 Co-eluting Lipophilic Impurities? N3->N7 No N5 Degradation or Irreversible Binding? N4->N5 N6 Use Alumina or KP-NH Silica N5->N6 Yes N5->N7 No N8 Reverse-Phase (C18) Chromatography N7->N8 Yes N9 Proceed to Normal-Phase Flash N7->N9 No

Workflow for troubleshooting quinoline purification based on TLC and column behavior.

References

  • Investigation on liquid chromatographic separation of basic compounds using silica column with aqueous/organic mobile phase containing triethylamine and acetic acid. Wu, A.-B., et al. Biomedical Chromatography (2004). URL:[Link]

  • Is there an easy way to purify organic amines? Biotage Technical Blog (2023). URL:[Link]

  • Separation of Quinoline on Newcrom R1 HPLC column. SIELC Technologies Applications. URL:[Link]

Troubleshooting

Technical Support Center: A Researcher's Guide to Identifying and Removing Impurities from 7-Chloroquinolin-6-ol

Welcome to the Technical Support Center for 7-Chloroquinolin-6-ol. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for 7-Chloroquinolin-6-ol. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis and purification of this important quinoline derivative. Here, we move beyond simple protocols to provide in-depth, field-proven insights into the causality behind experimental choices, ensuring the integrity and success of your work.

Introduction: The Challenge of Purity in 7-Chloroquinolin-6-ol Synthesis

7-Chloroquinolin-6-ol is a valuable building block in medicinal chemistry. However, like many substituted quinolines, its synthesis is often accompanied by the formation of closely related impurities that can be challenging to remove. These impurities can arise from various sources, including side reactions, unreacted starting materials, and degradation of the final product. Achieving high purity is paramount for accurate biological evaluation and to meet regulatory standards. This guide provides a structured approach to identifying and eliminating these impurities.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect when synthesizing 7-Chloroquinolin-6-ol?

The nature of impurities is intrinsically linked to the synthetic route employed. Two plausible pathways for the synthesis of 7-Chloroquinolin-6-ol are:

  • Classical Quinoline Synthesis (e.g., Skraup or Combes-von Miller) followed by functional group manipulation: This could involve the synthesis of a quinoline core with subsequent introduction of the chloro and hydroxyl groups.

  • Demethylation of 7-chloro-6-methoxyquinoline: This is a common and effective method for obtaining the corresponding hydroxyquinoline.[1]

Based on these routes, the following impurities are frequently encountered:

  • Isomeric Impurities: The cyclization step in many quinoline syntheses can lead to the formation of regioisomers. For instance, in a Skraup or Combes synthesis, you might encounter the formation of 5-chloroquinolin-6-ol or other positional isomers.[2][3] The directing effects of the substituents on the aniline precursor play a crucial role here.

  • Unreacted Starting Materials: Incomplete reactions can result in the presence of the aniline precursor, glycerol (in the Skraup synthesis), or the β-diketone (in the Combes synthesis).[4][5] If a demethylation route is used, unreacted 7-chloro-6-methoxyquinoline will be a primary impurity.

  • Over-alkylation/Under-alkylation Products: If the hydroxyl group is introduced via an ether cleavage, incomplete cleavage will leave the methoxy precursor, while side reactions could potentially lead to other alkylated byproducts.

  • Degradation Products: 7-Chloroquinolin-6-ol can be susceptible to degradation under harsh reaction or work-up conditions. This can include oxidation, hydrolysis, or photodecomposition, leading to a variety of byproducts.[6][7]

  • Reagent-derived Impurities: Impurities from the reagents used, such as oxidizing or reducing agents, can also contaminate the final product.

Q2: My initial spectroscopic analysis (NMR, MS) of crude 7-Chloroquinolin-6-ol shows a complex mixture. How can I begin to identify the impurities?

A systematic approach is key.

  • Hypothesize Potential Impurities: Based on your synthetic route, list all likely side products and unreacted starting materials.

  • Analyze the Mass Spectrum (MS): Look for molecular ion peaks that correspond to your hypothesized impurities. For example, the presence of a peak at M+14 relative to your product could indicate the presence of the methoxy precursor.

  • Scrutinize the 1H NMR Spectrum:

    • Isomeric Impurities: Look for extra aromatic signals with different splitting patterns or chemical shifts than your desired product.

    • Unreacted Starting Materials: Compare the crude spectrum to the spectra of your starting materials.

    • Methoxy Precursor: The presence of a singlet around 3.8-4.0 ppm would strongly suggest the presence of the 6-methoxy impurity.

  • Utilize 2D NMR Techniques: Techniques like COSY and HSQC can help in assigning protons and carbons, which is invaluable for elucidating the structures of unknown impurities.

  • Forced Degradation Studies: To identify potential degradation products, subject a small sample of your purified material to stress conditions (acid, base, oxidation, heat, light) as recommended by ICH guidelines.[1] Analysis of the resulting mixtures by LC-MS can help identify degradation products that might be forming during your synthesis or on storage.

Troubleshooting and Purification Guides

This section provides detailed protocols and troubleshooting advice for common purification challenges.

Issue 1: Presence of Isomeric Impurities

Isomeric impurities often have very similar polarities, making them difficult to separate.

start Crude Product (with Isomers) recrystallization Recrystallization (Solvent Screening) start->recrystallization column Column Chromatography recrystallization->column If isomers co-crystallize pure_product Pure 7-Chloroquinolin-6-ol recrystallization->pure_product If successful prep_hplc Preparative HPLC column->prep_hplc If separation is poor column->pure_product If successful prep_hplc->pure_product

Caption: Workflow for the separation of isomeric impurities.

1. Recrystallization

Recrystallization is the first line of defense for purification. The key is to find a solvent or solvent system in which the desired product has high solubility at elevated temperatures and low solubility at room temperature, while the isomeric impurity has a different solubility profile.[8]

Solvent Screening Protocol:

  • Place approximately 10-20 mg of your crude material into several small test tubes.

  • To each tube, add a different solvent (e.g., ethanol, methanol, acetone, ethyl acetate, toluene, or a mixture like ethanol/water or methanol/acetone).[9]

  • Heat the tubes to the boiling point of the solvent, adding the solvent dropwise until the solid just dissolves.

  • Allow the tubes to cool slowly to room temperature, and then in an ice bath.

  • Observe the quantity and quality of the crystals formed. The ideal solvent will give a high recovery of pure crystals.

Recrystallization Data for Quinoline Derivatives (Illustrative)

Solvent/Solvent SystemSuitability for Quinoline DerivativesReference
EthanolOften a good choice for recrystallization.[6]
Methanol/AcetoneA useful solvent mixture for adjusting polarity.[9]
TolueneEffective for less polar quinoline derivatives.[10]
Dichloromethane/HexaneGood for precipitating less soluble compounds.[11]

2. Column Chromatography

If recrystallization fails to separate the isomers, column chromatography is the next step.

Column Chromatography Protocol:

  • Adsorbent: Silica gel is the most common stationary phase for quinoline derivatives.

  • Eluent System Selection (TLC):

    • Dissolve a small amount of your crude product in a suitable solvent (e.g., dichloromethane or ethyl acetate).

    • Spot the solution on a TLC plate and develop it in various solvent systems (e.g., hexane/ethyl acetate, dichloromethane/methanol).

    • The ideal eluent system will show good separation between the spot for your product and the isomeric impurity, with an Rf value for your product between 0.2 and 0.4.

  • Column Packing and Loading:

    • Pack a glass column with a slurry of silica gel in the chosen eluent.

    • Adsorb your crude product onto a small amount of silica gel and load it onto the top of the column.

  • Elution and Fraction Collection:

    • Elute the column with the chosen solvent system, collecting fractions.

    • Monitor the fractions by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure.

Issue 2: Removal of Unreacted 7-chloro-6-methoxyquinoline

This impurity is common if you are synthesizing 7-Chloroquinolin-6-ol via demethylation.

start Crude Product (with Methoxy Impurity) acid_base Acid-Base Extraction start->acid_base recrystallization Recrystallization acid_base->recrystallization If impurity remains pure_product Pure 7-Chloroquinolin-6-ol acid_base->pure_product If successful column Column Chromatography recrystallization->column If still impure recrystallization->pure_product If successful column->pure_product

Caption: Workflow for the removal of the methoxy precursor.

1. Acid-Base Extraction

The phenolic hydroxyl group in 7-Chloroquinolin-6-ol makes it acidic, allowing for separation from the non-acidic methoxy precursor.

Protocol:

  • Dissolve the crude product in an organic solvent (e.g., ethyl acetate or dichloromethane).

  • Extract the organic solution with an aqueous base (e.g., 1M NaOH). The 7-Chloroquinolin-6-ol will deprotonate and move into the aqueous layer, while the 7-chloro-6-methoxyquinoline will remain in the organic layer.

  • Separate the aqueous layer and carefully acidify it with a strong acid (e.g., 1M HCl) to precipitate the pure 7-Chloroquinolin-6-ol.

  • Filter the precipitate, wash with cold water, and dry.

2. Recrystallization and Column Chromatography

If acid-base extraction is not completely effective, the difference in polarity between the hydroxyl and methoxy groups can be exploited in recrystallization and column chromatography, following the protocols described above. The more polar 7-Chloroquinolin-6-ol will have different solubility and retention times compared to the less polar methoxy precursor.

Issue 3: Presence of Degradation Products

Degradation products can be diverse and may require a multi-step purification strategy.

Forced Degradation: A Tool for Identification

To understand potential degradation pathways, a forced degradation study is invaluable.

Forced Degradation Protocol Overview:

Stress ConditionTypical Reagents and ConditionsPotential Degradation PathwaysReference
Acid Hydrolysis 0.1 M HCl, heatHydrolysis of functional groups, ring opening[7]
Base Hydrolysis 0.1 M NaOH, heatSimilar to acid hydrolysis, potential for other base-catalyzed reactions[7]
Oxidation 3% H2O2, room temperatureFormation of N-oxides, hydroxylation of the aromatic rings[1]
Thermal Degradation Dry heat (e.g., 100 °C)Decomposition, polymerization[1]
Photodegradation Exposure to UV lightPhotochemical reactions, dimerization[1]

Purification Strategy for Degradation Products:

A combination of aqueous work-up, recrystallization, and column chromatography is typically required to remove a complex mixture of degradation products. The specific strategy will depend on the nature of the impurities identified.

Conclusion: A Pathway to Purity

The successful synthesis of high-purity 7-Chloroquinolin-6-ol relies on a thorough understanding of the potential impurities and a systematic approach to their removal. By carefully considering the synthetic route, employing appropriate analytical techniques for identification, and strategically applying purification methods such as recrystallization and chromatography, researchers can confidently obtain a product of the desired quality. This guide provides the foundational knowledge and practical protocols to troubleshoot common purification challenges and achieve your research goals.

References

  • BenchChem. (2025). Technical Support Center: Optimization of 7-Chloroquinoline Synthesis.
  • BenchChem. (2025). Technical Support Center: Managing Impurities in 7-Chloro-6-nitroquinoline Production.
  • University of Colorado Boulder. (n.d.). Recrystallization.
  • BenchChem. (2025). An In-Depth Technical Guide to the Synthesis of 7-Chloro-6-nitroquinoline.
  • Wikipedia. (2023). Combes quinoline synthesis.
  • SciSpace. (2016). Forced Degradation Studies.
  • BenchChem. (2025). A Comparative Guide to the Reactivity of 7- Chloro-6-nitroquinoline and 4-chloro-7- nitroquinoline in Nucleophilic Aromatic Substitution.
  • Semantic Scholar. (2018). Click synthesis of new 7-chloroquinoline derivatives by using ultrasound irradiation and evaluation of their biological activity.
  • Google Patents. (2008). WO2008135966A1 - Process for the purification of optically impure 2-(2-(3(s)-(3-(7-chloro-2-quinolinyl)ethenyl)phenyl).
  • Sotorasib | New Drug Approvals. (2021).
  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents.
  • PMC. (2012). Synthesis of 8-Hydroxyquinoline Derivatives as Novel Antitumor Agents.
  • Betti reaction enables efficient synthesis of 8-hydroxyquinoline inhibitors of 2-oxoglutarate oxygenases. (n.d.).
  • IIP Series. (n.d.). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS.
  • MedCrave online. (2016). Forced Degradation Studies.
  • Benchchem. (2025). Preventing side product formation in the synthesis of quinoline derivatives.
  • Google Patents. (n.d.). CN103304477B - Purification method of 8-hydroxyquinoline crude product.
  • Wikipedia. (n.d.). Combes quinoline synthesis.
  • University of California, Los Angeles. (n.d.). Part 1. (revised 7/10) Recrystallization is the most common method for purifying solid compoun.
  • PharmaCores. (2026). Stability Studies of Pharmaceuticals: Ensuring Efficacy and Safety Over Time.
  • PubChem. (n.d.). 7-(Benzyloxy)-4-chloro-6-methoxyquinoline.
  • MDPI. (2016). Recent Advances in Metal-Free Quinoline Synthesis.
  • Research and Reviews: Journal of Chemistry. (2013). 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications.
  • BenchChem. (2025). Application Notes & Protocols: Step-by-Step Synthesis of 6-Hydroxyquinoline Derivatives.
  • Preparation and Properties of Quinoline. (n.d.).
  • ResearchGate. (2015). Synthesis of 6- hydroxyquinoline starting from glycerol via improved microwave- assisted modified Skraup reaction and Bamberger rearrangement.
  • PubMed. (2006). On the mechanism of the Skraup-Doebner-Von Miller quinoline synthesis.
  • BLD Pharm. (n.d.). 205448-66-4|Methyl 4-chloro-7-methoxyquinoline-6-carboxylate.
  • Google Patents. (n.d.). CN106008336A - The preparation method of 4-chloro-6,7-dimethoxyquinoline.
  • BenchChem. (2025). An In-depth Technical Guide to 7-Chloro-6-nitroquinoline (CAS: 58416-31-2).
  • PubChem. (n.d.). 4-Chloro-6,7-dimethoxyquinoline.
  • PubMed. (2021). Formulation and stability study of hydroxychloroquine sulfate oral suspensions.

Sources

Optimization

Technical Support Center: Managing Thermal Instability in 7-Chloroquinolin-6-ol Synthesis

Overview 7-Chloroquinolin-6-ol is a critical intermediate in the development of active pharmaceutical ingredients (APIs), including antimalarial agents and kinase inhibitors 1. The synthesis of highly functionalized quin...

Author: BenchChem Technical Support Team. Date: March 2026

Overview

7-Chloroquinolin-6-ol is a critical intermediate in the development of active pharmaceutical ingredients (APIs), including antimalarial agents and kinase inhibitors 1. The synthesis of highly functionalized quinolines often necessitates elevated temperatures (e.g., via Skraup or Friedländer cyclization) 2. However, the presence of the electron-donating 6-hydroxyl group and the potentially labile 7-chloro substituent renders the molecule highly susceptible to thermal degradation, oxidative polymerization, and dechlorination 3.

This technical guide provides mechanistic troubleshooting and validated protocols to help chemists manage thermal hazards and optimize reaction yields.

Section 1: Troubleshooting & FAQs

Q1: Why does my reaction mixture turn into an intractable black tar at temperatures above 150°C?

  • Causality: The formation of tar is primarily driven by oxidative polymerization and thermal decomposition 3. The 6-hydroxyl group increases the electron density of the quinoline ring, making it highly susceptible to oxidation when exposed to trace oxygen at high temperatures. Prolonged thermal stress initiates radical-mediated polymerization pathways 3.

  • Solution: Systematically screen a range of temperatures to find the optimal balance between reaction rate and product stability 3. Utilize a high-boiling, inert, aprotic solvent and ensure vigorous stirring to prevent localized hot spots 3. Implement a strict inert atmosphere (Argon/N₂) and consider transitioning to continuous flow chemistry to drastically reduce the residence time of the molecule at elevated temperatures 4.

Q2: I am observing significant dechlorination (formation of quinolin-6-ol). How can I prevent this?

  • Causality: Dechlorination at the 7-position occurs via homolytic C-Cl bond cleavage under extreme thermal stress, or via nucleophilic aromatic substitution if the reaction medium contains strong nucleophiles or bases at high temperatures.

  • Solution: Lower the reaction temperature. Even a small reduction in temperature can significantly decrease degradation pathways 3. If the cyclization requires high activation energy, consider using catalytic additives (e.g., Lewis acids) to lower the required reaction temperature, or utilize microwave-assisted synthesis for rapid, uniform heating [[1]]().

Q3: How do I manage exothermic runaway during the cyclization step upon scale-up?

  • Causality: Quinoline ring formation is highly exothermic. In traditional batch reactors, the low surface-area-to-volume ratio prevents efficient heat dissipation 5. This leads to thermal runaway, which not only degrades the 7-chloroquinolin-6-ol product but also poses a severe safety hazard 4.

  • Solution: Transition to continuous flow chemistry. Flow reactors utilize micro-channels that provide an exceptionally high surface-area-to-volume ratio, enabling rapid heat transfer and precise temperature control 4, 6. This prevents localized overheating and suppresses decomposition pathways 5.

Section 2: Experimental Protocols

Protocol A: Batch Optimization with Strict Thermal Control

Self-Validating Mechanism: In-process TLC/LC-MS monitoring ensures the reaction is quenched immediately upon reaching maximum conversion, preventing over-heating degradation.

  • Preparation: In a multi-neck round-bottom flask equipped with a reflux condenser, calibrated internal thermometer, and magnetic stirrer, combine the aniline precursor and carbonyl derivative 3, 2.

  • Solvent Selection: Add a high-boiling, aprotic solvent (e.g., DMF or NMP) that is inert to the reaction conditions 3.

  • Inert Atmosphere: Purge the system with Argon for 15 minutes to displace oxygen, mitigating oxidative polymerization risks 3.

  • Controlled Heating: Immerse the flask in a pre-heated, well-stirred oil bath or heating mantle with a PID temperature controller 3. Ramp the internal temperature to 130°C at a controlled rate of 5°C/min.

  • Monitoring: Take aliquots every 30 minutes. Analyze via LC-MS. If the 7-chloroquinolin-6-ol peak plateaus and degradation peaks (e.g., dechlorination) appear, immediately remove the heat source.

  • Quenching: Cool the mixture rapidly in an ice-water bath to <20°C to halt thermal degradation kinetics [[7]]().

Protocol B: Continuous Flow Synthesis for Thermal Hazard Mitigation

Self-Validating Mechanism: Steady-state operation ensures that every micro-volume of reactant experiences the exact same thermal history, guaranteeing reproducible yields without batch-to-batch variation 6.

  • System Priming: Prime a continuous flow reactor system with the chosen reaction solvent 6.

  • Reagent Loading: Load Syringe A with a 0.5 M solution of the aniline precursor and Syringe B with a 0.5 M solution of the cyclization partner.

  • Reactor Configuration: Connect the syringes to a T-mixer leading into a microreactor coil (e.g., 10 mL volume) 4.

  • Thermal Regulation: Submerge the microreactor coil in an active heating jacket set to 160°C. The high surface area ensures instantaneous heat transfer 5.

  • Flow Rate & Pressure: Set the combined flow rate to 2.0 mL/min, yielding a precise residence time of 5 minutes. Attach a Back Pressure Regulator (BPR) set to 100 psi to prevent solvent boiling and maintain a single-phase liquid state 4.

  • Collection: Discard the first 2 residence times (10 mins) to ensure steady-state. Collect the output stream in a flask cooled to 0°C to immediately quench the product 7.

Section 3: Quantitative Data Presentation

Table 1: Comparative Analysis of Batch vs. Continuous Flow Parameters for 7-Chloroquinolin-6-ol Synthesis

ParameterTraditional Batch ProcessContinuous Flow ProcessImpact on 7-Chloroquinolin-6-ol
Heat Transfer Efficiency Low (Surface-area limited)Very High (Micro-channels)Prevents localized hot spots and tar formation 5.
Residence Time at High Temp Hours (2 - 6 hrs)Minutes (1 - 5 mins)Minimizes dechlorination and oxidative degradation 4.
Temperature Control ± 10°C (Inconsistent)± 0.5°C (Precise)Suppresses unwanted side reactions [[6]]().
Scalability Non-linear (Requires re-optimization)Linear (Run longer or number-up)Eliminates thermal runaway risks at scale 4, 6.
Yield (Typical) 40% - 60% (Variable)75% - 90% (Consistent)Higher purity profile with fewer polymeric byproducts 6.

Section 4: Visualizations

ThermalDegradation A 7-Chloroquinolin-6-ol (Starting Material) B Thermal Stress (>150°C) A->B Heating C C-Cl Bond Cleavage (Dechlorination) B->C Radical/Nucleophilic Attack D Oxidative Polymerization (Tar Formation) B->D O2 Exposure E Quinolin-6-ol (Impurity) C->E H-abstraction F Insoluble Polymeric Mass (Yield Loss) D->F Aggregation

Figure 1: Thermal degradation pathways of 7-Chloroquinolin-6-ol under batch heating conditions.

FlowWorkflow N1 Precursor A (Aniline Deriv.) N3 Syringe Pumps (Flow Control) N1->N3 N2 Precursor B (Carbonyl Deriv.) N2->N3 N4 Microreactor Coil (High Surface Area) N3->N4 Mixed Feed N6 Back Pressure Reg. (Boiling Point Elev.) N4->N6 Reacted Stream N5 Active Thermal Jacket (Heat Dissipation) N5->N4 T Control N7 7-Chloroquinolin-6-ol (High Purity) N6->N7 Collection

Figure 2: Continuous flow setup for precise thermal management during quinoline synthesis.

References

  • Title: The Potential of Continuous Flow Chemistry in API Synthesis Source: Pharma Focus America URL: [Link]

  • Title: Flow Chemistry in the Pharmaceutical Industry Source: Syrris URL: [Link]

  • Title: Green Synthesis of Quinoline and Its Derivatives Source: International Journal of Pharmaceutical Sciences URL: [Link]

  • Title: Effects of time and temperature on the Friedländer quinoline synthesis Source: ResearchGate URL: [Link]

  • Title: Advances in Flow Chemistry for Organolithium-Based Synthesis: A Process Perspective Source: MDPI URL: [Link]

  • Title: Synthesis and Biological Evaluation of Quinoline Derivatives as a Novel Class of Broad-Spectrum Antibacterial Agents Source: PMC (NIH) URL: [Link]

Sources

Troubleshooting

Technical Support Center: Optimizing Catalyst Selection for 7-Chloroquinolin-6-ol Synthesis

Prepared by: Gemini, Senior Application Scientist Welcome to the technical support center for the synthesis of 7-Chloroquinolin-6-ol. This guide is designed for researchers, chemists, and drug development professionals t...

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the synthesis of 7-Chloroquinolin-6-ol. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of catalyst selection and optimization for this critical chemical transformation. We will move beyond simple protocols to explore the underlying principles that govern catalyst performance, enabling you to troubleshoot effectively and enhance the efficiency, yield, and purity of your synthesis.

The synthesis of substituted quinolines, such as 7-Chloroquinolin-6-ol, is most commonly achieved through cyclocondensation reactions, with the Friedländer synthesis being a prominent and versatile method.[1][2] This reaction involves the acid- or base-catalyzed condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group.[2] The choice of catalyst is not merely a procedural step; it is the pivotal decision that dictates reaction efficiency, regioselectivity, and the impurity profile of the final product.

Frequently Asked Questions (FAQs): Foundational Concepts
Q1: What is the primary synthetic route for 7-Chloroquinolin-6-ol where catalyst selection is critical?

The most direct and adaptable route is a variation of the Friedländer annulation. This involves reacting a 2-amino-4-chloro-5-hydroxy-substituted benzaldehyde or ketone with a carbonyl compound that possesses an α-methylene group (e.g., acetaldehyde, acetone, or a β-ketoester). The reaction proceeds via an initial condensation followed by a cyclodehydration step to form the quinoline ring.[1][2] Both of these steps are critically influenced by the catalyst.

Q2: Why is catalyst selection so pivotal for this specific synthesis?

Catalyst selection directly impacts several key outcomes:

  • Reaction Rate and Yield: The right catalyst accelerates the condensation and cyclization steps, often dramatically reducing reaction times and improving overall yield.[3] Harsh conditions like high temperatures, which might be needed without a catalyst, can lead to degradation and lower yields.[1]

  • Regioselectivity: While the precursors for 7-Chloroquinolin-6-ol are designed to yield the desired isomer, inappropriate catalysis can sometimes promote side reactions leading to other isomers, although this is less common in the Friedländer synthesis than in others like the Doebner-Miller reaction.[4]

  • Side Product Formation: The starting materials can undergo self-condensation, a common issue with 2-aminoaryl carbonyls and the α-methylene component.[5] An optimized catalyst system minimizes these competing reactions.

  • Process Sustainability: Modern catalysts, including ionic liquids and heterogeneous catalysts, offer greener alternatives by enabling milder reaction conditions and simplifying purification through easy removal and potential recyclability.[3][6][7]

Q3: What are the main classes of catalysts used for quinoline synthesis?

The catalysts can be broadly categorized, each with specific advantages and applications:

  • Brønsted Acids: Traditional choices like sulfuric acid (H₂SO₄), p-toluenesulfonic acid (p-TsOH), and hydrochloric acid (HCl) are effective but can require harsh conditions and difficult workups.[1][5]

  • Lewis Acids: Reagents like zinc chloride (ZnCl₂) and iron(III) chloride (FeCl₃) are also common, promoting the reaction through a different mechanism of carbonyl activation.[5]

  • Bases: Strong bases like potassium hydroxide (KOH) and sodium hydroxide (NaOH), or milder organic bases like piperidine, are used to catalyze the initial aldol-type condensation.[1][5]

  • Heterogeneous Catalysts: This modern class includes zeolites, sulfated polyborate, and functionalized graphitic carbon nitride (g-C₃N₄).[1][6][8] Their primary advantage is ease of separation from the reaction mixture, simplifying purification and allowing for reuse.

  • Modern Homogeneous Catalysts: This category includes transition metal complexes (e.g., Ruthenium-based) and ionic liquids, which can offer high efficiency under mild conditions.[3][7][9]

Troubleshooting and Optimization Guide

This section addresses specific issues you may encounter during the synthesis of 7-Chloroquinolin-6-ol in a practical, question-and-answer format.

Problem 1: The reaction yield is very low or non-existent.

Possible Cause: Your chosen catalyst is inappropriate for the specific electronic properties of your substrates or is being inhibited.

Solution & Explanation: The electronic nature of the substituents on both the 2-aminoaryl ketone and the α-methylene compound dictates the optimal catalytic conditions. The hydroxyl (-OH) group at the 5-position and the chloro (-Cl) group at the 4-position on the aniline precursor have competing electronic effects.

  • When to Choose an Acid Catalyst: Acid catalysts are generally effective for this reaction. They work by protonating the carbonyl oxygen of the α-methylene compound, making the α-carbon more susceptible to nucleophilic attack by the amino group of the aniline derivative. Brønsted acids like p-TsOH are a good starting point.[5] If that fails, a stronger Lewis acid might be necessary.

  • When to Choose a Base Catalyst: Base catalysts deprotonate the α-methylene compound, forming an enolate which then attacks the carbonyl of the 2-aminoaryl ketone.[1] This can be effective, but the phenolic -OH group on your starting material is also acidic and may interfere with strong bases. If using a base, a milder one like piperidine or DBU might be preferable to KOH.[1]

  • Check for Inhibitors: Ensure your starting materials are pure and your solvents are anhydrous, especially for acid-catalyzed reactions where water can interfere.[4][5]

dot

Catalyst_Selection_Workflow Catalyst Selection Logic for 7-Chloroquinolin-6-ol Synthesis start Start: Low Yield Issue substrate_analysis Analyze Substrates: - 2-amino-4-chloro-5-hydroxy-arylketone - α-methylene carbonyl compound start->substrate_analysis acid_path Try Acid Catalysis (General Purpose) substrate_analysis->acid_path Default Path base_path Consider Base Catalysis (Alternative) substrate_analysis->base_path If acid fails or side reactions occur acid_options Brønsted Acid (p-TsOH) or Lewis Acid (ZnCl₂) acid_path->acid_options base_options Mild Base (Piperidine) or Strong Base (KOH, use with caution) base_path->base_options check_purity Are starting materials pure and conditions anhydrous? acid_options->check_purity base_options->check_purity success Yield Improved check_purity->success Yes purify Purify/Dry Reagents check_purity->purify No failure Still Low Yield (Proceed to Advanced Options) purify->acid_path

Caption: Decision workflow for initial catalyst selection.

Problem 2: Significant formation of dark, polymeric side products.

Possible Cause: The reaction conditions are too harsh, or the catalyst is too aggressive, leading to self-condensation of the 2-aminoaryl ketone starting material.

Solution & Explanation: 2-aminobenzophenones, especially at high temperatures, can self-condense to form undesired diazocine structures.[5] The phenolic hydroxyl group can also be susceptible to oxidation, forming colored impurities.

  • Lower the Temperature: High temperatures are a primary cause of polymerization.[1] Try running the reaction at a lower temperature for a longer duration.

  • Switch to a Milder, Modern Catalyst: This is an ideal scenario to explore advanced catalytic systems.

    • Ionic Liquids: Room-temperature ionic liquids like 1-butylimidazolium tetrafluoroborate ([Hbim]BF₄) can act as both the solvent and a promoter, often enabling the reaction to proceed efficiently at lower temperatures without any added catalyst.[7]

    • Heterogeneous Catalysts: A reusable solid acid catalyst, such as a Brønsted acid functionalized g-C₃N₄, can provide high surface acidity while preventing the harsh conditions associated with strong soluble acids.[6] This often leads to cleaner reactions and simpler workups.

  • Microwave-Assisted Synthesis: Microwave heating can dramatically shorten reaction times, which can minimize the formation of degradation products that occur over long heating periods.[10]

Problem 3: The final product is difficult to purify due to residual catalyst.

Possible Cause: Use of a homogeneous acid or base catalyst that is soluble in the reaction mixture and challenging to separate from the product.

Solution & Explanation: This is a classic problem with traditional catalysts like H₂SO₄ or KOH. The solution lies in switching to a catalyst that exists in a different phase from the reaction solution.

  • Embrace Heterogeneous Catalysis: Solid-phase catalysts are the most direct solution.

    • Zeolites: These microporous aluminosilicates can be tailored to have specific acid properties and offer excellent thermal stability.[8][11] A ZnCl₂/Ni-USY zeolite, for instance, has shown high activity for quinoline synthesis.[11]

    • Nanocatalysts: Various nanocatalysts, often magnetic for easy recovery, have been developed for quinoline synthesis.[12] They offer a very high surface area, leading to high catalytic activity under mild conditions.[12]

  • Post-Reaction Workup: If you must use a homogeneous catalyst, a thorough aqueous wash is critical. For acid catalysts, wash with a saturated sodium bicarbonate solution. For base catalysts, wash with a dilute acid like 1M HCl, being careful not to protonate your product excessively if it affects solubility.

Quantitative Data Summary

For a general Friedländer synthesis, catalyst choice significantly impacts outcomes. The following table summarizes a comparison of catalyst types. Note that optimal conditions and yields are substrate-dependent and require empirical optimization.

Catalyst TypeExample(s)Typical ConditionsAvg. Yield RangeAdvantagesDisadvantages
Brønsted Acid p-TsOH, H₂SO₄100-120 °C, Toluene60-85%Inexpensive, readily available.Harsh conditions, corrosive, difficult removal.[1][5]
Base KOH, PiperidineReflux in Ethanol50-80%Effective for certain substrates.Risk of self-condensation, potential substrate incompatibility.[1][5]
Heterogeneous Zeolites, g-C₃N₄-SO₃H100 °C, Solvent-free85-98%Reusable, easy separation, mild conditions, high yield.[6][12]Higher initial cost, potential for slower kinetics.
Ionic Liquid [Hbim]BF₄80-100 °C, Neat80-95%Acts as solvent and promoter, recyclable, mild conditions.[7]Cost, viscosity can complicate handling.
Nanocatalyst Fe₃O₄@Urea/HITh-SO₃H90 °C, Solvent-free85-96%High activity, easy magnetic recovery, short reaction times.[12]Synthesis of catalyst required, potential for leaching.
Experimental Protocols
Protocol 1: General Procedure for Acid-Catalyzed Synthesis using p-TsOH

This protocol provides a starting point for the synthesis of 7-Chloroquinolin-6-ol derivatives.

  • Reaction Setup: To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add the 2-amino-4-chloro-5-hydroxy-aryl ketone (1.0 eq), the α-methylene carbonyl compound (1.2 eq), and toluene (5 mL per mmol of aryl ketone).

  • Catalyst Addition: Add p-toluenesulfonic acid (p-TsOH) (0.1 - 0.2 eq).

  • Reaction: Heat the mixture to reflux (approx. 110 °C) and monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and wash with a saturated aqueous solution of sodium bicarbonate (2 x 20 mL) followed by brine (1 x 20 mL).

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure. Purify the resulting crude product by column chromatography on silica gel or by recrystallization.[5]

dot

Reaction_Mechanism General Friedländer Mechanism (Acid-Catalyzed) cluster_step1 Step 1: Aldol Condensation cluster_step2 Step 2: Cyclodehydration r1 2-Aminoaryl Ketone int1 Enol or Enamine Intermediate r1->int1 r2 α-Methylene Ketone r2->int1 cat1 H⁺ (Catalyst) cat1->r2 Protonates Carbonyl int2 Cyclized Intermediate int1->int2 Intramolecular Condensation h2o H₂O int2->h2o product Substituted Quinoline int2->product Dehydration cat2 H⁺ (Catalyst) cat2->int2

Caption: Catalytic role in the Friedländer synthesis mechanism.

Protocol 2: Heterogeneous Catalysis under Solvent-Free Conditions

This protocol leverages the advantages of a solid acid catalyst for a greener and simpler process.

  • Reaction Setup: In a vial suitable for heating, combine the 2-amino-4-chloro-5-hydroxy-aryl ketone (1.0 eq), the α-methylene carbonyl compound (1.2 eq), and the heterogeneous acid catalyst (e.g., g-C₃N₄-SO₃H, 10 wt%).[6]

  • Reaction: Vigorously stir the mixture and heat to 100 °C in a pre-heated oil bath. Monitor the reaction by TLC by periodically taking a small sample, dissolving it in dichloromethane, filtering the catalyst, and spotting the filtrate. Reaction times are typically 2-5 hours.[6]

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Add a suitable solvent like ethyl acetate or dichloromethane to dissolve the product.

  • Purification: Filter the solid catalyst from the solution. The catalyst can be washed with solvent, dried, and stored for reuse. Concentrate the filtrate under reduced pressure to obtain the crude product. Further purification via recrystallization is often sufficient due to the high purity of the crude material from this method.

References
  • Bailey, S., et al. (2020). Rapid and Efficient Microwave-Assisted Friedländer Quinoline Synthesis. ResearchGate. Retrieved from [Link]

  • Mondal, J., & Modak, A. (2024). Promising metal-free green heterogeneous catalyst for quinoline synthesis using Brønsted acid functionalized g-C3N4. PMC. Retrieved from [Link]

  • Cho, C. S., Kim, D. T., Kim, T.-J., & Shim, S. C. (2003). Ruthenium-Catalyzed Synthesis of Quinolines from Anilines and Tris(3-hydroxypropyl)amine via Amine Exchange Reaction. Bulletin of the Korean Chemical Society, 24(7), 1026-1028. Retrieved from [Link]

  • Al-Mokhtar, M. A., et al. (2023). Quinoline Synthesis: Nanocatalyzed Green Protocols—An Overview. PMC. Retrieved from [Link]

  • Shaikh, I. R., et al. (2017). Efficient Friedlander Synthesis of Quinolines in the Presence of Sulfonyl Imidazolium Salts. Letters in Organic Chemistry, 14(9). Retrieved from [Link]

  • Mans, I., et al. (2011). The Friedländer Synthesis of Quinolines. Organic Reactions. Retrieved from [Link]

  • Wang, C., et al. (2016). Heterogeneous catalytic synthesis of quinoline compounds from aniline and C1–C4 alcohols over zeolite-based catalysts. RSC Publishing. Retrieved from [Link]

  • Zhang, Y., et al. (2017). Synthesis of quinolines from aniline and propanol over modified USY zeolite: catalytic performance and mechanism evaluated by in situ Fourier transform infrared spectroscopy. RSC Publishing. Retrieved from [Link]

  • Palimkar, S. S., et al. (2003). Ionic Liquid-Promoted Regiospecific Friedlander Annulation: Novel Synthesis of Quinolines and Fused Polycyclic Quinolines. Organic Chemistry Portal. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Troubleshooting Cell Permeability of 7-Chloroquinolin-6-ol Derivatives

Welcome to the Technical Support Center. 7-Chloroquinolin-6-ol derivatives are highly privileged scaffolds frequently utilized in the development of novel antimalarial and anticancer therapeutics[1].

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. 7-Chloroquinolin-6-ol derivatives are highly privileged scaffolds frequently utilized in the development of novel antimalarial and anticancer therapeutics[1]. However, researchers commonly encounter a "potency gap" during lead optimization: compounds exhibit sub-nanomolar affinity in biochemical assays but fail to show efficacy in whole-cell models.

This guide provides authoritative, step-by-step troubleshooting workflows to diagnose, validate, and chemically resolve permeability bottlenecks specific to the 7-chloroquinolin-6-ol pharmacophore.

Section 1: Diagnostic FAQs (Identifying the Root Cause)

Q: Why does my 7-chloroquinolin-6-ol derivative show high target binding but poor cellular activity? A: This discrepancy is a classic hallmark of poor transcellular permeability[2]. The 6-hydroxyl (-OH) group on the quinoline ring acts as a strong hydrogen bond donor (HBD) and acceptor (HBA)[3]. In aqueous assay media, this polar group forms a tight hydration shell. Before the molecule can passively diffuse through the lipophilic phospholipid bilayer of a cell, it must shed this water shell. The thermodynamic energy penalty required to desolvate the 6-OH group significantly hinders passive membrane diffusion[4].

Q: How do I determine if the poor permeability is due to passive diffusion limits or active efflux? A: You must decouple passive and active transport mechanisms using orthogonal in vitro assays:

  • PAMPA (Parallel Artificial Membrane Permeability Assay): This cell-free assay measures strictly passive transcellular diffusion. If your Apparent Permeability ( Papp​ ) is low (< 1.0 × 10⁻⁶ cm/s), the issue is purely physicochemical (e.g., excessive polar surface area)[5].

  • Caco-2 Bidirectional Assay: This cell-based assay measures both passive diffusion and active transport[6]. If the compound easily crosses from the basolateral to the apical chamber (B-A) but is restricted from apical to basolateral (A-B), resulting in an Efflux Ratio > 2.0, your compound is likely a substrate for active efflux pumps like P-glycoprotein (P-gp)[2].

PermeabilityWorkflow Start Low Cellular Efficacy High Biochemical Potency PAMPA Run PAMPA Assay (Passive Diffusion) Start->PAMPA Caco2 Run Caco-2 Assay (Active + Passive) Start->Caco2 LowPAMPA Low Papp in PAMPA (< 1 x 10^-6 cm/s) PAMPA->LowPAMPA HighPAMPA High Papp in PAMPA (> 10 x 10^-6 cm/s) PAMPA->HighPAMPA Efflux High Efflux Ratio (Papp B-A / A-B > 2) Caco2->Efflux Prodrug Solution: Ester Prodrug Mask 6-OH Group LowPAMPA->Prodrug Poor Lipophilicity HighPAMPA->Efflux Suspect P-gp Inhibitor Solution: Co-dose with Efflux Inhibitor Efflux->Inhibitor

Decision tree for diagnosing and resolving permeability issues in quinoline derivatives.

Section 2: Self-Validating Experimental Protocols

To ensure trustworthy data, permeability assays must be treated as self-validating systems that include internal quality controls to rule out false negatives (e.g., dead cells) or false positives (e.g., torn membranes).

Protocol 1: Bidirectional Caco-2 Permeability Assay

Causality Note: Measuring both A-B and B-A transport allows us to calculate the Efflux Ratio (ER). An ER > 2.0 confirms that the cell is actively pumping the drug out faster than it can diffuse in, which is a common resistance mechanism in cancer and malaria models[2].

  • Cell Culture: Seed Caco-2 cells on permeable polycarbonate Transwell filter inserts. Culture for 21–30 days to allow full differentiation into a polarized epithelial monolayer[2].

  • Integrity Validation: Measure Transepithelial Electrical Resistance (TEER). Proceed only if TEER > 200 Ω·cm², confirming the formation of tight junctions.

  • Dosing Preparation: Dissolve the 7-chloroquinolin-6-ol derivative in HBSS buffer (pH 7.4) at a concentration of 10 µM. Ensure the final DMSO concentration is ≤ 1% to prevent membrane toxicity.

  • Incubation: Add the dosing solution to the Apical chamber (for A-B transport) or the Basolateral chamber (for B-A transport). Incubate at 37°C for 2 hours[2].

  • Quantification: Sample the opposite receiver chambers and quantify the transported compound using LC-MS/MS.

  • Data Analysis: Calculate Papp​=(dQ/dt)/(C0​×A) . Calculate the Efflux Ratio ( ER=Papp(B−A)​/Papp(A−B)​ ).

Protocol 2: Lipid-PAMPA Assay with Membrane Integrity Testing

Causality Note: Artificial lipid membranes can suffer from physical defects such as air locking or incomplete PVDF wetting. We utilize a dual-dye system post-assay to physically validate that the lipid barrier was integral during the test[7].

  • Membrane Preparation: Coat a 96-well PVDF filter plate with a 20% lipid solution (e.g., phosphatidylcholine in dodecane) to form the artificial membrane[2].

  • Assay Execution: Add the compound (in PBS buffer) to the donor compartment and blank buffer to the acceptor compartment. Incubate for 4–15 hours at room temperature.

  • Integrity Test (Critical Step): After removing your compound samples, add a 9:1 mixture of Brilliant Cresyl Blue (BCB) and Lucifer Yellow (LY) to the donor wells. Incubate for 3 to 4 hours[7].

  • Validation: Analyze the acceptor wells. A uniform, integral membrane will allow BCB to pass (leaving a visible blue tint) but will completely reject the highly polar LY (resulting in background-level fluorescence). If LY fluorescence is detected, the membrane was physically compromised, and the permeability data must be discarded[7].

Section 3: Chemical Troubleshooting & Prodrug Strategies

If PAMPA confirms that poor passive diffusion is the bottleneck, chemical modification is required to rescue the compound.

Q: How can I chemically modify the 6-hydroxyl group to improve permeability without permanently abolishing target binding? A: The most effective and widely utilized strategy is the Ester Prodrug Approach [8]. By converting the polar phenolic 6-OH into an ester, you temporarily mask the hydrogen bond donor. This significantly reduces the topological polar surface area (TPSA) and increases the lipophilicity (LogP), allowing rapid passive diffusion across the cell membrane[4]. Once the lipophilic prodrug enters the intracellular space, ubiquitous esterases (such as carboxylesterases) hydrolyze the ester bond, releasing the active 7-chloroquinolin-6-ol derivative directly into the cytosol to engage its target[9].

ProdrugPathway Extracellular Extracellular Space (Hydrophilic Media) Prodrug Ester Prodrug (High LogP, Masked 6-OH) Membrane Lipid Bilayer (Passive Diffusion) Prodrug->Membrane Permeation Intracellular Intracellular Space (Esterase Rich) Membrane->Intracellular Entry ActiveDrug Active 7-Chloroquinolin-6-ol (Target Engagement) Intracellular->ActiveDrug Esterase Cleavage

Mechanism of ester prodrug permeation and intracellular activation via esterases.

Q: My ester prodrug is highly permeable but shows no cellular activity. What went wrong? A: Your prodrug is likely too stable and is not being cleaved intracellularly. The steric hindrance around the ester bond dictates the rate of enzymatic hydrolysis[8]. For example, a pivalate ester (which contains a bulky tert-butyl group) is highly resistant to esterases and cleaves very slowly. Conversely, a simple acetate ester cleaves rapidly. You must tune the ester's steric bulk to balance extracellular stability with rapid intracellular activation[8].

Data Presentation: Assay Interpretation & Chemical Strategies

Table 1: Permeability Assay Interpretation Guidelines

Assay MetricValue RangeMechanistic InterpretationRecommended Action
PAMPA Papp​ < 1.0 × 10⁻⁶ cm/sPoor passive diffusion (high desolvation energy)Mask the 6-OH via esterification
Caco-2 Papp​ (A-B) < 1.0 × 10⁻⁶ cm/sPoor overall transcellular absorptionCheck Efflux Ratio
Caco-2 Efflux Ratio > 2.0Active efflux (e.g., P-gp/MDR1 substrate)Co-dose with an efflux inhibitor

Table 2: Prodrug Strategies for the 6-Hydroxyl Group

Ester TypeStructure ModificationLipophilicity Impact (ΔLogP)Intracellular Cleavage Rate
Acetate -O-CO-CH₃Moderate increaseFast (Ubiquitous esterases)
Pivalate -O-CO-C(CH₃)₃High increaseSlow (High steric hindrance)
Amino Acid -O-CO-CH(NH₂)RVariable (Targets transporters)Fast (Peptidases & Esterases)

Sources

Reference Data & Comparative Studies

Validation

Comparing the efficacy of 7-Chloroquinolin-6-ol with chloroquine

An in-depth structural and pharmacological analysis of quinoline derivatives is essential for understanding the mechanisms of antimalarial drug resistance and efficacy. This guide provides a comprehensive, objective comp...

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth structural and pharmacological analysis of quinoline derivatives is essential for understanding the mechanisms of antimalarial drug resistance and efficacy. This guide provides a comprehensive, objective comparison between Chloroquine (CQ) —the historical gold standard of antimalarial therapy—and 7-Chloroquinolin-6-ol , a structural analog utilized primarily as a synthetic intermediate and pharmacological fragment.

By deconstructing the Structure-Activity Relationship (SAR) between these two molecules, researchers can better understand the absolute necessity of the basic side chain in lysosomotropic drug design[1].

Pharmacophore Deconstruction & Mechanistic Divergence

Both Chloroquine and 7-Chloroquinolin-6-ol share the foundational 7-chloroquinoline core , a planar aromatic system capable of π−π stacking with porphyrin rings. However, their pharmacological destinies diverge completely due to their functional group substitutions.

  • Chloroquine (7-chloro-4-aminoquinoline): CQ possesses a basic 4-aminoalkyl side chain. This side chain is the critical driver of its "lysosomotropic" effect. At physiological pH (7.4), CQ is unprotonated and lipophilic, allowing it to rapidly diffuse across the erythrocyte and parasite membranes. Once inside the highly acidic food vacuole of Plasmodium falciparum (pH ~4.7), the basic nitrogen atoms become di-protonated. This positive charge traps the molecule inside the vacuole (ion trapping), leading to a localized concentration up to 1,000 times higher than in the bloodstream[2]. Here, CQ binds to toxic hematin (ferriprotoporphyrin IX), preventing its biocrystallization into non-toxic hemozoin, ultimately poisoning the parasite with its own metabolic waste.

  • 7-Chloroquinolin-6-ol: This molecule lacks the basic 4-amino side chain entirely, featuring instead a hydroxyl group at the C6 position. Without a highly basic amine to undergo protonation at pH 4.7, 7-Chloroquinolin-6-ol cannot achieve ion trapping. It freely diffuses in and out of the food vacuole, failing to accumulate to the micromolar concentrations required to inhibit hemozoin formation[1].

Pathway Visualization

G Blood Bloodstream (pH 7.4) CQ Chloroquine (CQ) Basic 4-Amino Side Chain Blood->CQ CQ_OH 7-Chloroquinolin-6-ol Lacks Basic Side Chain Blood->CQ_OH Vacuole Parasite Food Vacuole (pH 4.7) CQ->Vacuole Rapid Diffusion CQ_OH->Vacuole Diffusion Protonation Di-protonation & Ion Trapping Vacuole->Protonation CQ NoTrap No Ion Trapping (Efflux) Vacuole->NoTrap 7-CQ-6-ol Hematin Hematin (Toxic) Protonation->Hematin Binds Hemozoin Hemozoin (Non-Toxic) (Parasite Survival) NoTrap->Hemozoin Fails to Inhibit Complex CQ-Hematin Complex (Parasite Death) Hematin->Complex Inhibition of Biocrystallization Hematin->Hemozoin Uninhibited Polymerization

Figure 1: Mechanistic divergence of Chloroquine and 7-Chloroquinolin-6-ol in the food vacuole.

Comparative Efficacy Profile

To objectively evaluate the performance of these two compounds, we must look at both cell-free binding affinities and whole-cell parasiticidal efficacy. The data below summarizes the representative SAR metrics for the fully assembled drug (CQ) versus the truncated fragment (7-Chloroquinolin-6-ol).

MetricChloroquine (CQ)7-Chloroquinolin-6-olCausality / Significance
Structural Class 7-chloro-4-aminoquinoline7-chloro-6-hydroxyquinolineDefines lysosomotropic potential and target affinity.
P. falciparum 3D7 IC₅₀ ~10–15 nM>10,000 nM (Inactive)Whole-cell efficacy strictly requires vacuolar accumulation[2].
β-Hematin Inhibition IC₅₀ ~30–50 µM>200 µM (Weak/None)Cell-free heme binding affinity; side chain provides secondary binding interactions[3].
Vacuolar Accumulation Ratio ~1,000:1~1:1Driven exclusively by the protonatable basic side chain.

Self-Validating Experimental Protocols

To experimentally validate the claims above, a two-tiered self-validating assay system is employed. By isolating the chemical binding mechanism (Assay 1) from the biological transport mechanism (Assay 2), researchers can pinpoint exactly why a compound like 7-Chloroquinolin-6-ol fails as a standalone drug compared to CQ.

Protocol 1: Cell-Free β -Hematin Formation Inhibition Assay (BHIA)

Purpose: To isolate and quantify the intrinsic chemical affinity of the quinoline core to bind free heme, independent of cellular membrane transport[3].

  • Preparation of Hematin: Dissolve hemin chloride in 0.1 M NaOH to yield a fresh hematin solution. Causality: Hemin must be fully solubilized before initiating crystallization to ensure uniform baseline conditions.

  • Compound Incubation: In a 96-well plate, combine the hematin solution with serial dilutions of CQ or 7-Chloroquinolin-6-ol.

  • Acidic Initiation: Add 0.2 M acetate buffer (pH 4.5) to the wells and incubate at 37°C for 48 hours. Causality: The acetate buffer artificially mimics the exact pH of the Plasmodium food vacuole, which is the thermodynamic trigger for hematin to crystallize into β -hematin (synthetic hemozoin).

  • DMSO Wash: Centrifuge the plates to pellet the formed β -hematin. Discard the supernatant and wash the pellet twice with 100% DMSO. Causality: DMSO selectively solubilizes unreacted hematin but cannot dissolve the polymerized β -hematin crystal. This ensures that only the successfully formed crystals remain in the well.

  • Quantification: Dissolve the washed pellet in 0.1 M NaOH and read the absorbance at 405 nm. A lower absorbance indicates successful inhibition of crystallization by the test compound.

Protocol 2: SYBR Green I In Vitro P. falciparum Susceptibility Assay

Purpose: To validate whole-cell efficacy, proving that the compound can successfully cross the erythrocyte membrane, enter the parasite, and accumulate in the vacuole[4].

  • Parasite Culture: Culture P. falciparum (3D7 chloroquine-sensitive strain) in human erythrocytes at a 1.5% hematocrit and 0.5% initial parasitemia using RPMI-1640 medium supplemented with Albumax II.

  • Drug Exposure: Expose the cultures to serial dilutions of the test compounds in 96-well microtiter plates. Incubate for 72 hours at 37°C in a specialized gas mixture (5% CO₂, 5% O₂, 90% N₂). Causality: 72 hours covers roughly 1.5 intraerythrocytic life cycles, allowing sufficient time for the drug to interrupt the trophozoite stage where hemoglobin degradation peaks.

  • Lysis and Intercalation: Freeze the plates at -80°C and thaw them at room temperature. Add a lysis buffer containing SYBR Green I dye. Causality: The freeze-thaw cycle ruptures both the erythrocyte and parasite membranes. Because mature human red blood cells are anucleated (they lack DNA), any double-stranded DNA present in the well belongs exclusively to the Plasmodium parasite. SYBR Green I intercalates into this parasitic DNA, causing a massive increase in fluorescence.

  • Fluorescence Measurement: Read the plates at Ex 485 nm / Em 530 nm. Calculate the IC₅₀ using non-linear regression. Validation: If 7-Chloroquinolin-6-ol shows weak activity in Protocol 1 but zero activity in Protocol 2, it confirms that the lack of the basic side chain prevents the necessary physiological accumulation.

Conclusion

While 7-Chloroquinolin-6-ol shares the aromatic core of Chloroquine, it is functionally inert as an antimalarial agent. The objective comparison highlights a fundamental rule of quinoline drug design: the basic 4-amino side chain is not merely an accessory, but the primary pharmacokinetic engine driving lysosomotropism. Consequently, 7-Chloroquinolin-6-ol is best utilized by drug development professionals as a synthetic precursor or a negative control in SAR studies, rather than a therapeutic alternative to Chloroquine.

References

  • A Review of Modifications of Quinoline Antimalarials: Mefloquine and (hydroxy)Chloroquine Source: MDPI (Molecules) URL:[Link]

  • Synthesis and Evaluation of Chirally Defined Side Chain Variants of 7-Chloro-4-Aminoquinoline To Overcome Drug Resistance in Malaria Chemotherapy Source: ASM Journals (Antimicrobial Agents and Chemotherapy) URL:[Link]

  • Assessment and Continued Validation of the Malaria SYBR Green I-Based Fluorescence Assay for Use in Malaria Drug Screening Source: ASM Journals (Antimicrobial Agents and Chemotherapy) URL:[Link]

  • Screening medicinal plants for the detection of novel antimalarial products applying the inhibition of β -hematin formation Source: ResearchGate URL:[Link]

Sources

Comparative

A Comparative Guide to the Validation of 7-Chloroquinolin-6-ol's Mechanism of Action

Introduction: The Quinoline Scaffold and the Quest for Novel Mechanisms The quinoline scaffold is a cornerstone in medicinal chemistry, serving as the foundational structure for numerous therapeutic agents with applicati...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Quinoline Scaffold and the Quest for Novel Mechanisms

The quinoline scaffold is a cornerstone in medicinal chemistry, serving as the foundational structure for numerous therapeutic agents with applications ranging from antimalarial to anticancer treatments.[1][2] Prominent examples like chloroquine (CQ), a 4-aminoquinoline, have been utilized for decades, and their mechanisms, though complex, are well-documented.[1] Chloroquine and its hydroxylated analog, hydroxychloroquine, are known to accumulate in acidic organelles like lysosomes, disrupting autophagy and modulating immune responses by inhibiting Toll-like receptors (TLR).[1][3][4][5] In the context of malaria, chloroquine famously inhibits the biocrystallization of heme into hemozoin within the parasite's digestive vacuole, leading to a buildup of toxic heme and parasite death.[6][7][8]

Derivatives of the 7-chloroquinoline nucleus are under intense investigation for a variety of therapeutic uses, particularly as anticancer agents.[1][9] These compounds are often shown to induce apoptosis (programmed cell death), trigger cell cycle arrest, and modulate critical signaling pathways such as the PI3K/Akt/mTOR cascade.[2][10][11][12]

This guide focuses on a specific, less-characterized derivative: 7-Chloroquinolin-6-ol . While its precise mechanism of action is not yet fully elucidated, its structural similarity to other bioactive quinolines provides a logical starting point for investigation. This document presents a comprehensive, hypothesis-driven framework for validating its mechanism, using the well-established compound Chloroquine as a direct performance benchmark. We will detail a self-validating experimental workflow designed to move from broad cytotoxic effects to specific molecular target engagement, providing researchers with the tools to rigorously characterize this promising compound.

Section 1: Foundational Analysis: Comparative Cytotoxicity

The initial and most critical step in validating a novel compound is to confirm its biological activity and determine its potency. A cytotoxicity assay provides a quantitative measure (IC50 value) of the concentration required to inhibit cellular proliferation by 50%. By screening 7-Chloroquinolin-6-ol against a panel of diverse human cancer cell lines and comparing its performance directly to Chloroquine, we can establish a foundational understanding of its potential as an anticancer agent.

Experimental Rationale

We will employ the Sulforhodamine B (SRB) assay, a robust and widely used method for assessing cell density based on the measurement of cellular protein content.[13] Its advantages include sensitivity, simplicity, and a linear relationship between cell number and absorbance. Comparing the IC50 values will immediately tell us if 7-Chloroquinolin-6-ol is more, less, or equally potent than Chloroquine and reveal any potential cell-line specificities.

Quantitative Data Summary: Comparative Anticancer Activity

The following table presents hypothetical data to illustrate the expected output from a comparative cytotoxicity screen.

CompoundCell LineCancer TypeIC50 (µM) after 48h Exposure
7-Chloroquinolin-6-ol MDA-MB-231Triple-Negative Breast CancerValue
A549Non-Small Cell Lung CancerValue
HCT116Colorectal CarcinomaValue
Chloroquine MDA-MB-231Triple-Negative Breast CancerValue
A549Non-Small Cell Lung CancerValue
HCT116Colorectal CarcinomaValue
Detailed Protocol: Sulforhodamine B (SRB) Cytotoxicity Assay

This protocol is adapted from standard methodologies for cytotoxicity screening.[13]

  • Cell Plating: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of 7-Chloroquinolin-6-ol and Chloroquine in culture medium. Remove the existing medium from the cells and add 100 µL of the compound-containing medium to the respective wells. Include vehicle control (e.g., 0.1% DMSO) and untreated control wells.

  • Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours) at 37°C and 5% CO₂.

  • Cell Fixation: Gently aspirate the supernatant. Add 100 µL of cold 10% (w/v) Trichloroacetic Acid (TCA) to each well to fix the adherent cells. Incubate at 4°C for 1 hour.

  • Washing: Remove the TCA and wash the plates five times with slow-running tap water. Allow the plates to air dry completely.

  • Staining: Add 50 µL of 0.4% (w/v) SRB solution (in 1% acetic acid) to each well and incubate at room temperature for 30 minutes.

  • Destaining: Quickly rinse the plates four times with 1% (v/v) acetic acid to remove unbound dye. Allow the plates to air dry.

  • Solubilization: Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye. Place the plates on a shaker for 10 minutes.

  • Absorbance Measurement: Measure the absorbance (Optical Density, OD) at 510 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. Plot the percentage of viability against the logarithm of the compound concentration and use non-linear regression to determine the IC50 value.

Section 2: Elucidating the Mode of Cell Death

Once cytotoxicity is established, the next logical question is how the compound kills the cells. The primary modes of cancer cell death induced by chemotherapy are apoptosis and necrosis. Distinguishing between these pathways is crucial for mechanistic understanding. Apoptosis is a controlled, programmed process, whereas necrosis is an uncontrolled form of cell death that can lead to inflammation.

Experimental Rationale

We will use Annexin V and Propidium Iodide (PI) co-staining followed by flow cytometry. In early apoptosis, the cell membrane flips phosphatidylserine (PS) to the outer leaflet, which is bound by fluorescently-labeled Annexin V. In late apoptosis or necrosis, the cell membrane loses integrity, allowing PI to enter and stain the DNA. This dual-staining method allows for the clear differentiation of four cell populations: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+).[14]

G cluster_workflow Apoptosis Assay Workflow start Treat Cells with 7-Chloroquinolin-6-ol harvest Harvest & Wash Cells start->harvest stain Stain with Annexin V-FITC & Propidium Iodide (PI) harvest->stain acquire Acquire Data via Flow Cytometry stain->acquire analyze Analyze Quadrants: Live, Apoptotic, Necrotic acquire->analyze

Caption: Workflow for apoptosis vs. necrosis differentiation.

Quantitative Data Summary: Cell Death Profile
Compound (at IC50)Cell Line% Viable Cells% Early Apoptotic% Late Apoptotic% Necrotic
7-Chloroquinolin-6-ol MDA-MB-231ValueValueValueValue
Chloroquine MDA-MB-231ValueValueValueValue
Detailed Protocol: Annexin V/PI Apoptosis Assay
  • Cell Treatment: Seed cells in 6-well plates and treat with 7-Chloroquinolin-6-ol and Chloroquine at their respective IC50 concentrations for 24-48 hours. Include an untreated control.

  • Cell Harvesting: Collect both adherent and floating cells. For adherent cells, wash with PBS and detach using trypsin. Combine all cells and centrifuge at 300 x g for 5 minutes.

  • Washing: Discard the supernatant and wash the cell pellet twice with cold PBS.

  • Resuspension: Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer.

  • Staining: Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) solution.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Dilution: Add 400 µL of 1X Annexin V Binding Buffer to each tube.

  • Flow Cytometry: Analyze the samples immediately using a flow cytometer. Excite FITC at 488 nm and measure emission at ~530 nm. Excite PI at 488 nm and measure emission at >670 nm. Collect at least 10,000 events per sample.

  • Data Analysis: Use appropriate software to create quadrant plots to quantify the percentage of cells in each population (viable, early apoptotic, late apoptotic, necrotic).

Section 3: Uncovering Molecular Targets and Pathways

With evidence of apoptosis induction, the investigation must proceed to the molecular level. This involves two key stages: first, confirming that the compound physically engages with protein targets within the cell, and second, identifying the specific signaling pathways it modulates.

Part A: Validating Target Engagement with CETSA

The Cellular Thermal Shift Assay (CETSA) is a powerful biophysical method for assessing drug-target engagement in a native cellular environment.[15][16] The principle is that when a drug binds to its target protein, it typically stabilizes the protein's structure, increasing its resistance to heat-induced denaturation.[15][17] By heating cell lysates treated with the compound and measuring the amount of soluble protein remaining, we can confirm target engagement without prior knowledge of the target's identity.

G cluster_cetsa CETSA Workflow treat Treat Intact Cells with 7-Chloroquinolin-6-ol heat Heat Cell Lysates to a Range of Temps treat->heat separate Centrifuge to Separate Soluble (Bound) vs. Precipitated (Unbound) Proteins heat->separate detect Detect Soluble Protein (e.g., Western Blot) separate->detect analyze Plot Thermal Melt Curve (Shift Indicates Binding) detect->analyze

Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).

Detailed Protocol: CETSA Coupled with Western Blotting

This protocol is based on established CETSA methodologies.[15][16]

  • Cell Culture and Treatment: Culture cells to ~80% confluency. Treat cells with 7-Chloroquinolin-6-ol or vehicle control for a defined period (e.g., 1-2 hours).

  • Harvesting: Harvest cells, wash with PBS, and resuspend in a suitable buffer (e.g., PBS with protease and phosphatase inhibitors).

  • Heating: Aliquot the cell suspension into PCR tubes. Heat the tubes at a range of different temperatures (e.g., 40°C to 70°C) for 3 minutes using a thermal cycler, followed by cooling at room temperature for 3 minutes.

  • Lysis: Lyse the cells by three rapid freeze-thaw cycles using liquid nitrogen and a 25°C water bath.

  • Separation: Centrifuge the lysates at 20,000 x g for 20 minutes at 4°C to pellet the precipitated proteins.

  • Sample Preparation: Carefully collect the supernatant (containing the soluble protein fraction) and determine the protein concentration. Normalize all samples to the same protein concentration.

  • Western Blotting: Analyze the soluble fractions by SDS-PAGE and Western blotting to detect a protein of interest (if a target is hypothesized) or a housekeeping protein (as a control). A shift in the melting curve for the protein of interest in the drug-treated sample compared to the vehicle control indicates target engagement.

Part B: Probing Key Apoptotic and Survival Pathways

Based on the activities of related 7-chloroquinoline derivatives, a primary hypothesis is the modulation of apoptosis and survival pathways like PI3K/Akt.[2][12] We can test this by examining the expression and activation status of key proteins within these cascades using Western Blotting.

Key Protein Markers & Their Significance:

  • Cleaved Caspase-3: The primary executioner caspase; its cleavage indicates activation of the apoptotic cascade.

  • Cleaved PARP: A substrate of Caspase-3; its cleavage is a hallmark of apoptosis.

  • Bcl-2: A key anti-apoptotic protein; downregulation of Bcl-2 promotes cell death.[18]

  • Phospho-Akt (p-Akt) / Akt: Akt is a central node in the PI3K survival pathway. A decrease in its phosphorylation (activation) suggests pathway inhibition.

  • Phospho-mTOR (p-mTOR) / mTOR: A downstream effector of Akt that controls cell growth and proliferation.

G GF Growth Factor Receptor Receptor Tyrosine Kinase GF->Receptor PI3K PI3K Receptor->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Bcl2 Bcl-2 (Anti-Apoptotic) Akt->Bcl2 Survival Cell Survival & Proliferation mTOR->Survival Caspase3 Caspase-3 (Inactive) Bcl2->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis Molecule 7-Chloroquinolin-6-ol (Hypothesized Action) Molecule->Akt Inhibits Activation?

Caption: Hypothesized action of 7-Chloroquinolin-6-ol on the PI3K/Akt pathway.

Detailed Protocol: Western Blotting
  • Protein Extraction: Treat cells as described for the apoptosis assay. Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Quantification: Determine protein concentration using a BCA assay.

  • SDS-PAGE: Denature 20-30 µg of protein per sample and separate by size using SDS-polyacrylamide gel electrophoresis.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat milk or Bovine Serum Albumin (BSA) in TBST (Tris-buffered saline with 0.1% Tween-20) for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against the target proteins (e.g., Cleaved Caspase-3, p-Akt, total Akt, Bcl-2, and a loading control like β-actin) overnight at 4°C.

  • Washing: Wash the membrane three times with TBST for 10 minutes each.

  • Secondary Antibody Incubation: Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again as in step 7. Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.

  • Analysis: Quantify band intensity using software like ImageJ and normalize to the loading control.

Conclusion

This guide outlines a logical, multi-step experimental strategy to validate the mechanism of action of 7-Chloroquinolin-6-ol. By moving from broad cytotoxicity screening to specific analyses of cell death pathways and molecular target engagement, this workflow provides a self-validating framework for its characterization. The direct comparison with Chloroquine at each stage offers a critical benchmark, allowing for a nuanced understanding of the novel compound's relative potency and mechanistic distinctions. The successful execution of these protocols will provide robust, publishable data, elucidating whether 7-Chloroquinolin-6-ol acts via established quinoline mechanisms or possesses a unique mode of action, thereby guiding its future development as a potential therapeutic agent.

References

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  • Rojas, L. J., et al. (2022). Novel 7-Chloro-(4-thioalkylquinoline) Derivatives: Synthesis and Antiproliferative Activity through Inducing Apoptosis and DNA/RNA Damage. Molecules (Basel, Switzerland), 27(19), 6709. Available at: [Link]

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  • Al-Ostoot, F. H., et al. (2024). Microwave Synthesis, Evaluation, and Docking Study of Amino Acid Derivatives of 7-Chloroquinoline: Exploring Cytotoxic and Antioxidant Potentials. ACS omega. Available at: [Link]

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Validation

A Comparative Guide to the In Vitro Cytotoxicity of 7-Chloroquinoline Derivatives

Introduction: The 7-Chloroquinoline Scaffold in Anticancer Research The quinoline ring system is a privileged heterocyclic scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic comp...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The 7-Chloroquinoline Scaffold in Anticancer Research

The quinoline ring system is a privileged heterocyclic scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with a wide array of biological activities.[1] Within this class, the 7-chloroquinoline moiety has garnered significant attention, historically anchored by the success of the antimalarial drug chloroquine.[2] Beyond its antiparasitic applications, this scaffold has emerged as a versatile platform for the development of potent anticancer agents.[3][4] Derivatives of 7-chloroquinoline have been shown to exert cytotoxic and cytostatic effects against a broad spectrum of human cancer cell lines, operating through diverse and often multi-targeted mechanisms of action.[3][5]

This guide provides a comparative analysis of the cytotoxic profiles of various 7-chloroquinoline derivatives, drawing upon published experimental data. We will delve into the primary mechanisms of action, present a quantitative comparison of cytotoxic potency across different cancer cell lines, and offer insights into the structure-activity relationships (SAR) that govern their efficacy. Furthermore, this guide furnishes detailed, field-proven protocols for the key cytotoxicity assays used to evaluate these compounds, intended for researchers, scientists, and drug development professionals in the field of oncology.

A note on scope: While the initial topic of interest was the specific "7-Chloroquinolin-6-ol" subclass, the available scientific literature is more robust and extensive for the broader class of 7-chloroquinoline derivatives. This guide therefore focuses on this wider group to provide a more comprehensive and well-supported comparative analysis.

Pillar 1: Mechanisms of Cytotoxicity

The anticancer activity of 7-chloroquinoline derivatives is not attributed to a single mode of action but rather a combination of effects on critical cellular pathways that govern cell survival, proliferation, and death. Understanding these mechanisms is fundamental to the rational design of more potent and selective next-generation therapeutics.

  • Induction of Apoptosis: A primary mechanism by which many 7-chloroquinoline derivatives exert their cytotoxic effects is the induction of programmed cell death, or apoptosis.[5][6] This can be triggered through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways, culminating in the activation of caspases, the executioner enzymes of apoptosis.[3][6]

  • Cell Cycle Arrest: The inhibition of cancer cell proliferation is frequently achieved by arresting the cell cycle at specific checkpoints.[5] Numerous 7-chloroquinoline compounds have been observed to cause an accumulation of cells in the G0/G1 or G2/M phases, preventing them from proceeding through division.[3][7][8] This effect is often mediated by the modulation of key cell cycle regulatory proteins.[3]

  • Modulation of Autophagy: Autophagy is a cellular degradation and recycling process that can have a dual role in cancer, either promoting survival or contributing to cell death. Chloroquine is a well-established inhibitor of autophagy that functions by disrupting lysosomal activity.[3] This property is particularly valuable for treating cancers that rely on autophagy for survival and for overcoming resistance to other chemotherapeutic agents.[3]

Mechanisms_of_Action cluster_Compound Initiating Agent cluster_Pathways Cellular Pathways cluster_Outcome Cellular Outcome Compound 7-Chloroquinoline Derivative Apoptosis Apoptosis Induction Compound->Apoptosis CellCycle Cell Cycle Arrest (G0/G1, G2/M) Compound->CellCycle Autophagy Autophagy Modulation Compound->Autophagy Outcome Cancer Cell Death & Inhibition of Proliferation Apoptosis->Outcome CellCycle->Outcome Autophagy->Outcome

Key cytotoxic mechanisms of 7-chloroquinoline derivatives.

Pillar 2: Comparative Analysis of In Vitro Cytotoxicity

The cytotoxic potential of a compound is quantified by its IC50 (or GI50) value, which represents the concentration required to inhibit cell growth by 50%. A lower IC50 value indicates greater potency. The following tables summarize the cytotoxic activity of a diverse set of 7-chloroquinoline derivatives against a panel of human cancer cell lines, as reported in various studies. Direct comparison between different studies should be made with caution due to variations in experimental conditions, such as incubation times and specific assay protocols.

Table 1: Cytotoxicity of 7-Chloroquinoline Hydrazone Derivatives
CompoundCell LineTumor TypeIC50 / GI50 (µM)Reference
Hydrazone Derivative (Compound 9)MCF-7Breast Cancer18.26[2][9]
Hydrazone Derivative (Compound 9)HCT-116Colon Cancer21.41[2][9]
Hydrazone Derivative (Compound 9)HeLaCervical Cancer21.41[2][9]
Hydrazone Derivative (Compound 3)MCF-7Breast Cancer19.33[2][9]
Hydrazone Derivative (Compound 3)HCT-116Colon Cancer23.39[2][9]
Hydrazone Derivative (Compound 3)HeLaCervical Cancer50.03[2]
Hydrazone ISF-295CNS Cancer0.688 µg/cm³[4]
Table 2: Cytotoxicity of 7-Chloroquinoline Amide and Anilino Derivatives
CompoundCell LineTumor TypeIC50 (µg/mL)Reference
Compound 5gHepG2Liver Cancer2.09[1]
Compound 5gMCF-7Breast Cancer4.63[1]
Compound 5eHepG2Liver Cancer6.72[1]
Compound 5eSK-LU-1Lung Cancer5.35[1]
Compound 5eMCF-7Breast Cancer9.50[1]
Compound 5dHepG2Liver Cancer21.46[1]
Table 3: Cytotoxicity of Morita-Baylis-Hillman Adducts (MBHA) of 7-Chloroquinoline
CompoundCell LineTumor TypeIC50 (µmol L⁻¹)Reference
Compound 11HL-60Leukemia4.60[10]
Compound 14MCF-7Breast Cancer6.10[10]
Compound 14NCI-H292Lung Cancer6.50[10]
Compound 16HCT-116Colorectal Cancer7.90[10]

Pillar 3: Structure-Activity Relationship (SAR) Insights

The analysis of cytotoxicity data reveals that the biological activity of 7-chloroquinoline derivatives is highly dependent on the nature and position of substituents on the quinoline core.[11] This structure-activity relationship (SAR) provides a critical framework for designing new analogs with improved potency and selectivity.

  • The 4-Position is Key: The C4 position of the 7-chloroquinoline ring is a frequent site of modification. The addition of various moieties, such as anilino groups, hydrazones, and other complex side chains, has proven effective in enhancing cytotoxic activity.[1][4] The presence of bulky aryl groups at this position can significantly increase cytotoxicity.[12]

  • Influence of Side Chains: The composition of the side chain at C4 dramatically influences potency. For instance, in anilino-quinoline amide derivatives, the specific piperazine or methylpiperidine group attached to the amide linker resulted in vastly different activity profiles, with compound 5g (containing a 4-methylpiperazin-1-yl group) showing the most potent activity against HepG2 and MCF-7 cells.[1]

  • Electronic Effects: The electronic properties of substituents play a crucial role. The incorporation of electron-withdrawing groups, such as a nitro group on an attached phenyl ring, has been shown to strongly enhance cytotoxic activity.[10][13]

Key modification sites on the 7-chloroquinoline scaffold for SAR studies.

Pillar 4: Experimental Protocols for Cytotoxicity Assessment

The objective and reproducible assessment of cytotoxicity is paramount. The following are detailed protocols for standard colorimetric assays used to evaluate the efficacy of 7-chloroquinoline derivatives. The general workflow involves cell seeding, compound treatment, incubation, addition of a chromogenic substrate, and measurement of absorbance.

Experimental_Workflow start Start seed Seed Cancer Cells in 96-well Plates start->seed adhere Allow Cells to Adhere (24 hours) seed->adhere treat Add Serial Dilutions of 7-Chloroquinoline Derivatives adhere->treat incubate Incubate for a Defined Period (e.g., 24-72h) treat->incubate assay Perform Cytotoxicity Assay (e.g., MTT, SRB, LDH) incubate->assay read Measure Absorbance with a Microplate Reader assay->read analyze Calculate % Viability and IC50 Values read->analyze end_node End analyze->end_node

General experimental workflow for an in vitro cytotoxicity assay.
Protocol 1: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This assay measures the metabolic activity of cells as an indicator of viability.[14] Viable cells contain mitochondrial dehydrogenases that reduce the yellow tetrazolium salt MTT to purple formazan crystals.[15]

  • Cell Seeding: Seed cells in a 96-well plate at a density of 2 x 10⁴ cells/well in 100 µL of complete culture medium. Incubate overnight at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.[15]

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Remove the old medium and add 100 µL of medium containing the desired concentrations of the compounds to the wells.[16] Include a vehicle control (e.g., DMSO) and a blank (medium only).

  • Incubation: Incubate the plate for the desired exposure time (typically 24 to 72 hours).[14][16]

  • MTT Addition: At the end of the incubation, add 10 µL of a 5 mg/mL MTT stock solution to each well.[16]

  • Formazan Formation: Incubate the plate for an additional 4 hours at 37°C in the dark.

  • Solubilization: Carefully remove the medium. Add 100 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[15]

  • Absorbance Measurement: Shake the plate for 15 minutes to ensure complete dissolution.[15] Measure the absorbance at 570 nm using a microplate reader.[16]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Protocol 2: Sulforhodamine B (SRB) Assay

The SRB assay is a colorimetric assay that quantifies cell number by staining total cellular protein with the sulforhodamine B dye.[17]

  • Cell Seeding & Treatment: Follow steps 1-3 of the MTT assay protocol.

  • Cell Fixation: After incubation, gently remove the treatment medium. Fix the adherent cells by adding 100 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well.[6][17] Incubate at 4°C for 1 hour.[6]

  • Washing: Wash the plates five times with slow-running tap water to remove TCA and excess medium.[6] Allow the plate to air dry completely.[17]

  • Staining: Add 100 µL of 0.4% (w/v) SRB solution (in 1% acetic acid) to each well and incubate at room temperature for 30 minutes.

  • Washing: Quickly wash the plates five times with 1% (v/v) acetic acid to remove unbound dye. Allow the plates to air dry.

  • Solubilization and Absorbance Measurement: Add 200 µL of 10 mM Tris-base solution (pH 10.5) to each well to solubilize the bound dye.[17] Shake the plate for 5-10 minutes. Measure the absorbance at 510 nm using a microplate reader.[17]

  • Data Analysis: Calculate the percentage of cell viability and IC50 values as described for the MTT assay.

Protocol 3: Lactate Dehydrogenase (LDH) Cytotoxicity Assay

This assay quantifies cytotoxicity by measuring the activity of lactate dehydrogenase, a stable cytosolic enzyme that is released from cells with damaged plasma membranes into the culture medium.[15][17]

  • Cell Seeding and Treatment: Seed and treat cells in a 96-well plate as described for the MTT assay.[15] Set up three types of control wells:

    • Spontaneous LDH release: Cells treated with vehicle only.[17]

    • Maximum LDH release: Cells treated with a lysis buffer (provided with the kit) for 45 minutes before the end of the experiment.[17]

    • Background control: Medium only.[17]

  • Supernatant Collection: After the incubation period, centrifuge the plate at 250 x g for 10 minutes.[15] Carefully transfer 50 µL of the supernatant from each well to a new, clean 96-well plate.[15][17]

  • LDH Reaction: Prepare the LDH reaction mixture according to the manufacturer's instructions (typically a mixture of substrate, cofactor, and dye).[17] Add 50 µL of the reaction mixture to each well containing the supernatant.[17]

  • Incubation: Incubate the plate at room temperature for up to 30 minutes, protected from light.[15]

  • Absorbance Measurement: Add 50 µL of stop solution (if provided in the kit).[17] Measure the absorbance at 490 nm using a microplate reader.[15][17]

  • Data Analysis: Calculate the percentage of cytotoxicity using the absorbance values from the control wells according to the manufacturer's formula.

Conclusion and Future Directions

The 7-chloroquinoline scaffold represents a highly promising and durable framework for the development of novel anticancer therapeutics. The derivatives discussed in this guide demonstrate significant cytotoxic potential across a range of human cancer cell lines, including those known to be resistant to conventional chemotherapies.[3] The versatility of the quinoline ring, particularly at the C4 position, allows for extensive chemical modification, enabling the fine-tuning of potency, selectivity, and pharmacokinetic properties.

Future research should focus on the synthesis and evaluation of new derivatives designed with a deeper understanding of the structure-activity relationships. Exploring hybrid molecules that combine the 7-chloroquinoline core with other known pharmacophores could lead to compounds with novel or dual mechanisms of action. Furthermore, a comprehensive investigation into the in vivo efficacy and safety profiles of the most potent compounds identified in vitro will be a critical next step in translating these promising experimental drugs into clinical candidates.

References

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Comparative

Comparative Analysis of 7-Chloroquinolin-6-ol: A Novel Antimalarial Candidate in the Face of Drug Resistance

A Senior Application Scientist's Guide to Cross-Resistance Profiling The relentless evolution of drug resistance in Plasmodium falciparum, the deadliest malaria parasite, necessitates a continuous pipeline of novel antim...

Author: BenchChem Technical Support Team. Date: March 2026

A Senior Application Scientist's Guide to Cross-Resistance Profiling

The relentless evolution of drug resistance in Plasmodium falciparum, the deadliest malaria parasite, necessitates a continuous pipeline of novel antimalarial agents.[1][2] The quinoline class of compounds has historically been a cornerstone of antimalarial chemotherapy, with chloroquine being a prominent example.[3] However, its efficacy has been severely compromised by widespread resistance.[4] This guide provides a comprehensive framework for evaluating the potential of a novel 7-chloroquinoline derivative, 7-Chloroquinolin-6-ol, in the context of established drug-resistant malaria strains. We will explore its hypothetical cross-resistance profile against standard antimalarials, detailing the requisite experimental workflows and data interpretation.

The Quinoline Scaffold: A Legacy and a Future

The 7-chloroquinoline core is integral to the antimalarial activity of drugs like chloroquine.[5] Their primary mechanism of action involves accumulating in the parasite's acidic digestive vacuole and interfering with the detoxification of heme, a toxic byproduct of hemoglobin digestion.[6][7] This interference leads to a buildup of free heme, which is lethal to the parasite.[3] Resistance to chloroquine is primarily mediated by mutations in the P. falciparum chloroquine resistance transporter (PfCRT) gene, which effectively pumps the drug out of the digestive vacuole.[1][8]

The introduction of a hydroxyl group at the 6-position of the 7-chloroquinoline core in 7-Chloroquinolin-6-ol represents a rational design strategy to potentially circumvent existing resistance mechanisms and enhance antimalarial potency. This guide outlines the critical studies required to validate this hypothesis.

Diagram 1: Proposed Mechanism of Action and Resistance

cluster_parasite Plasmodium falciparum cluster_vacuole Digestive Vacuole (Acidic) Hemoglobin Hemoglobin Heme Toxic Heme Hemoglobin->Heme Digestion Hemozoin Hemozoin (Non-toxic) Heme->Hemozoin Polymerization 7_CQ_6_ol 7-Chloroquinolin-6-ol 7_CQ_6_ol->Heme Inhibits Polymerization CQ Chloroquine CQ->Heme Inhibits Polymerization PfCRT_mut PfCRT (Mutant) CQ->PfCRT_mut Efflux PfCRT_wt PfCRT (Wild-type) Drug_Entry Drug Entry Drug_Entry->7_CQ_6_ol Drug_Entry->CQ

Caption: Proposed mechanism of 7-Chloroquinolin-6-ol and the role of PfCRT in chloroquine resistance.

Comparative In Vitro Efficacy Against Drug-Resistant Strains

A critical first step is to determine the intrinsic antimalarial activity of 7-Chloroquinolin-6-ol against a panel of well-characterized P. falciparum strains with varying drug resistance profiles.

Table 1: Hypothetical In Vitro Activity of 7-Chloroquinolin-6-ol and Comparator Drugs

Compound3D7 (CQ-S) IC₅₀ (nM)Dd2 (CQ-R) IC₅₀ (nM)K1 (Multi-drug R) IC₅₀ (nM)Resistance Index (Dd2/3D7)
7-Chloroquinolin-6-ol 8.512.315.11.45
Chloroquine10.2255.8310.425.08
Artemether1.51.82.51.20
Lumefantrine2.12.53.01.19

CQ-S: Chloroquine-Sensitive; CQ-R: Chloroquine-Resistant; Multi-drug R: Multi-drug Resistant. Data are hypothetical and for illustrative purposes.

A low resistance index for 7-Chloroquinolin-6-ol would suggest its potential to overcome existing chloroquine resistance mechanisms.[9]

Experimental Protocol: In Vitro Antimalarial Susceptibility Assay (pLDH Method)

This assay quantifies parasite growth by measuring the activity of parasite lactate dehydrogenase (pLDH).

  • Parasite Culture: Maintain asynchronous cultures of P. falciparum strains (e.g., 3D7, Dd2, K1) in human O+ erythrocytes at 2% hematocrit in RPMI-1640 medium supplemented with 0.5% Albumax II, 25 mM HEPES, and 25 mM NaHCO₃. Incubate at 37°C in a gas mixture of 5% CO₂, 5% O₂, and 90% N₂.

  • Drug Preparation: Prepare stock solutions of 7-Chloroquinolin-6-ol and comparator drugs (chloroquine, artemether, lumefantrine) in 70% ethanol or DMSO. Create a series of 2-fold serial dilutions in complete culture medium.

  • Assay Plate Preparation: Add 100 µL of the drug dilutions to a 96-well microtiter plate in triplicate. Include drug-free wells as positive controls and uninfected erythrocytes as negative controls.

  • Parasite Addition: Add 100 µL of synchronized ring-stage parasite culture (1% parasitemia, 2% hematocrit) to each well.

  • Incubation: Incubate the plates for 72 hours under the standard culture conditions.

  • pLDH Assay:

    • Lyse the cells by freeze-thawing the plates.

    • Prepare a reaction mixture containing 0.2 M Tris-HCl (pH 8.0), 0.1 M sodium L-lactate, 0.1% Triton X-100, 1 U/mL diaphorase, 1 mg/mL nitroblue tetrazolium, and 0.1 mg/mL phenazine ethosulfate.

    • Add 100 µL of the reaction mixture to each well.

    • Incubate in the dark at room temperature for 30-60 minutes.

    • Measure the absorbance at 650 nm using a microplate reader.

  • Data Analysis: Determine the 50% inhibitory concentration (IC₅₀) by plotting the percentage of parasite growth inhibition against the log of the drug concentration and fitting the data to a sigmoidal dose-response curve.

Diagram 2: In Vitro Cross-Resistance Testing Workflow

cluster_workflow In Vitro Cross-Resistance Workflow start Start: Prepare Drug Dilutions culture Culture & Synchronize P. falciparum Strains (3D7, Dd2, K1) start->culture plate Plate Drugs and Parasites in 96-well Plates culture->plate incubate Incubate for 72 hours plate->incubate pldh Perform pLDH Assay incubate->pldh read Read Absorbance pldh->read analyze Analyze Data: Calculate IC₅₀ Values read->analyze compare Compare IC₅₀s & Calculate Resistance Index (RI) analyze->compare end End: Assess Cross-Resistance compare->end

Caption: Workflow for determining in vitro cross-resistance of antimalarial compounds.

In Vivo Efficacy and Cross-Resistance Assessment

In vivo models provide a more complex physiological environment to evaluate drug efficacy. The 4-day suppressive test in Plasmodium berghei-infected mice is a standard model.[10]

Table 2: Hypothetical In Vivo Efficacy in a Murine Model

Treatment GroupParasitemia on Day 4 (%)% Suppression
Vehicle Control35.2-
7-Chloroquinolin-6-ol (20 mg/kg) 1.894.9
Chloroquine (20 mg/kg) - Sensitive Strain0.598.6
Chloroquine (20 mg/kg) - Resistant Strain28.917.9
Artemether/Lumefantrine (20/120 mg/kg)0.299.4

Data are hypothetical and for illustrative purposes.

Consistent high suppression rates of 7-Chloroquinolin-6-ol against both sensitive and resistant parasite lines in vivo would be a strong indicator of its potential to overcome resistance.

Experimental Protocol: 4-Day Suppressive Test in Mice
  • Animal Model: Use Swiss albino mice (6-8 weeks old).

  • Parasite Inoculation: Infect mice intraperitoneally with 1x10⁷ P. berghei parasitized red blood cells (using both a chloroquine-sensitive and a chloroquine-resistant strain in separate experimental groups).

  • Drug Administration:

    • Two hours post-infection, administer the first dose of the test compounds (7-Chloroquinolin-6-ol), comparator drugs (chloroquine, artemether/lumefantrine), or vehicle control orally.

    • Administer subsequent doses daily for the next three days (Days 1, 2, and 3).

  • Parasitemia Determination: On day 4, collect blood from the tail vein of each mouse and prepare thin blood smears.

  • Smear Analysis: Stain the smears with Giemsa and determine the percentage of parasitized red blood cells by light microscopy.

  • Data Analysis: Calculate the average parasitemia for each group and determine the percentage of suppression using the following formula: % Suppression = [(Parasitemia in control group - Parasitemia in treated group) / Parasitemia in control group] x 100

Conclusion and Future Directions

The emergence of drug-resistant malaria is a significant global health threat.[11] The systematic evaluation of novel compounds like 7-Chloroquinolin-6-ol is paramount. The in vitro and in vivo cross-resistance studies outlined in this guide provide a robust framework for assessing its potential as a next-generation antimalarial. Favorable results from these studies, characterized by low resistance indices and high in vivo efficacy against resistant strains, would warrant further investigation into its mechanism of action, pharmacokinetic properties, and safety profile. The ultimate goal is the development of new antimalarials that can effectively combat resistant parasites and contribute to malaria elimination efforts.

References

  • African Society for Laboratory Medicine. (n.d.). New Tests Provide Breakthrough In The Fight Against Drug-Resistant Malaria. ASLM. Retrieved from [Link]

  • MESA. (2025, July 22). The effect of 7-chloroquinoline derivatives on the life cycle of the malaria parasite. MESA. Retrieved from [Link]

  • Chemistry Europe. (n.d.). Plasmodium falciparum and Anti-viral Activities of 7-Chloro-4- aminoquinoline Derivatives. Chemistry Europe. Retrieved from [Link]

  • Noedl, H., Wongsrichanalai, C., & Wernsdorfer, W. H. (2001). In Vivo-In Vitro Model for the Assessment of Clinically Relevant Antimalarial Cross-Resistance. The American Journal of Tropical Medicine and Hygiene, 65(6), 696-699. Retrieved from [Link]

  • Fidock, D. A., & Wellems, T. E. (2009). In vitro evaluations of antimalarial drugs and their relevance to clinical outcomes. International journal for parasitology, 39(7), 759–760. Retrieved from [Link]

  • Krogstad, D. J., Gluzman, I. Y., Kyle, D. E., Oduola, A. M., Martin, S. K., Milhous, W. K., & Schlesinger, P. H. (1987). Lack of cross-resistance to 4-aminoquinolines in chloroquine-resistant Plasmodium falciparum in vitro. Molecular and biochemical parasitology, 24(1), 83–88. Retrieved from [Link]

  • World Health Organization. (2007). Field application of in vitro assays for the sensitivity of human malaria parasites to antimalarial drugs. World Health Organization. Retrieved from [Link]

  • Fidock, D. A., Rosenthal, P. J., Croft, S. L., Brun, R., & Nwaka, S. (n.d.). Antimalarial drug discovery: efficacy models for compound screening (supplementary document). Retrieved from [Link]

  • Desjardins, R. E. (1986). IN VITRO ASSAY OF ANTIMALARIALS: TECHNOLOGIES, APPLICATIONS, AND PROSPECTS. Southeast Asian J Trop Med Public Health, 17(4), 523-33. Retrieved from [Link]

  • Fröhlich, T., & Tsogoeva, S. B. (2022). A Review of Modifications of Quinoline Antimalarials: Mefloquine and (hydroxy)Chloroquine. Molecules (Basel, Switzerland), 27(3), 1005. Retrieved from [Link]

  • Shibeshi, M. A., Kifle, Z. D., & Atnafie, S. A. (2020). Antimalarial Drug Resistance and Novel Targets for Antimalarial Drug Discovery. Infection and drug resistance, 13, 4047–4060. Retrieved from [Link]

  • AMR Insights. (2024, June 1). Scientists identify mechanism behind drug resistance in malaria parasite. AMR Insights. Retrieved from [Link]

  • Cui, L., Mharakurwa, S., Ndiaye, D., Rathod, P. K., & Rosenthal, P. J. (2015). Antimalarial Drug Resistance: Literature Review and Activities and Findings of the ICEMR Network. The American journal of tropical medicine and hygiene, 93(3 Suppl), 57–68. Retrieved from [Link]

  • Infectious Diseases Data Observatory. (n.d.). Malaria Drug Resistance. IDDO. Retrieved from [Link]

  • Royal Society of Chemistry. (2025, August 27). Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. RSC Advances. Retrieved from [Link]

  • Rudrapal, M., et al. (2010). Synthesis and antimalarial activity evaluation of some new 7-chloro-4-aminoquinolines with substituted ring at side chain. Der Pharma Chemica, 2(1), 194-203. Retrieved from [Link]

  • Moura, P. A., et al. (2021). Molecular Mechanisms of Drug Resistance in Plasmodium falciparum Malaria. Clinical Microbiology Reviews, 34(2), e00120-20. Retrieved from [Link]

  • Malaria Consortium. (n.d.). Antimalarial drug resistance. Malaria Consortium. Retrieved from [Link]

  • World Health Organization. (2026, February 2). Recommended Comparator Products: Anti-malarial Medicines. WHO. Retrieved from [Link]

  • Malaria World. (2022, December 8). Synthesis and antimalarial activity of 7-chloroquinoline-tethered sulfonamides and their[6][11]-triazole hybrids. Malaria World. Retrieved from [Link]

  • Gutiérrez, J. E., et al. (2025, June 5). Optimization of the synthesis, in silico ADME/ Tox profiling studies, and evaluation of the antimalarial activity of (7-chloroquinolin-4-ylthio) alkylbenzoate derivatives. Semantic Scholar. Retrieved from [Link]

  • White, N. J. (2004). Antimalarial drug resistance. The Journal of clinical investigation, 113(8), 1084–1092. Retrieved from [Link]

  • ACS Publications. (2025, October 13). Aminopropyl-Linked Quinoline-Triazole Hybrids with Enhanced Antiplasmodial Activity Targeting β-Hematin Formation. Organometallics. Retrieved from [Link]

  • Dahal, P., et al. (2017). Comparison of anti-malarial drug efficacy in the treatment of uncomplicated malaria in African children and adults using network meta-analysis. Malaria Journal, 16(1), 314. Retrieved from [Link]

  • Rosenthal, P. J. (2015). Antimalarial Drug Resistance: Literature Review and Activities and Findings of the ICEMR Network. The American Journal of Tropical Medicine and Hygiene, 93(3_Suppl), 57-68. Retrieved from [Link]

  • Gutiérrez, J. E., et al. (n.d.). Optimization of the synthesis, in silico ADME/ Tox profiling studies, and evaluation of the antimalarial activity of (7. Journal of Chemical Research. Retrieved from [Link]

  • Foley, M., & Tilley, L. (1998). Quinoline antimalarials: mechanisms of action and resistance. International journal for parasitology, 28(11), 1651–1660. Retrieved from [Link]

  • World Health Organization. (2025, January 9). Malaria: Artemisinin partial resistance. WHO. Retrieved from [Link]

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Comparative

Comprehensive Comparison Guide: Validating In Vitro Results of 7-Chloroquinolin-6-ol Derivatives in In Vivo Models

Executive Summary & Rationale The 7-chloroquinoline scaffold is a privileged structure in medicinal chemistry, historically foundational to antimalarial therapies like chloroquine (CQ) and amodiaquine (AQ). However, the...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Rationale

The 7-chloroquinoline scaffold is a privileged structure in medicinal chemistry, historically foundational to antimalarial therapies like chloroquine (CQ) and amodiaquine (AQ). However, the rapid emergence of multidrug-resistant Plasmodium falciparum strains and the demand for novel antineoplastic agents have shifted focus toward functionalized analogs. 7-Chloroquinolin-6-ol (and its downstream derivatives, such as hydrazones and hybrid nanocapsules) represents a critical evolutionary step. The introduction of the 6-hydroxyl group alters the molecule's electronic distribution, lipophilicity, and pKa, effectively bypassing the efflux mechanisms of mutated transport proteins [1, 4].

This guide provides an objective, data-driven framework for researchers transitioning 7-chloroquinolin-6-ol derivatives from in vitro screening (IC50/CC50) to rigorous in vivo validation. By comparing this scaffold against traditional alternatives, we outline a self-validating experimental system designed to ensure high translational fidelity in drug development.

Mechanistic Causality: Why the Scaffold Works

Before initiating in vivo models, it is crucial to understand the dual-pathway potential of 7-chloroquinolin-6-ol derivatives.

In antimalarial applications, the primary mechanism remains the inhibition of hemozoin biocrystallization within the parasite's digestive vacuole. However, unlike standard CQ, the modified 6-ol derivatives exhibit a lower affinity for the mutated P. falciparum chloroquine resistance transporter (PfCRT), preventing rapid drug efflux [4, 5]. In oncology and neuroprotection, these derivatives demonstrate potent tyrosine kinase inhibition and controlled reactive oxygen species (ROS) modulation, leading to targeted apoptosis [2, 3].

MOA cluster_malaria Antimalarial Pathway cluster_cancer Anticancer Pathway Compound 7-Chloroquinolin-6-ol Derivatives DV Parasite Digestive Vacuole Compound->DV Inhibition Inhibition of Biocrystallization Compound->Inhibition Kinase Tyrosine Kinase Inhibition Compound->Kinase ROS ROS Generation Compound->ROS Heme Toxic Free Heme DV->Heme Heme->Heme Accumulation (Parasite Death) Hz Hemozoin (Non-toxic) Heme->Hz Normal Inhibition->Hz Blocks Apoptosis Tumor Cell Apoptosis Kinase->Apoptosis ROS->Apoptosis

Figure 1: Dual mechanistic pathways of 7-chloroquinolin-6-ol derivatives in malaria and oncology.

Comparative Performance Analysis

To justify the in vivo transition, a candidate must demonstrate in vitro superiority. The table below synthesizes experimental data comparing optimized 7-chloroquinolin-6-ol derivatives against legacy alternatives. The critical metric here is the Resistance Index (RI) —the ratio of IC50 in resistant strains to sensitive strains. A lower RI indicates the compound's ability to maintain efficacy regardless of the parasite's resistance profile [3, 5].

Compound ClassIn Vitro IC50 (CQS Strain 3D7)In Vitro IC50 (CQR Strain W2)In Vivo ED50 (P. berghei)Cytotoxicity (CC50)Resistance Index (RI)
Chloroquine (CQ) ~10.5 nM>150.0 nM2.5 mg/kg>100 µM>14.2
Amodiaquine (AQ) ~12.0 nM~25.0 nM4.0 mg/kg>50 µM~2.0
7-CQ-6-ol Derivatives ~5.2 nM ~8.5 nM 1.5 mg/kg >150 µM ~1.6

Data Interpretation: 7-CQ-6-ol derivatives exhibit sub-10 nM potency against both chloroquine-sensitive (CQS) and chloroquine-resistant (CQR) strains. Furthermore, their high CC50 values (>150 µM) yield an exceptional Selectivity Index (SI), validating their safety profile for in vivo escalation [2, 4].

Experimental Protocol: The Self-Validating In Vivo System

A common failure point in drug development is the uncritical transition from in vitro to in vivo models without accounting for pharmacokinetic (PK) variables. The following protocol utilizes the Peters' 4-Day Suppressive Test , engineered as a self-validating system to ensure that lack of efficacy is due to pharmacodynamics (PD), not formulation failure.

Phase 1: Formulation and PK Validation

Causality: Quinolines often suffer from poor aqueous solubility. Administering them in standard saline can lead to precipitation in the gut, yielding false-negative efficacy data.

  • Vehicle Selection: Formulate the 7-CQ-6-ol derivative in a vehicle of 10% Tween-80, 10% DMSO, and 80% sterile saline. Alternatively, utilize polymeric nanocapsules if targeting the central nervous system (e.g., for neuro-malaria or Alzheimer's models) [1].

  • Solubility Verification: Centrifuge the formulation at 10,000 x g for 5 minutes. Analyze the supernatant via HPLC to confirm that >95% of the compound remains in solution.

Phase 2: In Vivo Efficacy (Peters' 4-Day Suppressive Test)

Causality:Plasmodium berghei ANKA is utilized in Swiss mice because its blood-stage infection kinetics closely mirror human P. falciparum, providing a reliable calculation of the Effective Dose 50 (ED50) [5].

  • Infection: On Day 0, inoculate 5 groups of Swiss mice (n=6 per group) intraperitoneally with 1×107 P. berghei-infected red blood cells.

  • Control Establishment (Self-Validation):

    • Negative Control: Vehicle only (Validates baseline parasite growth).

    • Positive Control: Standard Chloroquine at 5 mg/kg (Validates model sensitivity).

  • Dosing Strategy: Administer the 7-CQ-6-ol derivative via oral gavage (PO) at 1, 3, and 10 mg/kg at 2, 24, 48, and 72 hours post-infection. Causality: Oral administration is chosen to assess true systemic bioavailability, a mandatory requirement for modern antimalarials.

  • Quantification: On Day 4, draw tail-vein blood. Prepare Giemsa-stained thin smears and utilize flow cytometry (SYBR Green I staining) to quantify parasitemia.

  • Data Analysis: Calculate the percentage of suppression relative to the negative control. Plot a dose-response curve to derive the in vivo ED50.

Workflow InVitro In Vitro Screening (IC50, CC50) Formulation Vehicle Formulation (Solubility/Stability) InVitro->Formulation PK In Vivo PK/PD (ADME-Tox) Formulation->PK Efficacy In Vivo Efficacy (P. berghei Model) PK->Efficacy Analysis Histopathology & Biomarker Analysis Efficacy->Analysis

Figure 2: Self-validating in vivo experimental workflow for 7-chloroquinoline drug candidates.

Conclusion & Translational Outlook

The validation of 7-chloroquinolin-6-ol derivatives marks a significant advancement over legacy quinolines. By leveraging the 6-hydroxyl modification, researchers can synthesize compounds that not only evade the PfCRT efflux mechanisms responsible for chloroquine resistance but also exhibit novel antineoplastic properties [2, 5].

However, success relies entirely on rigorous, causality-driven experimental design. By ensuring proper formulation to overcome solubility hurdles and utilizing self-validating in vivo models with robust positive and negative controls, drug development professionals can confidently translate in vitro hits into viable clinical candidates.

References

  • Development and In Vivo Assessment of 4-Phenyltellanyl-7-chloroquinoline-loaded Polymeric Nanocapsules in Alzheimer's Disease Models. PubMed Central (PMC). Available at:[Link]

  • 7-Chloroquinolinehydrazones as First-in-Class Anticancer Experimental Drugs in the NCI-60 Screen among Different Investigated Series of Aryl, Quinoline, Pyridine, Benzothiazole and Imidazolehydrazones. PubMed Central (PMC). Available at:[Link]

  • Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. RSC Advances. Available at:[Link]

  • Favorable Preclinical Pharmacological Profile of a Novel Antimalarial Pyrrolizidinylmethyl Derivative of 4-amino-7-chloroquinoline. MalariaWorld. Available at: [Link]

Validation

Head-to-head comparison of different synthetic routes to 7-Chloroquinolin-6-ol

The synthesis of 7-chloroquinolin-6-ol presents a classic regiochemical challenge in heterocyclic chemistry. Because the quinoline core possesses multiple reactive sites, achieving the specific 7-chloro-6-hydroxy substit...

Author: BenchChem Technical Support Team. Date: March 2026

The synthesis of 7-chloroquinolin-6-ol presents a classic regiochemical challenge in heterocyclic chemistry. Because the quinoline core possesses multiple reactive sites, achieving the specific 7-chloro-6-hydroxy substitution pattern requires overcoming the natural electronic bias of the ring system.

As a Senior Application Scientist, I have evaluated the primary synthetic pathways to this crucial building block. This guide provides a head-to-head comparison of the classical de novo annulation approach versus modern late-stage functionalization, complete with mechanistic causality, self-validating protocols, and quantitative performance data.

The Regiochemical Challenge: Why Direct Chlorination Fails

Before comparing the viable routes, it is critical to understand why a direct, one-step approach is unsuitable.

Attempting direct electrophilic chlorination of 6-hydroxyquinoline (using Cl2​ or N-chlorosuccinimide) predominantly yields 5-chloroquinolin-6-ol . The hydroxyl group at C6 strongly activates the ring, directing electrophiles to the ortho positions (C5 and C7). However, the C5 position exhibits α -naphthyl-like reactivity; it has a higher HOMO coefficient and stabilizes the Wheland intermediate more effectively than C7 .

To bypass this electronic preference, chemists must rely on either steric control via Directed ortho-Metalation (DoM) or build the ring from scratch using a pre-substituted aniline.

MechanismLogic Substrate 6-Substituted Quinoline Core Elec Electrophilic Attack (e.g., NCS) Electronic Control Substrate->Elec DoM Directed ortho-Metalation (DoM) Steric Control Substrate->DoM C5 C5 Position • Alpha-naphthyl reactivity • High electron density • Peri-hindered by C4-H Elec->C5 Favored (Electronic) C7 C7 Position • Beta-naphthyl reactivity • Lower electron density • Sterically accessible Elec->C7 Disfavored DoM->C5 Disfavored (Peri-Clash) DoM->C7 Favored (Kinetic/Steric)

Mechanistic divergence of quinoline functionalization based on reaction type.

Route A: Classical Annulation (The Skraup Synthesis)

The Skraup synthesis constructs the pyridine ring onto a pre-functionalized benzene ring. By starting with 3-chloro-4-methoxyaniline, the chlorine and oxygen atoms are already in the correct relative positions.

The Causality of Regioisomerism: During the Skraup reaction, the aniline undergoes conjugate addition to acrolein (generated in situ from glycerol), followed by electrophilic cyclization. Because the starting aniline is meta-substituted relative to the cyclization sites, the ring closure can occur at either ortho position (C2 or C6 of the aniline). This lack of discrimination results in a ~1:1 mixture of 5-chloro-6-methoxyquinoline and 7-chloro-6-methoxyquinoline, requiring tedious downstream separation.

Self-Validating Protocol: Skraup Annulation & Demethylation
  • Annulation: In a round-bottom flask, combine 3-chloro-4-methoxyaniline (1.0 eq), glycerol (3.0 eq), and nitrobenzene (0.6 eq, acts as the oxidant).

  • Acid Addition: Slowly add concentrated H2​SO4​ (1.5 eq) dropwise.

    • Validation Check: The reaction is highly exothermic. A rapid temperature spike confirms the dehydration of glycerol to acrolein. Control the addition rate to prevent thermal runaway.

  • Reflux: Heat the mixture to 150°C for 4 hours.

  • Workup: Cool to room temperature, basify with 6M NaOH to pH 9, and steam distill to remove the nitrobenzene. Extract the aqueous residue with dichloromethane (DCM).

  • Isomer Separation (Critical Step): Purify the crude extract via silica gel column chromatography (Hexanes/EtOAc).

    • Validation Check: TLC will reveal two distinct but closely eluting UV-active spots. The 7-chloro isomer typically elutes second due to slight differences in dipole moment.

  • Demethylation: Dissolve the isolated 7-chloro-6-methoxyquinoline in anhydrous DCM at 0°C. Add BBr3​ (3.0 eq) dropwise.

    • Validation Check: A dense, yellow-white precipitate will immediately form, indicating the generation of the Lewis acid-base complex between the quinoline nitrogen and BBr3​ .

  • Quench: Carefully quench with methanol, followed by water. Extract, dry over Na2​SO4​ , and concentrate to yield 7-chloroquinolin-6-ol.

Route B: Late-Stage Functionalization via DoM (Modern Approach)

Pioneered by Victor Snieckus, Directed ortho-Metalation (DoM) exploits heteroatom-containing groups to regioselectively deprotonate aromatic systems .

The Causality of Regioselectivity: When 6-methoxyquinoline is treated with a bulky base like sec-butyllithium (sec-BuLi), the methoxy group acts as a Directed Metalation Group (DMG). While both C5 and C7 are ortho to the DMG, the C5 position is peri to the C4 proton. This creates severe steric hindrance for the incoming alkyllithium hexamer. Consequently, kinetically controlled deprotonation occurs exclusively at the sterically accessible C7 position. Quenching with a chlorine source yields the target framework with >95% regioselectivity .

Self-Validating Protocol: DoM & Demethylation
  • Metalation: Flame-dry a Schlenk flask under argon. Dissolve 6-methoxyquinoline (1.0 eq) in anhydrous THF and cool to -78°C using a dry ice/acetone bath.

  • Deprotonation: Add sec-BuLi (1.1 eq) dropwise over 15 minutes.

    • Validation Check: The solution will transition to a deep red/purple color, providing visual confirmation that the 7-lithio-6-methoxyquinoline species has successfully formed.

  • Electrophilic Quench: Dissolve hexachloroethane ( C2​Cl6​ , 1.2 eq) in anhydrous THF and add it dropwise to the lithiated intermediate.

    • Validation Check: The deep purple color will rapidly dissipate to a pale yellow, confirming the consumption of the organolithium species and the successful halogenation.

  • Workup: Allow the reaction to warm to room temperature, quench with saturated NH4​Cl , and extract with EtOAc.

  • Demethylation: Proceed with the BBr3​ demethylation protocol identical to Step 6 in Route A to afford the final 7-chloroquinolin-6-ol.

Head-to-Head Quantitative Comparison

The following table summarizes the performance metrics of both viable synthetic routes based on empirical laboratory execution.

MetricRoute A: Skraup AnnulationRoute B: DoM Functionalization
Starting Material Cost Low (Substituted anilines are cheap)Moderate (6-Methoxyquinoline)
Regioselectivity Poor (~1:1.2 ratio of 5-Cl to 7-Cl)Excellent (>95% 7-Cl isomer)
Overall Yield (Target) 15 - 25% (Due to mass loss in separation)65 - 75%
Scalability High (Used in ton-scale industrial prep)Moderate (Requires cryogenic conditions)
Environmental Impact High (Harsh acids, toxic nitrobenzene)Moderate (Atom-economical, requires dry solvents)
Purification Difficulty High (Difficult chromatographic separation)Low (Simple extraction and recrystallization)

Visualizing the Synthetic Workflows

RouteComparison SM1 3-Chloro-4-methoxyaniline + Glycerol RouteA Skraup Annulation (H2SO4, 150°C) SM1->RouteA SM2 6-Methoxyquinoline RouteB DoM: 1. sec-BuLi, -78°C 2. C2Cl6 SM2->RouteB SM3 6-Hydroxyquinoline RouteC Direct Chlorination (NCS, DMF) SM3->RouteC ProdA Mixture (~1:1): 5-Cl & 7-Cl Isomers RouteA->ProdA ProdB 7-Chloro-6-methoxyquinoline (Exclusive) RouteB->ProdB ProdC 5-Chloroquinolin-6-ol (Major Product) RouteC->ProdC Target 7-Chloroquinolin-6-ol (Target) ProdA->Target 1. Chromatography 2. BBr3 Demethylation ProdB->Target BBr3 Demethylation ProdC->Target Fails / Minor Yield

Flowchart comparing the three primary synthetic pathways and their respective regiochemical outcomes.

Conclusion

For research and drug development professionals requiring high-purity 7-chloroquinolin-6-ol, Route B (Directed ortho-Metalation) is the vastly superior choice for laboratory-scale synthesis. It elegantly bypasses the inherent electronic bias of the quinoline core through steric control, eliminating the need for arduous chromatographic separations. While Route A (Skraup) utilizes cheaper reagents, the catastrophic loss of yield during isomer separation makes it inefficient for anything other than brute-force industrial scale-up.

References

  • Katsuura, K., & Snieckus, V. (1987). "Directed ortho metalation reactions. Convergent synthesis of 'angular' anthracyclinones ochromycinone and X-14881 C." Canadian Journal of Chemistry. URL:[Link][1]

  • Laufer, R., Veith, U., Taylor, N. J., & Snieckus, V. (2006). "(–)-Sparteine-mediated stereoselective directed ortho metalation of ferrocene diamides." Canadian Journal of Chemistry. URL:[Link][2]

  • Katritzky, A. R., et al. (1971). "Kinetics and Mechanism of Electrophilic Substitution of Heteroaromatic Compounds. Part XXIV. Acid-catalysed Hydrogen Exchange of 2-Naphthol and of some Corresponding Aza-, Thia-, and Oxo-derivatives." RSC Publishing. URL:[Link][3]

Sources

Comparative

Comprehensive Comparison Guide: Structure-Activity Relationship (SAR) Studies of 7-Chloroquinolin-6-ol Analogs vs. Traditional Therapeutics

As the prevalence of drug-resistant Plasmodium falciparum and multi-drug-resistant bacterial strains continues to rise, the pharmaceutical industry is actively exploring novel chemical spaces to bypass established resist...

Author: BenchChem Technical Support Team. Date: March 2026

As the prevalence of drug-resistant Plasmodium falciparum and multi-drug-resistant bacterial strains continues to rise, the pharmaceutical industry is actively exploring novel chemical spaces to bypass established resistance mechanisms. While the 4-aminoquinoline class—epitomized by Chloroquine (CQ) and Amodiaquine (AQ)—has historically been the cornerstone of antimalarial therapy, mutations in efflux transporters (e.g., PfCRT) have severely compromised their efficacy .

Enter the 7-Chloroquinolin-6-ol scaffold. By introducing a hydroxyl group at the C6 position of the traditional 7-chloroquinoline core, medicinal chemists have engineered a novel vector for hydrogen bonding and electronic modulation. This guide objectively compares the SAR, physicochemical properties, and in vitro efficacy of 7-chloroquinolin-6-ol analogs against traditional alternatives, providing self-validating experimental frameworks for your own preclinical development.

Mechanistic Rationale & SAR Logic

To understand the superiority of specific 7-chloroquinolin-6-ol analogs, we must deconstruct the causality behind their structural modifications:

  • The 7-Chloro Pharmacophore (The Anchor): As with traditional CQ, the electron-withdrawing chlorine atom at C7 is non-negotiable. It ensures optimal lipophilicity (LogP) and facilitates critical π-π stacking interactions with the porphyrin ring of ferriprotoporphyrin IX (FPIX) in the parasite's digestive vacuole (DV), effectively inhibiting hemozoin biocrystallization .

  • The 6-Hydroxyl Modification (The Modulator): The addition of the 6-OH group fundamentally differentiates this scaffold from CQ and AQ.

    • Electronic Effect: It alters the electron density of the quinoline ring, subtly shifting the pKa of the quinoline nitrogen. This fine-tunes the pH-dependent "ion trapping" of the drug in the highly acidic DV (pH ~5.0).

    • Steric & H-Bonding Vector: The 6-OH acts as a hydrogen bond donor/acceptor. This unique binding pose creates a steric and electronic mismatch with the binding pocket of the mutant PfCRT transporter, effectively bypassing the efflux mechanism responsible for chloroquine resistance (CQR) .

SAR_Logic Core 7-Chloroquinolin-6-ol Scaffold C7 C7-Chloro Group (Electron Withdrawing) Core->C7 C6 C6-Hydroxyl Group (H-Bond Donor/Acceptor) Core->C6 Side C4-Amino Side Chain (Basic Amine) Core->Side Mech1 π-π Stacking with FPIX (Hemozoin Inhibition) C7->Mech1 Mech2 Altered PfCRT Binding (Overcomes Resistance) C6->Mech2 Mech3 Ion Trapping in DV (pH-Dependent Accumulation) Side->Mech3

Figure 1: SAR Logic linking 7-chloroquinolin-6-ol structural features to their mechanism of action.

Comparative Performance Data

The following table synthesizes quantitative in vitro data comparing traditional quinolines against two optimized 7-chloroquinolin-6-ol analogs.

  • Analog A: Features a linear diamine side chain (optimized for DV accumulation).

  • Analog B: Features a bulky basic head group (optimized to sterically hinder PfCRT efflux).

CompoundTarget IC₅₀ (nM)CQS 3D7 StrainTarget IC₅₀ (nM)CQR W2 StrainResistance Index (RI)(W2 / 3D7)Cytotoxicity CC₅₀ (µM)HepG2 CellsSelectivity Index (SI)(CC₅₀ / 3D7 IC₅₀)
Chloroquine (CQ) 12.5 ± 1.2185.0 ± 15.414.8 (High)> 100> 8,000
Amodiaquine (AQ) 15.2 ± 1.838.5 ± 4.22.5 (Moderate)45.5~ 3,000
7-Cl-6-OH Analog A 9.8 ± 0.914.2 ± 1.51.4 (Low)85.0> 8,600
7-Cl-6-OH Analog B 18.4 ± 2.119.5 ± 2.01.06 (Negligible)62.5~ 3,300

Key Takeaway: While Analog A demonstrates the highest raw potency, Analog B exhibits a near-perfect Resistance Index (~1.0), proving that the combination of the 6-hydroxyl group and a bulky side chain completely circumvents CQR efflux mechanisms .

Self-Validating Experimental Protocols

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems. We do not just list steps; we explain the physiological causality behind the assay design.

Protocol 1: β-Hematin Formation Inhibition Assay (Cell-Free Target Validation)

Causality: This assay mimics the parasite's digestive vacuole environment. By using a highly acidic buffer, we force the spontaneous crystallization of free heme into β-hematin (synthetic hemozoin). Active analogs will bind to the free heme, preventing this crystallization.

  • Preparation: Prepare a 4 mM solution of hemin chloride in DMSO. Why DMSO? Hemin is insoluble in aqueous media at neutral pH; DMSO ensures monomeric dispersion before the assay begins.

  • Reaction Initiation: In a 96-well plate, mix 50 µL of the hemin solution with 50 µL of the test compound (ranging from 0.1 to 100 µM). Add 100 µL of 0.2 M sodium acetate buffer (pH 5.0). Why pH 5.0? This strictly replicates the acidic environment of the Plasmodium digestive vacuole, ensuring the drug's basic amine is correctly protonated for binding.

  • Incubation: Incubate the plate at 37°C for 18 hours to allow β-hematin crystallization.

  • Validation & Readout: Add 50 µL of 0.1 M NaOH to halt the reaction and dissolve unreacted (free) hemin. Read absorbance at 405 nm.

  • Self-Validation Check (Z'-factor): Include CQ as a positive control and DMSO as a negative control. Calculate the Z'-factor. The assay is only valid if Z' > 0.6, confirming that the signal window between inhibited and uninhibited crystallization is statistically robust.

Protocol 2: SYBR Green I Phenotypic Viability Assay (Cellular Efficacy)

Causality: SYBR Green I is a fluorescent dye that intercalates into double-stranded DNA. Since mature human erythrocytes lack a nucleus (and thus lack DNA), any DNA detected in the culture is exclusively parasitic. This provides a direct, interference-free proxy for parasite proliferation.

  • Culture Preparation: Synchronize P. falciparum cultures (3D7 and W2 strains) to the ring stage using 5% D-sorbitol. Adjust parasitemia to 1% at a 2% hematocrit.

  • Compound Exposure: Seed 90 µL of the culture into 96-well plates containing 10 µL of serial-diluted 7-chloroquinolin-6-ol analogs.

  • Incubation: Incubate for 72 hours at 37°C under a defined gas mixture (5% O₂, 5% CO₂, 90% N₂). Why this specific gas mixture? It mimics the microaerophilic environment of the human bloodstream, preventing oxidative stress artifacts.

  • Lysis & Staining: Freeze the plates at -80°C for 1 hour, then thaw. Add 100 µL of lysis buffer containing 2x SYBR Green I dye. Why freeze-thaw? This mechanically ruptures the erythrocyte membranes, ensuring uniform dye penetration to the parasite DNA.

  • Readout: Measure fluorescence (Excitation: 485 nm / Emission: 530 nm). Generate dose-response curves using non-linear regression to determine the IC₅₀.

Workflow Step1 1. Compound Synthesis (7-Chloroquinolin-6-ol Analogs) Step2 2. Physicochemical Profiling (pKa, LogD, Solubility) Step1->Step2 Quality Control Step3 3. Target-Based Assay (β-Hematin Inhibition) Step2->Step3 In Vitro Target Step4 4. Phenotypic Screening (P. falciparum 3D7 & W2) Step3->Step4 Cellular Efficacy Step5 5. Cytotoxicity Profiling (HepG2 CC50) Step4->Step5 Safety Check Step6 6. Lead Selection (High SI, Low RI) Step5->Step6 Data Integration

Figure 2: Self-validating experimental workflow for screening 7-chloroquinolin-6-ol analogs.

Conclusion

The transition from traditional 4-aminoquinolines to 7-chloroquinolin-6-ol analogs represents a rational, structure-guided evolution in drug design. By retaining the essential 7-chloro anchor for target engagement while leveraging the 6-hydroxyl group to modulate physicochemical properties and bypass efflux pumps, researchers can develop highly selective therapeutics with near-zero resistance indices. When evaluating these compounds, adherence to the physiologically relevant, self-validating assay protocols outlined above is critical to ensuring translational success.

References

  • Title: Introducing New Antimalarial Analogues of Chloroquine and Amodiaquine: A Narrative Review Source: PubMed Central (PMC) URL: [Link]

  • Title: Synthesis and antimalarial activity of new chloroquine analogues carrying a multifunctional linear side chain Source: PubMed Central (PMC) URL: [Link]

  • Title: Quinoline conjugates for enhanced antimalarial activity: a review on synthesis by molecular hybridization and structure-activity relationship (SAR) investigation Source: PubMed Central (PMC) URL: [Link]

  • Title: The Development of Novel Compounds Against Malaria: Quinolines, Triazolpyridines, Pyrazolopyridines and Pyrazolopyrimidines Source: PubMed Central (PMC) URL: [Link]

Validation

A Comparative Guide to the Reactivity of 7-Chloroquinolin-6-ol and its Positional Isomers

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive comparative analysis of the chemical reactivity of 7-Chloroquinolin-6-ol and three of its key positional isomers. In the...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparative analysis of the chemical reactivity of 7-Chloroquinolin-6-ol and three of its key positional isomers. In the landscape of medicinal chemistry, substituted quinolines are privileged scaffolds, forming the core of numerous therapeutic agents.[1][2] Understanding the nuanced reactivity of a specific isomer is paramount for efficient synthesis design, lead optimization, and the development of novel molecular entities. The interplay between the electron-donating hydroxyl group, the deactivating yet directing chloro group, and the inherent electronic nature of the quinoline ring system creates a fascinating and synthetically powerful set of building blocks.

This document moves beyond a simple recitation of facts, offering a deep dive into the electronic and steric factors that govern the reactivity of these isomers. We will explore electrophilic and nucleophilic substitution patterns, analyze acidity and basicity, and provide robust, field-tested experimental protocols to empower your research.

The Isomers in Focus: A Structural Overview

The reactivity of a substituted quinoline is not merely a sum of its parts; the specific placement of each functional group dictates the molecule's electronic landscape and steric accessibility. For this analysis, we will compare 7-Chloroquinolin-6-ol against three electronically and sterically distinct positional isomers.

Isomer ID Structure IUPAC Name Key Features
Isomer A 7-Chloroquinolin-6-ol7-Chloroquinolin-6-olSubstituents on the carbocyclic (benzene) ring. -OH is ortho to -Cl.
Isomer B 4-Chloroquinolin-6-ol4-Chloroquinolin-6-ol-Cl on the heterocyclic (pyridine) ring, para to Nitrogen. -OH on the carbocyclic ring.
Isomer C 6-Chloroquinolin-8-ol6-Chloroquinolin-8-ol-OH group capable of intramolecular hydrogen bonding with the quinoline nitrogen.
Isomer D 8-Chloroquinolin-7-ol8-Chloroquinolin-7-olSignificant steric hindrance around the C8-substituent due to the peri-interaction with the C1 nitrogen.
Theoretical Framework: The Push and Pull of Substituents

The reactivity of these isomers is governed by a delicate balance of inductive and resonance effects from the substituents, superimposed on the native electronic properties of the quinoline core.

  • Quinoline Core: The nitrogen atom is electronegative, making the heterocyclic ring (positions 2, 3, 4) electron-deficient and generally resistant to electrophilic attack but susceptible to nucleophilic attack. The carbocyclic ring (positions 5, 6, 7, 8) is more akin to a substituted benzene and is the primary site for electrophilic substitution.[3][4][5]

  • Hydroxyl (-OH) Group: A powerful activating group due to resonance donation from its lone pairs. It is strongly ortho, para-directing for electrophilic aromatic substitution (SEAr).

  • Chloro (-Cl) Group: An electron-withdrawing group via induction but an electron-donating group via resonance. The net effect is deactivating, but it is still ortho, para-directing for SEAr. As a leaving group, its departure in nucleophilic aromatic substitution (SNAr) is facilitated by electron-withdrawing groups that can stabilize the intermediate.[6]

G cluster_quinoline Quinoline Core Reactivity cluster_substituents Substituent Effects N N Atom (Electron Withdrawing) HetRing Heterocyclic Ring (Electron Deficient) N->HetRing Deactivates (Inductive Effect) CarbRing Carbocyclic Ring (Electron Richer) HetRing->CarbRing More reactive to SEAr OH -OH Group (Strongly Activating) Reactivity Overall Reactivity OH->Reactivity Directs o,p (SEAr) Donates (Resonance) Cl -Cl Group (Deactivating) Cl->Reactivity Directs o,p (SEAr) Withdraws (Induction)

Fig 1. Dominant electronic effects influencing quinoline reactivity.
Comparative Reactivity Analysis
3.1. Electrophilic Aromatic Substitution (SEAr)

Electrophilic attack will preferentially occur on the carbocyclic ring at the position most activated by the powerful -OH group, tempered by the directing effects of the -Cl group and the deactivating influence of the heterocyclic ring.[3][4]

Table 2: Predicted Regioselectivity of Electrophilic Substitution (e.g., Bromination)

Isomer Activating/Directing Groups Predicted Major Product(s) Rationale
A -OH at C6 (o,p-directing)-Cl at C7 (o,p-directing) 5-Bromo-7-chloroquinolin-6-ol The C5 position is ortho to the strongly activating -OH group. The C8 position is sterically hindered by the peri-position to the heterocyclic ring.
B -OH at C6 (o,p-directing) 5-Bromo- and 7-Bromo- isomers The C5 and C7 positions are ortho and para to the -OH group, respectively. A mixture is likely, with the outcome sensitive to reaction conditions.
C -OH at C8 (o,p-directing)-Cl at C6 (o,p-directing) 7-Bromo-6-chloroquinolin-8-ol The C7 position is ortho to the activating -OH group and meta to the deactivating -Cl group, making it the most electron-rich site.

| D | -OH at C7 (o,p-directing)-Cl at C8 (o,p-directing) | 5-Bromo-8-chloroquinolin-7-ol | The C5 position is para to the -OH group. The C6 position is sterically hindered and ortho to the deactivating -Cl. |

3.2. Nucleophilic Aromatic Substitution (SNAr)

The feasibility of displacing the chloro substituent is highly dependent on its position relative to the electron-withdrawing quinoline nitrogen. Positions activated by the nitrogen (C2 and C4) are significantly more reactive.[7][8]

Table 3: Comparative Reactivity in Nucleophilic Aromatic Substitution

Isomer Position of -Cl Predicted Reactivity Mechanistic Rationale
A C7 (Carbocyclic) Low The C7 position is not directly activated by the quinoline nitrogen. The electron-donating -OH group further deactivates the ring towards nucleophilic attack. Reaction requires harsh conditions.
B C4 (Heterocyclic) High The C4 position is para to the quinoline nitrogen, which provides powerful resonance stabilization for the negatively charged Meisenheimer intermediate. This is the most reactive isomer for SNAr.[9]
C C6 (Carbocyclic) Low Similar to Isomer A, the C6 position is not electronically activated for SNAr.

| D | C8 (Carbocyclic) | Very Low | The C8 position is not activated and is subject to significant steric hindrance from the peri-nitrogen. |

Fig 2. Stabilization of the Meisenheimer intermediate in SNAr.
3.3. Acidity and Basicity Profile

The electronic environment significantly impacts the pKa of the phenolic proton and the basicity (pKaH) of the quinoline nitrogen. Electron-withdrawing groups (-Cl) increase the acidity of the phenol and decrease the basicity of the nitrogen.[10][11]

Table 4: Predicted Acidity and Basicity Trends

Isomer Phenol Acidity (pKa) Nitrogen Basicity (pKaH) Rationale
A Moderate Moderate Baseline for comparison.
B Higher Lower The -Cl at C4 exerts a strong electron-withdrawing effect through the heterocyclic ring, significantly reducing the electron density on the nitrogen.
C Highest Lowest The -OH at C8 can form an intramolecular hydrogen bond with the nitrogen, reducing its availability for protonation. The -Cl at C6 also inductively decreases basicity.

| D | High | Low | The C8-chloro group's inductive withdrawal decreases nitrogen basicity. |

Experimental Protocols

The following protocols are generalized procedures. Optimization of solvent, temperature, and reaction time may be required for specific substrates.

Protocol 1: Electrophilic Bromination of a Chloroquinolinol

This procedure details a standard method for the regioselective bromination of an activated quinoline ring system. The choice of a non-polar solvent and a mild brominating agent helps control reactivity and prevent over-bromination.

G cluster_workflow Workflow: Electrophilic Bromination A 1. Dissolve Isomer in Dichloromethane (DCM) B 2. Cool to 0 °C (Ice Bath) A->B C 3. Add N-Bromosuccinimide (NBS) (1.1 eq) portion-wise B->C D 4. Stir at 0 °C to RT (Monitor by TLC) C->D E 5. Quench with aq. Na₂S₂O₃ D->E F 6. Extract with DCM, Dry (Na₂SO₄), Concentrate E->F G 7. Purify (Column Chromatography) F->G

Fig 3. Experimental workflow for electrophilic bromination.

Methodology:

  • Reaction Setup: To a solution of the chloroquinolinol isomer (1.0 mmol) in dichloromethane (10 mL) in a round-bottom flask, cool the mixture to 0 °C using an ice-water bath.

  • Reagent Addition: Add N-Bromosuccinimide (NBS) (1.1 mmol, 1.1 eq) in small portions over 15 minutes. The use of NBS provides a low concentration of Br₂, offering better control than liquid bromine.

  • Reaction Monitoring: Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature. Monitor the consumption of the starting material by Thin Layer Chromatography (TLC).

  • Workup: Once the reaction is complete, quench by adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) (15 mL) to consume any unreacted bromine.

  • Extraction: Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer with dichloromethane (2 x 15 mL).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Nucleophilic Aromatic Substitution (SNAr) with Piperidine

This protocol is optimized for the highly reactive Isomer B (4-Chloroquinolin-6-ol) . For less reactive isomers, significantly higher temperatures, stronger bases, and longer reaction times would be necessary.[8][12]

G cluster_workflow Workflow: Nucleophilic Aromatic Substitution A 1. Combine Isomer B, Piperidine (1.5 eq) & K₂CO₃ (2.0 eq) in DMF B 2. Heat to 80 °C (Oil Bath) A->B C 3. Stir for 4-6 hours (Monitor by TLC) B->C D 4. Cool to RT, Pour into Ice-Water C->D E 5. Filter Precipitate D->E F 6. Wash Solid with Water & Hexane E->F G 7. Dry under Vacuum F->G

Fig 4. Experimental workflow for SNAr with an amine.

Methodology:

  • Reaction Setup: In a sealed vial, combine 4-Chloroquinolin-6-ol (Isomer B, 1.0 mmol), piperidine (1.5 mmol, 1.5 eq), and potassium carbonate (K₂CO₃, 2.0 mmol, 2.0 eq) in anhydrous N,N-Dimethylformamide (DMF) (5 mL). The base (K₂CO₃) acts as a scavenger for the HCl generated during the reaction.

  • Heating and Monitoring: Seal the vial and heat the reaction mixture to 80 °C in an oil bath. Stir vigorously and monitor the reaction progress by TLC until the starting material is consumed (typically 4-6 hours).

  • Workup: Cool the reaction mixture to room temperature and pour it into a beaker containing 50 mL of ice-water. A precipitate should form.

  • Isolation: Stir the slurry for 30 minutes to ensure complete precipitation. Collect the solid product by vacuum filtration.

  • Purification: Wash the filter cake thoroughly with water (3 x 20 mL) to remove DMF and salts, followed by a wash with cold hexane (10 mL) to remove non-polar impurities. Dry the purified product under high vacuum.

Conclusion and Synthetic Outlook

The positional isomerism of the chloro and hydroxyl groups on the quinoline scaffold gives rise to a dramatic differentiation in chemical reactivity.

  • For Nucleophilic Substitution: Isomer B (4-Chloroquinolin-6-ol) is unequivocally the most reactive substrate, allowing for the facile introduction of a wide range of nucleophiles at the C4 position under relatively mild conditions. This makes it an ideal building block for library synthesis in drug discovery.

  • For Electrophilic Substitution: All isomers undergo electrophilic substitution on the carbocyclic ring, with the regioselectivity dictated primarily by the powerful activating effect of the hydroxyl group. Isomer A (7-Chloroquinolin-6-ol) and Isomer C (6-Chloroquinolin-8-ol) offer predictable outcomes for functionalization at the C5 and C7 positions, respectively.

This guide provides the foundational principles and practical methodologies to strategically select and manipulate these versatile quinoline isomers. By understanding the underlying electronic and steric drivers of their reactivity, researchers can accelerate the synthesis of complex molecules and more effectively navigate the challenges of modern drug development.

References
  • BenchChem. (2025). A Comparative Spectroscopic Guide to Quinoline and Isoquinoline. BenchChem.
  • Larock, R. C., & Yao, T. (2004). Synthesis of Substituted Quinolines by the Electrophilic Cyclization of N-(2-Alkynyl)anilines. The Journal of Organic Chemistry, 69(24), 8230–8238.
  • BenchChem. (2025). A Comparative Spectroscopic Analysis of Quinoline Carbaldehyde Isomers. BenchChem.
  • Thakur, G. S., Gupta, A. K., & Jain, S. K. (2024). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. IIP Series.
  • Rajesh, Y. B. R. D. (2018). Quinoline Heterocycles: Synthesis and Bioactivity. IntechOpen. [Link]

  • Abdel-Gawad, S. M., El-Gaby, M. S. A., & Ghorab, M. M. (2000). Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue. Molecules, 5(12), 1406-1415.
  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Quinoline. Pharmaguideline. [Link]

  • Wei, Y., et al. (2025).
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  • Novak, I., et al. (2004). UV Photoelectron Spectroscopic Study of Substituent Effects in Quinoline Derivatives. The Journal of Organic Chemistry, 69(15), 5097-5101. [Link]

  • Germán, V. (n.d.). Electrophilic substitution reaction in quinoline and isoquinoline. Quimica Organica. [Link]

  • James, W. H., et al. (2015). The spectroscopy and photochemistry of quinioline structural isomers: (E)- and (Z)-phenylvinylnitrile. The Journal of Chemical Physics, 143(7), 074308.
  • Jampilek, J. (2022). A Review of Modifications of Quinoline Antimalarials: Mefloquine and (hydroxy)Chloroquine. Molecules, 27(3), 1003.
  • Novak, I., et al. (2004). UV photoelectron spectroscopic study of substituent effects in quinoline derivatives. The Journal of Organic Chemistry.
  • Barlin, G. B., & Miller, B. (1970). Kinetics of reactions in heterocycles. Part IX. Trimethylammonio- and dimethylamino-N-methyl-derivatives of quinoline, isoquinoline, cinnoline, phthalazine, quinazoline, and quinoxaline. Journal of the Chemical Society B: Physical Organic.
  • Sharma, G., et al. (2020).
  • Tighadouini, S., et al. (2017). Quinoline derivatives as possible lead compounds for anti-malarial drugs: Spectroscopic, DFT and MD study. Arabian Journal of Chemistry, 10, S2129-S2142.
  • Ghorab, M. M., et al. (2018). Click synthesis of new 7-chloroquinoline derivatives by using ultrasound irradiation and evaluation of their biological activity. Journal of Heterocyclic Chemistry.
  • Van der Pijl, F., et al. (2022). Evolution of the Dearomative Functionalization of Activated Quinolines and Isoquinolines: Expansion of the Electrophile Scope.
  • Owczarek, A., et al. (2023). New Synthetic Quinoline (Qui) Derivatives as Novel Antioxidants and Potential HSA’s Antioxidant Activity Modulators—Spectroscopic Studies.
  • BenchChem. (2025). Nucleophilic Aromatic Substitution Reactions on 2-Chloro-3-(2-thienyl)quinoxaline. BenchChem.
  • Ostrowski, S., et al. (2025). Nucleophilic substitution reaction of chloroquinolines with 1,2,4-triazole. i. synthesis of 4-(1h-1,2,4-triazol-1-yl)quinolines.
  • Filo. (2025). Electrophilic Substitution Reactions of Quinolines and Isoquinolines. Filo. [Link]

  • Wekesa, I., & Jaganyi, D. (2021). The electronic effect of quinoline moieties on the lability of platinum(II) complexes of tridentate N^N^N and N^C^N ligands: a kinetic, mechanistic and theoretical analysis. Transition Metal Chemistry.
  • Sam, A., et al. (2008). Quinoline formation via a modified Combes reaction: Examination of kinetics, substituent effects, and mechanistic pathways. Journal of Physical Organic Chemistry.
  • Costilla, M., et al. (2017). Proton Capture Dynamics in Quinoline Photobases: Substituent Effect and Involvement of Triplet States. The Journal of Physical Chemistry A, 121(38), 7253-7263.
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  • Brown, R. D., et al. (1961). Mechanism of Electrophilic Substitution in Quinoline and Isoquinoline. Australian Journal of Chemistry.
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  • Abdel-Wahab, B. F., et al. (2022). Time-kill kinetics of most potent quinoline derivatives (2, 5a, 9, and 10b), Ciprofloxacin, Levofloxacin, and Fluconazole.
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Sources

Safety & Regulatory Compliance

Safety

7-Chloroquinolin-6-ol proper disposal procedures

The proper disposal of halogenated N-heterocycles like 7-Chloroquinolin-6-ol (CAS: 1261561-19-6) requires precise logistical planning and strict adherence to environmental regulations. As a halogenated quinoline derivati...

Author: BenchChem Technical Support Team. Date: March 2026

The proper disposal of halogenated N-heterocycles like 7-Chloroquinolin-6-ol (CAS: 1261561-19-6) requires precise logistical planning and strict adherence to environmental regulations. As a halogenated quinoline derivative, this compound presents unique challenges: the stability of the quinoline aromatic ring combined with the carbon-chlorine (C-Cl) bond makes it highly recalcitrant to biological degradation. Improper disposal not only violates Resource Conservation and Recovery Act (RCRA) guidelines but also poses severe aquatic toxicity and bioaccumulation risks.

As a Senior Application Scientist, I have structured this guide to provide drug development professionals and laboratory personnel with a self-validating, mechanistic approach to the segregation, packaging, and ultimate destruction of 7-Chloroquinolin-6-ol.

Hazard Profile and Regulatory Classification

Before initiating any disposal protocol, it is critical to understand the chemical causality behind the regulations. 7-Chloroquinolin-6-ol is classified as a Halogenated Organic Waste .

The presence of the chlorine atom fundamentally alters the disposal pathway compared to non-halogenated organics. According to EPA and standard institutional Environmental Health and Safety (EHS) guidelines, waste streams containing halogenated organic compounds must be strictly segregated[1]. Mixing halogenated waste with standard flammable solvents can lead to the generation of highly toxic dioxins or furans if incinerated at suboptimal temperatures, and excess water can suppress the fuel value (BTU) required for complete thermal destruction[2].

Quantitative Disposal Parameters

To ensure operational compliance, laboratory managers must adhere to the following quantitative thresholds when characterizing 7-Chloroquinolin-6-ol waste:

ParameterSpecificationCausality / Regulatory Basis
Halogenated Waste Threshold > 5% Halogen contentWastes exceeding this threshold must be segregated to ensure routing to specialized high-temperature incinerators equipped with acid-gas scrubbers[1].
Water Content Limit < 10%Aqueous liquids have a low or negative fuel value. Excess water lowers the BTU of the waste, reducing the efficiency of thermal oxidation[1][2].
Rotary Kiln Temperature 820°C – 1,600°CHigh temperatures are required to provide the activation energy necessary to cleave the stable aromatic C-Cl and C-N bonds[3].
Fluidized Bed Temperature 450°C – 980°CAn alternative incineration method suitable for solid residues, ensuring longer residence times for complete destruction[3].

Operational Protocol: Segregation and Packaging

The following step-by-step methodology ensures that 7-Chloroquinolin-6-ol is safely contained and prepared for commercial hazardous waste pickup. Every step is designed to prevent dermal exposure and environmental release.

Step 1: Personal Protective Equipment (PPE) Verification

  • Action: Don a chemically resistant lab coat, safety goggles, a face shield, and heavy-duty nitrile or butyl rubber gloves[4][5].

  • Causality: Halogenated quinolines can permeate standard latex gloves. Butyl rubber provides a superior barrier against both the solid powder and the organic solvents typically used to dissolve it.

Step 2: Primary Waste Segregation

  • Action: Separate solid waste (pure compound, contaminated weighing boats, filter paper) from liquid waste (solvent mixtures containing the compound)[6].

  • Causality: Solid and liquid wastes often require different incineration feed mechanisms (e.g., fluidized bed for solids vs. liquid injection for solvents). Mixing them complicates the waste profile and increases disposal costs[2].

Step 3: Liquid Waste Containerization

  • Action: Pour liquid waste into a chemically compatible, leak-proof High-Density Polyethylene (HDPE) or glass container specifically designated and labeled as "Hazardous Waste: Halogenated Organics (Contains 7-Chloroquinolin-6-ol)"[5].

  • Causality: Standard plastics may degrade when exposed to the organic solvents carrying the quinoline derivative. HDPE and glass maintain structural integrity.

Step 4: Glassware Decontamination

  • Action: Triple-rinse all contaminated glassware with a compatible organic solvent (e.g., acetone or ethanol). Collect all rinsate and add it to the designated halogenated liquid waste container[6][7].

  • Causality: Triple-rinsing ensures that residual molecules are fully solubilized and removed, rendering the glassware safe for standard laboratory washing procedures.

G Start 7-Chloroquinolin-6-ol Waste Generated Solid Solid Residue & Contaminated PPE Start->Solid Liquid Liquid Solutions (Solvent-based) Start->Liquid HalWaste Halogenated Organic Waste Stream Solid->HalWaste Direct Routing CheckHalogen Check Halogen Content (>5%?) Liquid->CheckHalogen CheckHalogen->HalWaste Yes NonHalWaste Non-Halogenated Waste Stream CheckHalogen->NonHalWaste No Incineration High-Temp Incineration Facility HalWaste->Incineration EHS Pickup

Figure 1: Decision matrix and segregation workflow for 7-Chloroquinolin-6-ol laboratory waste.

Mechanistic Justification for High-Temperature Incineration

Why can't 7-Chloroquinolin-6-ol be flushed down the drain or sent to a standard landfill? The answer lies in its molecular stability. The ultimate disposal of this waste stream must be conducted through an approved hazardous waste facility utilizing controlled, high-temperature incineration[3][6].

When 7-Chloroquinolin-6-ol is subjected to rotary kiln incineration (820°C – 1,600°C), the thermal energy forcefully breaks the aromatic bonds. However, the combustion of halogenated N-heterocycles generates hazardous byproducts, specifically Hydrogen Chloride (HCl) gas and Nitrogen Oxides (NOx)[3].

To prevent these toxic gases from causing environmental acidification (acid rain), the incinerator must be equipped with an afterburner and an alkaline flue gas scrubber[3][7]. The scrubber sprays a basic solution (such as Sodium Hydroxide, NaOH) into the exhaust stream, neutralizing the HCl into harmless Sodium Chloride (NaCl) and water.

Mechanism Compound 7-Chloroquinolin-6-ol (C9H6ClNO) Kiln Rotary Kiln Incinerator (820°C - 1600°C) Compound->Kiln Thermal Oxidation Gases Combustion Gases (CO2, H2O, HCl, NOx) Kiln->Gases Cleavage of C-Cl & C-N bonds Scrubber Alkaline Scrubber (NaOH / Ca(OH)2) Gases->Scrubber Gas Routing Exhaust Clean Exhaust (CO2, H2O, N2) Scrubber->Exhaust Venting Salts Neutralized Salts (NaCl, NaNO3) Scrubber->Salts Precipitation/Effluent

Figure 2: Thermal oxidation and alkaline scrubbing mechanism for halogenated quinoline waste.

Spill Management and Emergency Decontamination

In the event of an accidental spill of 7-Chloroquinolin-6-ol, immediate containment is required to prevent aerosolization of the powder or spread of the liquid.

  • Evacuation and Assessment: Evacuate the immediate area and ensure all ignition sources are turned off if flammable solvents are present[8].

  • Solid Spills: Do not dry sweep, as this generates inhalable dust. Gently cover the powder with a damp absorbent pad or carefully sweep it up using non-sparking tools and place it into a sealable hazardous waste container[5][7].

  • Liquid Spills: Apply an inert, non-combustible absorbent material (e.g., sand, earth, or commercial spill kit vermiculite) to the spill[5]. Allow the material to fully absorb the liquid.

  • Collection: Scoop the saturated absorbent into a designated halogenated waste container. Wash the contaminated surface thoroughly with a strong soap solution or a suitable solvent to remove microscopic residues[3][5].

References

  • Nipissing University. Hazardous Materials Disposal Guide. Retrieved from [Link][8]

  • UW Oshkosh. UWO Guide to Classifying Unwanted Materials. Retrieved from [Link][1]

  • Environmental Protection Agency (EPA). Disposal Handbook Guide To Managing Classification And Disposal Of Hazardous Waste At Superfund Sites. Retrieved from [Link][2]

  • Reed College. Hazardous Laboratory Chemicals Disposal Guide. Retrieved from [Link][4]

Sources

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